ICG-amine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C51H64N4O4S |
|---|---|
Peso molecular |
829.1 g/mol |
Nombre IUPAC |
4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C51H64N4O4S/c1-50(2)45(54(43-32-30-39-23-14-16-25-41(39)48(43)50)36-20-10-13-29-47(56)53-35-19-9-8-18-34-52)27-11-6-5-7-12-28-46-51(3,4)49-42-26-17-15-24-40(42)31-33-44(49)55(46)37-21-22-38-60(57,58)59/h5-7,11-12,14-17,23-28,30-33H,8-10,13,18-22,29,34-38,52H2,1-4H3,(H-,53,56,57,58,59) |
Clave InChI |
WKCQFHIAPMFCGN-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCCCCCN)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCCCCCN)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to ICG-Amine for Researchers and Drug Development Professionals
Introduction
Indocyanine green (ICG) is a tricarbocyanine dye approved by the Food and Drug Administration (FDA) for various medical diagnostic applications, including cardiac output determination, hepatic function studies, and ophthalmic angiography.[1][2] Its utility is largely due to its strong absorption and fluorescence in the near-infrared (NIR) window (700-900 nm), a range where biological tissues have minimal absorbance and autofluorescence, allowing for deep tissue imaging.[2][3] ICG-amine is a key derivative of ICG, functionalized with a primary amine group. This modification enables the covalent conjugation of ICG to a wide range of molecules, such as antibodies, peptides, and nanoparticles, thereby creating targeted probes for advanced imaging and therapeutic applications.[4] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of this compound for researchers, scientists, and drug development professionals.
Chemical Identity and Properties
This compound is structurally characterized by the core indocyanine green chromophore with an appended linker arm terminating in a primary amine (-NH₂). This amine group serves as a reactive handle for covalent modification, most commonly through the formation of stable amide bonds with carboxylic acids or activated esters (e.g., NHS esters).[4]
It is important to note that different commercial suppliers may offer this compound with varying linker arms, leading to differences in molecular weight. Two commonly cited molecular weights are approximately 829.14 g/mol and 1001.08 g/mol .[1][5] Researchers should consult the specifications from their supplier for the precise molecular formula and weight of the product they are using.
The key chemical and physical properties of this compound are summarized in the table below.
Quantitative Data Summary
| Property | Value | Notes |
| Molecular Weight | ~829.14 g/mol or ~1001.08 g/mol | Varies by manufacturer due to different linker structures.[1][5] |
| Appearance | Dark green to black solid/powder | |
| Solubility | Soluble in DMSO and DMF; slightly soluble in water. | Freely soluble in methanol (B129727) and chloroform.[6] |
| Excitation Maximum (λex) | ~780 - 789 nm | [1][6] |
| Emission Maximum (λem) | ~810 - 815 nm | [1][6] |
| Molar Extinction Coefficient (ε) | ~230,000 L·mol⁻¹·cm⁻¹ | [6] |
| Fluorescence Quantum Yield (ΦF) | ~2.5% in water; up to 14% in biological media. | Highly solvent-dependent; increases when bound to proteins.[7][8] |
| Storage Conditions | -20°C, protected from light and moisture. | [6] |
Experimental Protocols
Bioconjugation of this compound to Proteins (e.g., Antibodies)
This protocol describes the general procedure for labeling proteins with this compound via carbodiimide (B86325) chemistry, which activates carboxyl groups on the protein to react with the amine group of this compound.
Materials:
-
This compound
-
Target protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Activation buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO
-
Purification column (e.g., Sephadex G-25)
-
Quenching buffer: 1 M Tris-HCl, pH 8.5
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the activation buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the activation buffer.[2]
-
-
This compound Stock Solution:
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO immediately before use.[2]
-
-
Activation of Protein Carboxyl Groups:
-
Add a 100-fold molar excess of EDC and a 250-fold molar excess of Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the activated protein solution. A molar ratio of 10:1 (this compound:protein) is a common starting point.[2]
-
The final concentration of DMSO in the reaction mixture should be kept below 10%.[2]
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50 mM to quench the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the this compound-protein conjugate from unreacted dye and byproducts using a Sephadex G-25 size-exclusion chromatography column equilibrated with PBS.[2]
-
Collect the first colored fractions, which contain the labeled protein.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of this compound (~785 nm).[2]
-
In Vitro Cellular Imaging with this compound Conjugates
This protocol provides a general guideline for imaging cells labeled with an this compound conjugate.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
This compound conjugated to a targeting ligand (e.g., antibody)
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Fluorescence microscope equipped with NIR imaging capabilities (Cy7 or similar filter set)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish and allow them to adhere overnight.
-
Labeling:
-
Dilute the this compound conjugate in cell culture medium to the desired final concentration (typically in the low µg/mL range).
-
Remove the old medium from the cells and add the medium containing the this compound conjugate.
-
Incubate for a duration appropriate for the target (e.g., 1-4 hours at 37°C).
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with warm PBS to remove unbound conjugate.
-
-
Fixation (Optional):
-
If fixation is required, incubate the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Add fresh PBS or mounting medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate NIR excitation and emission filters. Acquire images in the NIR channel (for ICG) and, if desired, a brightfield or other fluorescence channel for cellular context.
-
Visualizations
Below are diagrams illustrating key processes involving this compound.
Caption: Workflow for the bioconjugation of this compound to a target protein.
Caption: Targeted cell imaging using an this compound conjugated antibody.
Applications in Research and Drug Development
The ability to conjugate ICG to targeting moieties has opened up a plethora of applications:
-
Targeted Cancer Imaging: By conjugating this compound to antibodies or peptides that recognize tumor-specific antigens, researchers can develop probes for the specific visualization of tumors in vivo.[9] This is invaluable for preclinical cancer research, diagnostics, and image-guided surgery.
-
Drug Delivery Systems: this compound can be incorporated into nanoparticles, micelles, or other drug delivery vehicles.[10] The NIR fluorescence of ICG allows for the tracking of these delivery systems in vivo, providing crucial information on their biodistribution and tumor accumulation.
-
Photothermal and Photodynamic Therapy (PTT/PDT): ICG is a potent photosensitizer. Upon irradiation with NIR light, it can generate heat (for PTT) or reactive oxygen species (for PDT), leading to localized cell death.[11] Attaching ICG to a targeting molecule ensures that this therapeutic effect is concentrated at the desired site, minimizing off-target toxicity.
-
Lymph Node Mapping: ICG-based imaging is used clinically for sentinel lymph node mapping in cancer surgery.[12] this compound conjugates with enhanced lymphatic uptake could further improve the accuracy of this technique.
-
Vascular Imaging: The strong plasma protein binding of ICG and its derivatives makes them excellent agents for angiography and for studying vascular permeability in various disease models.[2]
Stability and Handling
A critical consideration when working with ICG and its derivatives is their limited stability in aqueous solutions, where they are prone to aggregation and degradation.[11] This can lead to a decrease in fluorescence quantum yield and a shift in spectral properties.
-
Storage: this compound powder should be stored at -20°C, desiccated, and protected from light.[6]
-
Solution Preparation: Stock solutions are best prepared fresh in anhydrous DMSO. Aqueous solutions for experiments should be used promptly, ideally within a few hours.[2]
-
Formulation: For in vivo applications, encapsulation of this compound conjugates in nanoparticles or other formulations can significantly enhance their stability and circulation half-life.[11] Protein conjugates of ICG should be stored at 4°C for short-term use or at -20°C to -80°C for long-term storage, often with a carrier protein like BSA.[2]
Conclusion
This compound is a versatile and powerful tool for researchers in the fields of biomedical imaging, drug delivery, and targeted therapy. Its near-infrared fluorescence properties, coupled with the reactivity of the amine group for bioconjugation, enable the development of sophisticated probes for a wide range of preclinical and potentially clinical applications. A thorough understanding of its chemical properties, handling requirements, and conjugation chemistry is essential for its successful implementation in the laboratory.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure and properties of this compound ICG-NH2 CAS1686147-55-6 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. omichem.com [omichem.com]
- 7. Enhancement of aqueous stability and fluorescence brightness of indocyanine green using small calix[4]arene micelles for near-infrared fluorescence imaging - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Stability of Indocyanine Green by Encapsulation in Zein-Phosphatidylcholine Hybrid Nanoparticles for Use in the Phototherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. isfgs.org [isfgs.org]
ICG-Amine for Fluorescence Imaging: A Technical Guide on the Mechanism of Action
Introduction
Indocyanine green (ICG) is a tricarbocyanine dye approved by the U.S. Food and Drug Administration (FDA) for medical diagnostics, including determining cardiac output and hepatic function.[1][2][3] Its utility in fluorescence imaging stems from its unique spectral properties in the near-infrared (NIR) window (700-900 nm), a range where biological tissues have minimal light absorption and scattering, allowing for deeper tissue penetration.[1][2][4] While standard ICG is a powerful angiography agent, its rapid clearance and non-specific binding limit its use for targeted molecular imaging.[1][5]
ICG-amine is a derivative of ICG that incorporates a reactive primary amine (-NH2) functional group. This modification transforms ICG from a passive diagnostic dye into a versatile molecular label. The amine group allows for the stable, covalent conjugation of ICG to a wide array of targeting molecules, such as antibodies, peptides, and nanoparticles. This guide provides an in-depth technical overview of the mechanism of action, physicochemical properties, and experimental applications of this compound for targeted fluorescence imaging, aimed at researchers, scientists, and professionals in drug development.
Core Mechanism of Action: From Dye to Targeted Probe
The fundamental mechanism of this compound in fluorescence imaging is a two-stage process: bioconjugation followed by targeted delivery and signal generation.
-
Bioconjugation: The primary amine on the this compound molecule serves as a reactive handle. It can be covalently linked to molecules containing carbonyl groups, such as carboxylic acids or aldehydes, often through amide bond formation.[6] This process creates a stable, targeted imaging probe where the biodistribution is dictated by the conjugated molecule.
-
Targeted Imaging: Once administered, the this compound conjugate circulates systemically. The targeting moiety (e.g., an antibody) directs the conjugate to specific biological sites, such as tumor-specific antigens. Upon accumulation at the target, the ICG component is excited by an external NIR light source, and the resulting fluorescence emission is captured by a specialized imaging system to visualize the target's location, size, and morphology.
Physicochemical and Fluorescence Properties
The performance of this compound as a fluorescent label is governed by its distinct chemical and spectral properties. Key quantitative data are summarized below.
| Property | Value | References |
| Molecular Formula | C₄₃H₄₇N₂NaO₆S₂ (core ICG) | [4] |
| Molecular Weight | ~1001.08 g/mol | [7][8] |
| Appearance | Dark green solid | [8] |
| Solubility | DMSO, DMF | [6][8][9] |
| Excitation Maximum (λex) | ~780 - 789 nm | [6][8] |
| Emission Maximum (λem) | ~800 - 814 nm | [6][8] |
| Extinction Coefficient | ~230,000 cm⁻¹ M⁻¹ in DMSO | [7] |
| Unconjugated Half-Life | 150 - 180 seconds | [1][5] |
Experimental Protocols and Workflows
Successful application of this compound requires robust protocols for bioconjugation, purification, and in vivo imaging.
The overall process from probe creation to imaging follows a structured workflow, ensuring the final conjugate is pure, well-characterized, and effective for its intended application.
This protocol describes a common method for labeling a protein with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond.
-
Reagent Preparation:
-
Dissolve the carboxyl-containing protein in a suitable buffer (e.g., MES buffer, pH 6.0) to a concentration of 2-10 mg/mL.[10]
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.[1] This solution should be used promptly.[1]
-
Prepare fresh stock solutions of EDC and NHS in the reaction buffer.
-
-
Carboxyl Group Activation:
-
Add EDC and NHS to the protein solution at a molar excess (e.g., 50-100 fold) relative to the protein.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups, forming a more stable NHS ester intermediate.[11]
-
-
Conjugation Reaction:
-
Adjust the pH of the activated protein solution to ~7.2-8.0 by adding a suitable buffer (e.g., PBS).
-
Add the this compound DMSO stock solution to the activated protein solution. A starting molar ratio of 10:1 (dye:protein) is recommended.[1][12] The final concentration of DMSO should ideally be below 10%.[1]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[13]
-
-
Purification:
-
Remove unconjugated this compound and reaction byproducts from the conjugate.
-
Load the reaction mixture onto a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).[12]
-
Collect the first colored fraction, which contains the this compound labeled protein.
-
-
Characterization:
This protocol provides a general procedure for imaging tumor-bearing mice with a targeted this compound conjugate.
-
Animal Preparation:
-
Use tumor-xenograft mice (e.g., athymic nude mice with subcutaneously implanted tumors).[13]
-
Anesthetize the mouse using isoflurane (B1672236) inhalation.[14] Remove hair from the imaging area if necessary.[14]
-
-
Probe Administration:
-
In Vivo Imaging:
-
Ex Vivo Analysis:
Mechanisms of Tumor Targeting
The accumulation of this compound conjugates in tumors is primarily achieved through two mechanisms: passive and active targeting.
-
Passive Targeting (The EPR Effect): When conjugated to macromolecules or nanoparticles, this compound probes can accumulate in tumor tissue via the Enhanced Permeability and Retention (EPR) effect.[15] Tumors develop abnormal, leaky blood vessels with wide fenestrations and have poor lymphatic drainage.[17] This allows the large conjugate molecules to extravasate from the bloodstream into the tumor interstitium and be retained there, leading to a gradual increase in signal over time.[16][17] This phenomenon is often referred to as "Second Window ICG" (SWIG) imaging.[17]
-
Active Targeting: For conjugates where this compound is linked to a targeting ligand (e.g., an antibody against HER2), accumulation is mediated by specific molecular recognition. The ligand binds to its corresponding receptor on the surface of cancer cells, leading to high-contrast imaging of the tumor. This approach offers greater specificity compared to passive targeting alone.
Conclusion
This compound stands as a critical tool for advancing fluorescence-guided imaging. Its reactive amine functionality enables the covalent attachment of ICG's powerful NIR fluorescence properties to a vast library of targeting molecules. This transforms a non-specific dye into a portfolio of precision imaging agents capable of visualizing specific cells, tissues, and biological processes deep within living organisms. For researchers and drug development professionals, a thorough understanding of the principles of bioconjugation, the mechanisms of biological targeting, and the quantitative imaging protocols is paramount to harnessing the full potential of this compound in preclinical and translational research.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. What is the mechanism of Indocyanine Green? [synapse.patsnap.com]
- 3. Fluorescence Imaging Using Deep-Red Indocyanine Blue, a Complementary Partner for Near-Infrared Indocyanine Green - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macsenlab.com [macsenlab.com]
- 5. Indocyanine Green (ICG), 3599-32-4 | BroadPharm [broadpharm.com]
- 6. ICG amine | AAT Bioquest | Biomol.com [biomol.com]
- 7. ICG amine | AAT Bioquest [aatbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. BioActs Official Website [bioacts.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. WO2020120970A1 - Methods for enhancing indocyanine green medical imaging and phototherapy - Google Patents [patents.google.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. OPG [opg.optica.org]
- 15. droracle.ai [droracle.ai]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of delayed Indocyanine Green fluorescence and applications to clinical disease processes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Spectrum: A Technical Guide to the Spectral Properties of ICG-Amine
For Researchers, Scientists, and Drug Development Professionals
Indocyanine green (ICG), a tricarbocyanine dye, has carved a significant niche in medical diagnostics due to its favorable near-infrared (NIR) absorption and emission profiles, which allow for deep tissue imaging with minimal autofluorescence. The functionalization of ICG with an amine group (ICG-amine) provides a versatile handle for covalent conjugation to a wide array of biomolecules, thereby enabling the development of targeted fluorescent probes for research and therapeutic applications. This technical guide offers an in-depth exploration of the core spectral properties of this compound, detailed experimental protocols for its characterization, and a visual representation of its application workflow.
Core Spectral Properties: A Quantitative Overview
The utility of this compound as a fluorescent label is fundamentally dictated by its spectral characteristics. Key parameters include the maximum absorption (λabs) and emission (λem) wavelengths, the molar extinction coefficient (ε), and the fluorescence quantum yield (Φf). These properties can be influenced by the solvent environment and conjugation to biomolecules. The following table summarizes the available quantitative spectral data for ICG and its amine derivative.
| Property | This compound | Indocyanine Green (ICG) | Units | Conditions |
| Excitation Maximum (λex) | ~789[1] | 780 - 800[2] | nm | Varies with solvent |
| Emission Maximum (λem) | ~814[1] | 810 - 830[2][3] | nm | Varies with solvent |
| Molar Extinction Coefficient (ε) | ~230,000[4] | 223,000 - 230,000[5][6] | M-1cm-1 | In DMSO/water |
| Quantum Yield (Φf) | Not explicitly reported; expected to be similar to ICG | ~0.14[6] | - | In plasma |
| Molecular Weight | 1001.08[1] | 774.97 | g/mol | |
| Solubility | DMSO, DMF, Methanol[4] | Water, DMSO[3] | - |
Note: The spectral properties of ICG derivatives are highly sensitive to their microenvironment.[3] Factors such as solvent polarity, concentration, and binding to macromolecules can induce spectral shifts and changes in fluorescence intensity.[3][7] At high concentrations in aqueous solutions, ICG is known to form H-aggregates, leading to a blue-shift in the absorption maximum to around 700 nm.[7][8]
Experimental Protocols
Accurate and reproducible characterization of the spectral properties of this compound and its bioconjugates is crucial for the development of reliable imaging probes. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Absorption Spectrum and Molar Extinction Coefficient
Objective: To determine the wavelength of maximum absorbance (λabs) and the molar extinction coefficient (ε) of this compound.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO for stock, PBS for measurements)
-
UV-Vis-NIR spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and precision pipettes
Methodology:
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of DMSO to create a concentrated stock solution (e.g., 1 mM). Protect the solution from light.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired measurement solvent (e.g., PBS). The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometer Setup: Turn on and allow the spectrophotometer to warm up according to the manufacturer's instructions.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectra.
-
Sample Measurement: Starting with the most dilute solution, rinse the cuvette with a small amount of the sample before filling it. Record the absorption spectrum over the desired wavelength range (e.g., 600-900 nm). Repeat for all dilutions.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λabs) from the spectra.
-
According to the Beer-Lambert Law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length), plot absorbance at λabs versus concentration.
-
The slope of the resulting linear regression is the molar extinction coefficient (ε).
-
Protocol 2: Determination of Fluorescence Emission Spectrum
Objective: To determine the wavelength of maximum fluorescence emission (λem) for this compound.
Materials:
-
This compound solution (prepared as in Protocol 1, with absorbance < 0.1 at the excitation wavelength to avoid inner filter effects)
-
Spectrofluorometer
-
Quartz fluorescence cuvettes
Methodology:
-
Spectrofluorometer Setup: Turn on the instrument and allow the light source to stabilize. Set the excitation wavelength to the λabs determined in Protocol 1.
-
Emission Scan Range: Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength (e.g., if λex = 789 nm, start the scan at 795 nm) and extend to cover the expected emission profile (e.g., up to 900 nm).
-
Blank Measurement: Record a spectrum of the pure solvent to identify any background fluorescence or Raman scattering.
-
Sample Measurement: Place the cuvette with the this compound solution in the sample holder and initiate the emission scan.
-
Data Analysis: The resulting plot of fluorescence intensity versus wavelength is the emission spectrum. The peak of this spectrum corresponds to the wavelength of maximum emission (λem).
Protocol 3: Relative Fluorescence Quantum Yield (Φf) Determination
Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.
Materials:
-
This compound solution
-
A standard fluorophore with a known quantum yield in the same spectral region (e.g., IR-26 dye, Φf = 0.5% in 1,2-dichloroethane)
-
The same high-purity solvent for both sample and standard
-
UV-Vis-NIR spectrophotometer and spectrofluorometer
-
Matched quartz cuvettes
Methodology:
-
Solution Preparation: Prepare a series of dilutions for both this compound and the standard in the same solvent. The concentrations should be adjusted to yield absorbance values below 0.1 at the same excitation wavelength.
-
Absorbance Measurement: Measure the absorbance of each dilution for both the sample and the standard at the chosen excitation wavelength.
-
Fluorescence Measurement: Using the spectrofluorometer with the same instrument settings (excitation wavelength, slit widths), record the fluorescence emission spectrum for each dilution of the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φf_sample) can be calculated using the following equation: Φf_sample = Φf_std * (Slopesample / Slopestd) * (ηsample² / ηstd²) where Φf_std is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent (if the same solvent is used, this term is 1).
-
Signaling Pathways and Experimental Workflows
While this compound itself does not directly participate in intracellular signaling pathways in the traditional sense, its primary utility lies in its ability to be conjugated to targeting moieties (e.g., antibodies, peptides) to visualize and track biological processes. The following diagrams illustrate the logical workflow for creating and utilizing an this compound-based imaging probe.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indocyanine green excitation-emission matrix characterization: excitation-dependent emission shifts and application-specific spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple method for in vivo labelling of infiltrating leukocytes in the mouse retina using indocyanine green dye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Spectral characteristics of voltage-sensitive indocyanine green fluorescence in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Near-infrared fluorescence imaging in the largely unexplored window of 900-1,000 nm - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to ICG-Amine in Biomedical Research: Applications and Methodologies
Introduction
Indocyanine green (ICG) is a tricarbocyanine dye approved by the U.S. Food and Drug Administration (FDA) for medical diagnostics, including cardiac output determination, hepatic function studies, and ophthalmic angiography.[1][2] Its utility stems from its strong absorption and fluorescence in the near-infrared (NIR) spectrum (approximately 750-900 nm), which coincides with the "optical window" of biological tissues where light penetration is maximal due to reduced absorption by hemoglobin and water.[3]
ICG-amine is a key derivative of ICG, functionalized with a primary amine group (-NH2).[4] This modification is pivotal for biomedical research as it provides a reactive site for covalent conjugation to a wide array of biomolecules, such as antibodies, peptides, and nanoparticles.[5] The amine group can readily form stable amide bonds with molecules containing carboxylic acid groups, enabling the creation of targeted probes for imaging, therapy, and diagnostics.[4][5] this compound retains the favorable properties of its parent molecule, including good biocompatibility and NIR fluorescence, while offering enhanced water solubility and the versatility required for advanced biomedical applications.
Physicochemical and Optical Properties
The optical characteristics of ICG and its derivatives are crucial for their application. The exact absorption and emission maxima can shift depending on the solvent and whether the molecule is bound to proteins.[6][7]
| Property | ICG (in blood/plasma) | This compound (General) | ICG-OSu (in DMSO) | Unit | Reference(s) |
| Molecular Weight | ~775 | ~829 | ~924 | g/mol | [8] |
| Peak Absorption (λex) | ~805 | ~785 | ~785 | nm | [6][7] |
| Peak Emission (λem) | ~830 | ~810 - 820 | ~810 | nm | [6][9] |
| Solubility | Water, Plasma | Water, DMSO, DMF | DMSO | - | [5][10] |
Bioconjugation: Creating Targeted Probes
The primary advantage of this compound is its ability to be covalently linked to targeting ligands. The most common strategy involves coupling the amine group of this compound with a carboxylic acid group on the target molecule using carbodiimide (B86325) chemistry (e.g., EDC with NHS). Alternatively, amine-reactive ICG derivatives, such as ICG-NHS ester (ICG-OSu), are widely used to label proteins on their abundant lysine (B10760008) residues.[1][10]
General Bioconjugation Workflow
The following diagram illustrates the typical workflow for creating a bioconjugate using an amine-reactive ICG derivative.
Caption: Workflow for labeling a protein with an amine-reactive ICG dye.
Experimental Protocol: Antibody Labeling with ICG-NHS Ester
This protocol provides a detailed methodology for conjugating an amine-reactive ICG derivative (ICG-OSu or NHS ester) to an antibody, a common procedure in developing targeted imaging agents.[1][10][11]
| Step | Procedure | Key Parameters & Notes |
| 1. Prepare Protein | Dissolve the antibody in a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) to a final concentration of 2-10 mg/mL. | The pH must be between 8.0 and 9.0 for efficient reaction with lysine amines. Protein concentrations below 2 mg/mL can significantly reduce conjugation efficiency.[1][10] |
| 2. Prepare Dye | Immediately before use, dissolve the ICG-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a 10-20 mM stock solution. | The dye stock solution should be used promptly as its reactivity decreases over time. It can be stored at -20°C for up to two weeks, protected from light and moisture.[1][10] |
| 3. Conjugation | Add the ICG-NHS stock solution to the protein solution while gently vortexing. The molar ratio of dye-to-protein typically ranges from 5:1 to 20:1. Incubate the mixture for 30-60 minutes at room temperature, protected from light. | The optimal dye/protein ratio must be determined empirically for each specific antibody to avoid over-labeling, which can compromise antibody function. A starting ratio of 10:1 is often recommended.[10] |
| 4. Purification | Remove unconjugated "free" dye from the ICG-antibody conjugate using a size-exclusion chromatography column, such as Sephadex G-25. Elute with a suitable buffer (e.g., PBS, pH 7.4). The first colored fraction is the labeled antibody. | Proper purification is critical to remove non-covalently bound ICG, which can cause high background signal in imaging applications.[11] |
| 5. Characterization | Calculate the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~785 nm (for ICG). The DOL is the average number of dye molecules per antibody. Use the Beer-Lambert law for calculations.[1] | The formula is: DOL = (A_dye × ε_protein) / [(A_280 - CF × A_dye) × ε_dye], where A is absorbance, ε is the molar extinction coefficient, and CF is a correction factor for the dye's absorbance at 280 nm.[11] |
| 6. Storage | Store the purified conjugate at 4°C, protected from light, often with a carrier protein like 0.1% BSA and a preservative like sodium azide. For long-term storage, aliquot and freeze at ≤ –60 °C. | Proper storage is essential to maintain the stability and functionality of the conjugate.[1] |
Core Applications in Biomedical Research
Near-Infrared (NIR) Fluorescence Imaging
This compound bioconjugates are powerful tools for in vivo fluorescence imaging. By attaching ICG to molecules that target specific biological markers (e.g., antibodies against tumor antigens), researchers can visualize and track biological processes non-invasively.[12] This is particularly effective for cancer research, where ICG-labeled antibodies can illuminate tumors for surgical guidance or diagnostic purposes.[13] Additionally, ICG is widely used for assessing blood flow, vessel patency, and mapping lymphatic systems.[14][15][16]
Photothermal Therapy (PTT)
PTT is a therapeutic strategy that uses light-absorbing agents to generate heat and ablate cancer cells.[17] ICG is an excellent photothermal agent because it efficiently converts absorbed NIR light into thermal energy.[12] When an this compound conjugate accumulates in a tumor and is irradiated with an 808 nm laser, it induces localized hyperthermia, leading to cell death with minimal damage to surrounding healthy tissue.[18][19] Encapsulating or conjugating ICG into nanoparticles further enhances its stability and tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.[20][21]
Caption: Mechanism of ICG-mediated photothermal therapy (PTT).
Theranostics: Integrating Diagnosis and Therapy
"Theranostics" refers to the simultaneous or sequential integration of diagnostic imaging and therapy.[22][23] this compound based agents are naturally suited for this paradigm. The same conjugate used for low-power NIR fluorescence imaging to diagnose and locate a tumor can then be activated with a high-power laser to execute PTT.[12][18] This dual functionality allows for precise, image-guided therapy, ensuring that the therapeutic effect is delivered directly to the target identified by imaging.[24]
Caption: Dual functionality of an ICG-based theranostic agent.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. ICG amine | AAT Bioquest [aatbio.com]
- 3. Near-Infrared Fluorescence Imaging in Humans with Indocyanine Green: A Review and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. omichem.com [omichem.com]
- 6. Indocyanine Green Enables Near-Infrared Fluorescence Imaging of Lipid-Rich, Inflamed Atherosclerotic Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medical Applications and Advancement of Near Infrared Photosensitive Indocyanine Green Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ICG Near-infrared Fluorescent Dye - Raman Analysis - Avantes [avantes.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Indocyanine green this compound in drug delivery system this compound CAS1686147-55-6 Targeted delivery Photothermal therapy - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 13. The Medical Basis for the Photoluminescence of Indocyanine Green - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medphj.com [medphj.com]
- 15. macsenlab.com [macsenlab.com]
- 16. Key clinical applications for indocyanine green fluorescence imaging in minimally invasive colorectal surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Enhancing the Stability and Photothermal Conversion Efficiency of ICG by Pillar[5]arene-Based Host-Guest Interaction [frontiersin.org]
- 18. ICG-conjugated Magnetic Graphene Oxide for Dual Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cancer Photothermal Therapy with ICG-Conjugated Gold Nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Polydopamine encapsulated new indocyanine green theranostic nanoparticles for enhanced photothermal therapy in cervical cancer HeLa cells [frontiersin.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Indocyanine green-incorporating nanoparticles for cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Indocyanine green-based nanomedicine for theranostic applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to ICG-Amine Derivatives for Near-Infrared Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Indocyanine green (ICG), a tricarbocyanine dye approved by the Food and Drug Administration (FDA), has been a cornerstone in medical diagnostics for decades. Its favorable safety profile and strong absorption and emission in the near-infrared (NIR) window (700-900 nm) make it an invaluable tool for applications such as cardiac output monitoring, hepatic function studies, and ophthalmic angiography. The NIR properties of ICG are particularly advantageous for in vivo imaging, as light in this spectral region can penetrate biological tissues more deeply with reduced autofluorescence compared to visible light.
However, the utility of native ICG in targeted molecular imaging is limited by its rapid clearance from the body and lack of specificity for disease biomarkers. To overcome these limitations, a new class of ICG derivatives featuring amine-reactive functional groups has been developed. These derivatives retain the excellent photophysical properties of the ICG core while enabling covalent conjugation to a wide array of targeting moieties, such as antibodies, peptides, and small molecules. This guide provides a comprehensive overview of ICG-amine derivatives, their properties, synthesis, and applications in near-infrared fluorescence imaging.
Core Spectral and Photophysical Properties
The performance of an this compound derivative in fluorescence imaging is dictated by its spectral and photophysical characteristics. Key parameters include the maximum absorption (λmax abs) and emission (λmax em) wavelengths, the molar extinction coefficient (ε), and the fluorescence quantum yield (Φf). These properties are influenced by the chemical structure of the dye and the solvent environment. The following tables summarize the quantitative spectral data for ICG and a selection of its derivatives to provide a clear basis for comparison.
| Derivative/Compound | Solvent/Medium | λmax abs (nm) | λmax em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φf) | Reference |
| Indocyanine Green (ICG) | Ethanol | 789 | 813 | 194,000 | 0.05 | [1] |
| Indocyanine Green (ICG) | Water | 780 | 820 | - | - | [1] |
| Indocyanine Green (ICG) | Plasma | ~805 | ~830 | - | - | [1] |
| ICG Amine | - | 788 | 815 | 230,000 | - | [2] |
| ICG-sulfo-OSu | DMSO | - | - | 230,000 | - | [3] |
| iFluor® 790 | Aqueous Buffer | 787 | 815 | 223,000 | 0.14 | [1] |
| IR-780 | Various | ~780-800 | ~800-825 | - | - | [1] |
Table 1: Spectral Properties of Indocyanine Green (ICG) and Common Derivatives. The spectral properties of ICG are highly dependent on the solvent and its concentration due to aggregation.[1] Derivatives have been developed to offer improved quantum yields and stability in aqueous environments.
| Medium | λabs (nm) | ε (× 10⁵ M⁻¹ cm⁻¹) | λem (nm) | ΦF | Relative Brightness | Photodegradation t₁/₂ (s) |
| Ethanol | 790 | 2.1 | 812 | 0.12 | 1.0 | 1100 |
| Water | 780 | 1.1 | 806 | 0.013 | 0.057 | 110 |
| Fetal Bovine Serum (FBS) | 798 | 1.5 | 820 | 0.076 | 0.45 | 600 |
| Whole Blood | 798 | 1.5 | 820 | 0.072 | 0.43 | 550 |
Table 2: Photophysical Properties of ICG in Various Media. The brightness and photostability of ICG are significantly enhanced in biological media like FBS and whole blood compared to water, which is an important consideration for in vivo applications.[4][5]
Synthesis of this compound Derivatives and Bioconjugation
The synthesis of this compound derivatives typically involves the modification of the ICG core structure to introduce a reactive amine group. While specific synthetic routes are often proprietary, a general approach involves the reaction of precursors like 1,1,2-trimethyl-1H-benzo[e]indole with a suitable linker containing a protected amine, followed by condensation to form the polymethine chain and subsequent deprotection.
A more common strategy for bioconjugation is the use of amine-reactive ICG derivatives, such as ICG-NHS esters (N-hydroxysuccinimide esters). These derivatives readily react with primary amines on biomolecules like proteins and antibodies to form stable amide bonds.
Experimental Protocol: Conjugation of ICG-NHS Ester to an Antibody
This protocol provides a general procedure for labeling an antibody with an amine-reactive ICG derivative.
Materials:
-
Antibody solution (2-10 mg/mL in a buffer free of primary amines, e.g., PBS pH 7.4)
-
ICG-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare ICG-NHS Stock Solution: Dissolve the ICG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.
-
Prepare Antibody Solution: Exchange the antibody into the reaction buffer. The concentration should be at least 2 mg/mL.
-
Reaction: Add a calculated amount of the ICG-NHS stock solution to the antibody solution. The molar ratio of dye to antibody typically ranges from 5:1 to 20:1 and should be optimized for the specific antibody. Gently mix and incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the ICG-antibody conjugate from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λmax of the ICG derivative (around 780-800 nm).
In Vivo Near-Infrared Fluorescence Imaging
This compound derivatives conjugated to targeting ligands are powerful tools for in vivo imaging of biological processes and diseases, particularly cancer. The following is a generalized workflow for an in vivo imaging experiment.
Experimental Protocol: In Vivo Tumor Imaging with an ICG-Targeted Conjugate
Materials:
-
Tumor-bearing animal model (e.g., xenograft mouse model)
-
ICG-targeted conjugate (e.g., ICG-RGD)
-
In vivo fluorescence imaging system with appropriate excitation and emission filters
-
Anesthetic
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing animal.
-
Pre-injection Imaging: Acquire baseline fluorescence images of the animal to determine the level of autofluorescence.
-
Injection: Administer the ICG-targeted conjugate intravenously (e.g., via tail vein injection). The dose will depend on the specific conjugate and animal model.
-
Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the conjugate.[6]
-
Ex Vivo Imaging: After the final in vivo imaging session, euthanize the animal and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and assess the biodistribution in more detail.
-
Data Analysis: Quantify the fluorescence intensity in the tumor and other tissues to determine the tumor-to-background ratio.
Visualizing Workflows and Pathways
To better illustrate the processes involved in the synthesis, application, and mechanism of action of this compound derivatives, the following diagrams are provided.
Caption: Synthesis pathway for an amine-reactive ICG derivative.
Caption: A typical workflow for in vivo NIR fluorescence imaging.
Caption: ICG-RGD targeting of αvβ3 integrin on cancer cells.
Conclusion
This compound derivatives represent a significant advancement in the field of near-infrared fluorescence imaging. By combining the favorable photophysical properties of the ICG core with the versatility of amine-reactive chemistry, these probes enable the development of highly specific and sensitive imaging agents for a wide range of biological targets. This technical guide provides a foundational understanding of these powerful tools, from their fundamental properties and synthesis to their practical application in preclinical imaging. As research in this area continues to grow, this compound derivatives are poised to play an increasingly important role in both basic research and the development of new diagnostic and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. omichem.com [omichem.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biocompatibility of ICG-Amine for In Vivo Studies
Introduction
Indocyanine green (ICG), a tricarbocyanine dye, is a well-established near-infrared (NIR) fluorescent agent approved by the U.S. Food and Drug Administration (FDA) for various diagnostic applications, including cardiac output determination, hepatic function assessment, and ophthalmic angiography.[1][2][3][4] Its peak spectral absorption near 800 nm allows for deep tissue penetration, making it an invaluable tool for in vivo imaging.[1][3][4] The amine-reactive derivative, ICG-amine, expands the utility of ICG by enabling its conjugation to biomolecules such as antibodies, peptides, and nanoparticles, thereby creating targeted probes for specific molecular imaging and therapeutic applications.[2] This guide provides a comprehensive overview of the biocompatibility of this compound, focusing on in vitro and in vivo studies to support its application in preclinical and translational research.
In Vitro Biocompatibility
The initial assessment of a compound's biocompatibility begins with in vitro assays to evaluate its potential for cytotoxicity and hemolytic activity. These studies provide crucial data on the cellular response to this compound at various concentrations.
Cytotoxicity Assessment
Cytotoxicity studies are essential to determine the concentration at which a substance becomes toxic to cells. The toxicity of ICG and its derivatives is often dose-dependent and can be influenced by factors such as illumination, cell type, and exposure time.[5][6][7][8]
Table 1: Summary of In Vitro Cytotoxicity Data for ICG and its Derivatives
| Cell Line | Compound | Concentration Range | Exposure Time | Key Findings | Reference |
| Human Retinal Pigment Epithelium (RPE) | ICG | 0.5 - 5.0 mg/mL | 3 minutes | Dose-dependent toxicity observed. 92.8% cell survival at 0.5 mg/mL, and 26.1% at 5.0 mg/mL. | [7] |
| Human RPE | ICG | > 0.1% | 3 minutes (with illumination) | Reduced cell vitality observed at concentrations above 0.1% with illumination. No toxicity in the dark. | [9] |
| MCF-7 (Breast Cancer) | ICG | 1 - 1000 µM | Not specified | Dose-dependent decrease in cell viability, with an IC50 of approximately 75 µM. | [10] |
| 4T1 (Breast Cancer) | ICG-conjugated GeNPs | 50 - 300 µg/mL | 48 hours | High biocompatibility without laser irradiation. Significant decrease in cell viability with laser irradiation. | [11] |
| Human Keratinocytes | ICG | 50 - 500 µg/mL | 5 - 20 minutes | Significant decrease in cell viability between 14% and 34% for concentrations of 150-500 µg/mL. | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Addition: Prepare a stock solution of this compound in anhydrous DMSO.[2][4] Serially dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Hemolysis Assessment
Hemolysis assays are performed to evaluate the impact of a compound on the integrity of red blood cells (RBCs). This is particularly important for intravenously administered agents.
Table 2: Summary of Hemolysis Data
| Compound | Concentration Range | Incubation Time | Key Findings | Reference |
| IL4RPep-1, Abx, Ctrl-Abx, and IL4R-Abx | 2 - 400 µg/mL | 4 hours | Data presented graphically in the source, indicating concentration-dependent hemolysis. | [13] |
Experimental Protocol: Hemolysis Assay
This protocol is a generalized procedure based on common methodologies.[13][14]
-
Blood Collection: Collect fresh whole blood from a suitable animal model (e.g., mouse) in K2EDTA-coated tubes.[13]
-
RBC Isolation and Washing: Centrifuge the blood at 1000 x g for 10 minutes to pellet the RBCs. Discard the supernatant and wash the RBCs three to five times with phosphate-buffered saline (PBS).[13]
-
RBC Suspension: Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Incubation: In a 96-well plate, add 100 µL of the RBC suspension to 100 µL of this compound solution (at various concentrations in PBS).
-
Controls:
-
Negative Control: 100 µL of RBC suspension + 100 µL of PBS.
-
Positive Control: 100 µL of RBC suspension + 100 µL of 1% Triton X-100 or distilled water.[13]
-
-
Incubation: Incubate the plate at 37°C for 1-4 hours.[13][14]
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes.
-
Absorbance Measurement: Transfer 100 µL of the supernatant to a new 96-well plate and measure the absorbance at 577 nm (with a reference wavelength of 655 nm) to quantify hemoglobin release.[13]
-
Data Analysis: Calculate the hemolytic ratio using the following formula: Hemolysis (%) = [(ODsample - ODnegative control) / (ODpositive control - ODnegative control)] x 100.[13]
References
- 1. The Medical Basis for the Photoluminescence of Indocyanine Green [mdpi.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. ICG amine | AAT Bioquest [aatbio.com]
- 5. Mechanisms of intravitreal toxicity of indocyanine green dye: implications for chromovitrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of indocyanine green toxicity to rat retinas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antimicrobial Behavior and Cytotoxicity of Indocyanine Green in Combination with Visible Light and Water-Filtered Infrared A Radiation against Periodontal Bacteria and Subgingival Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thno.org [thno.org]
- 14. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility of ICG-Amine: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics and handling of ICG-amine in Dimethyl Sulfoxide (DMSO) and aqueous solutions, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
Indocyanine green (ICG) and its derivatives are vital near-infrared (NIR) fluorophores in biomedical research and clinical diagnostics. The amine-functionalized version, this compound (ICG-NH2), offers a reactive primary amine group, enabling its conjugation to various molecules for targeted imaging and therapeutic applications. A thorough understanding of its solubility is paramount for the successful design and execution of these applications. This technical guide provides a comprehensive overview of this compound's solubility in DMSO and aqueous environments, detailed protocols for its dissolution and use in bioconjugation, and a visual representation of a typical experimental workflow.
Quantitative Solubility Data
The solubility of this compound is significantly different in organic solvents compared to aqueous solutions. DMSO is the preferred solvent for creating concentrated stock solutions, while aqueous buffers are used for subsequent dilutions and biological applications. The following table summarizes the available quantitative solubility data for this compound and, for comparative purposes, the parent compound, Indocyanine Green (ICG).
| Compound | Solvent | Solubility | Molar Concentration (approx.) | Notes |
| This compound | DMSO | 24 mg/mL[1] | 28.94 mM[1] | Sonication is recommended to aid dissolution.[1] |
| This compound | Water | 4 mg/mL[1] | 4.82 mM[1] | Sonication is recommended to aid dissolution.[1] |
| This compound | Aqueous Solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 1.25 mg/mL[2] | ≥ 1.51 mM[2] | Represents a formulation for in vivo applications. |
| Indocyanine Green (ICG) | DMSO | ~10 mg/mL[3][4] | ~12.9 mM | For comparison with the amine derivative. |
| Indocyanine Green (ICG) | PBS (pH 7.2) | ~0.5 mg/mL[3] | ~0.65 mM | For comparison with the amine derivative. |
It is crucial to note that the introduction of the amine functional group appears to enhance the aqueous solubility of this compound compared to the parent ICG molecule.[1] However, for most applications, particularly bioconjugation, a stock solution in anhydrous DMSO is the standard starting point.[5]
Experimental Protocols
Accurate and consistent preparation of this compound solutions is critical for reproducible experimental outcomes. The following are detailed methodologies for the dissolution of this compound and its use in a typical protein labeling experiment.
Protocol 1: Preparation of an this compound Stock Solution in DMSO
This protocol outlines the standard procedure for creating a concentrated stock solution of this compound, which can be stored for short periods and used for subsequent dilutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Pipettes and sterile microcentrifuge tubes
Procedure:
-
Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10-20 mM).[5] A common stock concentration is 10 mM.
-
Mix thoroughly by vortexing or pipetting until all the powder is completely dissolved.[5]
-
Storage: The reconstituted DMSO stock solution should be protected from light and moisture. It can be stored at -20°C for up to two weeks.[5] Avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Protein Conjugation with this compound
This protocol describes a general workflow for labeling a protein with this compound. This process typically involves the use of a coupling agent, such as a carbodiimide (B86325) (e.g., EDC), to facilitate the formation of an amide bond between the amine group of this compound and a carboxyl group on the protein.
Materials:
-
Protein to be labeled (dissolved in an appropriate buffer)
-
This compound stock solution in DMSO (from Protocol 1)
-
Reaction Buffer (e.g., 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4)
-
Coupling agents (e.g., EDC and NHS)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[5] The labeling efficiency can be significantly reduced at lower protein concentrations.[5]
-
Ensure the buffer does not contain free amines (e.g., Tris or glycine), as these will compete with this compound for reaction. If necessary, dialyze the protein against PBS.[5]
-
-
Activation of Protein Carboxyl Groups (if necessary):
-
Add EDC and NHS to the protein solution to activate the carboxyl groups. The molar ratio of EDC/NHS to protein will need to be optimized.
-
Incubate the reaction mixture for a specific time (e.g., 15-30 minutes) at room temperature.
-
-
Conjugation Reaction:
-
Add the calculated amount of the this compound DMSO stock solution to the activated protein solution. The final concentration of DMSO in the reaction mixture should ideally be below 10% to avoid protein denaturation.[5]
-
Gently mix and allow the reaction to proceed for a specified time (e.g., 2 hours to overnight) at room temperature or 4°C, protected from light.
-
-
Purification:
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at both 280 nm (for the protein) and the maximum absorbance of ICG (around 780 nm).
-
Mandatory Visualizations
To further elucidate the experimental process, the following diagrams visualize the key workflow.
This guide provides foundational knowledge for the effective use of this compound in research and development. By understanding its solubility and adhering to established protocols, researchers can ensure the reliability and reproducibility of their experiments, ultimately advancing the application of this powerful near-infrared fluorophore.
References
- 1. This compound | dye | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. What kind of solvents are used for dissolving indocyanine green (ICG)? | AAT Bioquest [aatbio.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
ICG-Amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical properties, experimental applications, and strategic workflows of the near-infrared fluorescent probe, ICG-amine.
Indocyanine green (ICG) functionalized with a primary amine group (this compound) has emerged as a valuable tool in biomedical research and drug development. Its ability to be conjugated to various biomolecules, coupled with its excellent near-infrared (NIR) fluorescence properties, makes it a powerful probe for a range of applications, from in vitro cell tracking to in vivo imaging. This technical guide provides a detailed overview of the core characteristics of this compound, comprehensive experimental protocols for its use, and visual workflows to aid in experimental design.
Core Properties and Chemical Structure
This compound is a derivative of indocyanine green, a tricarbocyanine dye that has been approved for clinical use. The introduction of a primary amine group allows for covalent conjugation to molecules containing carboxylic acids, activated esters (such as NHS esters), or other amine-reactive functional groups. This reactivity is the foundation of its utility in creating targeted fluorescent probes.
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value |
| Molecular Formula | C₅₁H₆₄N₄O₄S |
| Molecular Weight | 829.14 g/mol |
| CAS Number | 1686147-55-6 |
| Appearance | Dark green solid |
| Solubility | Soluble in DMSO |
| Excitation Wavelength | ~789 nm |
| Emission Wavelength | ~814 nm |
| Storage Conditions | Store at -20°C, protected from light and moisture |
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound, including protein conjugation, cell labeling for in vitro and in vivo tracking.
Protocol 1: Conjugation of this compound to a Protein (e.g., Antibody)
This protocol describes a general procedure for labeling a protein with this compound. The optimal dye-to-protein ratio may need to be determined empirically for each specific application.
Materials:
-
This compound
-
Target protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.
-
Ensure the pH of the protein solution is between 8.0 and 9.0 for optimal conjugation.
-
-
Prepare this compound Stock Solution:
-
Just before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the this compound stock solution to the protein solution while gently vortexing. A common starting molar ratio is 10:1 (dye:protein).
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with continuous stirring.
-
-
Purification of the Conjugate:
-
Remove unconjugated this compound by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~789 nm (for this compound).
-
Protocol 2: Labeling Cells with this compound for In Vitro Tracking
This protocol outlines the steps for labeling live cells with this compound for fluorescence microscopy studies.
Materials:
-
This compound stock solution (as prepared in Protocol 1)
-
Cultured cells
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate NIR filters
Procedure:
-
Cell Preparation:
-
Plate cells in a suitable culture vessel (e.g., glass-bottom dish) and allow them to adhere overnight.
-
-
Labeling Solution Preparation:
-
Dilute the this compound stock solution in serum-free culture medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined experimentally to minimize cytotoxicity.
-
-
Cell Labeling:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound labeling solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with PBS to remove any unbound dye.
-
-
Imaging:
-
Add fresh complete culture medium to the cells.
-
Visualize the labeled cells using a fluorescence microscope equipped with NIR excitation and emission filters.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.
An In-depth Technical Guide to ICG-Amine for Cellular and Tissue Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA), has been a valuable tool in medical diagnostics for decades.[1][2] Its derivative, ICG-amine, offers enhanced versatility for labeling cells and tissues due to the presence of a primary amine group. This functional group allows for covalent conjugation to various biomolecules and direct interaction with cellular components, making this compound a powerful probe for a wide range of research and drug development applications.[1][3] This guide provides a comprehensive overview of the core principles and methodologies for utilizing this compound in cell and tissue labeling, with a focus on quantitative data and detailed experimental protocols.
This compound retains the favorable spectral properties of its parent molecule, with absorption and emission maxima in the NIR window (approximately 700-900 nm). This spectral range is advantageous for biological imaging as it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration of light.[1] The primary amine group enhances the water solubility of ICG and provides a reactive handle for bioconjugation, expanding its utility beyond simple angiography.
Core Principles of this compound Labeling
The labeling of cells and tissues with this compound can be achieved through two primary mechanisms: direct labeling and bioconjugation.
Direct Labeling: In this approach, this compound is incubated directly with the target cells or tissue. The uptake mechanism is believed to be primarily through clathrin-mediated endocytosis, a process where the cell membrane engulfs substances from the extracellular fluid.[4] The efficiency of direct labeling can be influenced by factors such as cell type, proliferation rate, this compound concentration, and incubation time.[5]
Bioconjugation: The amine group of this compound can be covalently linked to various biomolecules, such as antibodies, proteins, or peptides, that have specific targets on or within cells. This approach offers higher specificity and targeted delivery of the fluorescent probe. The most common method for bioconjugation involves the use of amine-reactive crosslinkers, such as N-hydroxysuccinimide (NHS) esters, which react with the primary amine on this compound to form a stable amide bond.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in cell and tissue labeling, compiled from various studies.
Table 1: Photophysical Properties of ICG and its Derivatives
| Property | Value | Notes |
| Peak Absorption (λabs) | ~780 nm (in plasma/serum) | The exact peak can shift depending on the solvent and binding to proteins.[6] |
| Peak Emission (λem) | ~820 nm | Provides a Stokes shift suitable for distinguishing emission from excitation.[6] |
| Molar Extinction Coefficient (ε) | 1.0-2.5 x 10^5 M⁻¹cm⁻¹ | High molar extinction coefficient contributes to its effectiveness as a photosensitizer.[6] |
| Fluorescence Quantum Yield (ΦF) | ~0.01-0.08 | Relatively low but sufficient for NIR imaging; influenced by solvent and aggregation.[6][7] |
Table 2: Recommended Parameters for Direct Cell Labeling with ICG
| Cell Type | ICG Concentration | Incubation Time | Cell Viability | Reference(s) |
| Mesenchymal Stem Cells | 0.25 mg/mL | 1 hour | No significant cytotoxicity observed | [5] |
| Macrophages (BMDMs) | 0.2 mg/mL | 2 hours | No significant cytotoxicity observed | [8] |
| Peripheral Blood Mononuclear Cells | 6.25 µg/mL | 30 minutes | Not specified | [9] |
| Sarcoma Cell Lines | 25 µM | 30 minutes | Not specified | [10] |
| Retinal Pigment Epithelial Cells | 0.01 mg/mL | 3 hours | Decreased viability observed | [4] |
| Human Lens Epithelial Cells | >0.5 mg/mL | Not specified | Significant cytotoxicity observed | [11] |
Note: The cytotoxicity of ICG can be cell type, concentration, and time-dependent. It is crucial to optimize labeling conditions for each specific cell type and application.[4][11][12]
Table 3: Parameters for this compound Bioconjugation
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2-10 mg/mL | Lower concentrations can significantly reduce conjugation efficiency.[1] |
| Reaction Buffer pH | 8.5 ± 0.5 | A slightly basic pH is optimal for the reaction of NHS esters with primary amines.[1][13] |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | The optimal ratio should be determined empirically for each protein.[1][13] |
| Reaction Time | 30-60 minutes | At room temperature. |
| Quenching Agent | Tris-HCl or Glycine (50-100 mM final) | Optional step to stop the reaction. |
Experimental Protocols
Protocol 1: Direct Labeling of Adherent Cells with this compound
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Adherent cells cultured in a multi-well plate
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mg/mL. Vortex to ensure complete dissolution. Store at -20°C, protected from light.[1]
-
Prepare this compound Working Solution: Dilute the this compound stock solution in serum-free cell culture medium to the desired final concentration (refer to Table 2 for starting concentrations).
-
Cell Preparation: Aspirate the culture medium from the wells containing the adherent cells. Wash the cells once with PBS.
-
Labeling: Add the this compound working solution to each well, ensuring the cells are completely covered.
-
Incubation: Incubate the cells at 37°C for the desired period (e.g., 30 minutes to 2 hours). Incubation times should be optimized for the specific cell type.
-
Washing: After incubation, aspirate the this compound working solution and wash the cells three times with PBS to remove any unbound dye.
-
Imaging: Add fresh complete culture medium to the cells. The labeled cells are now ready for imaging using a fluorescence microscope equipped with appropriate NIR filters.
Protocol 2: Bioconjugation of this compound to a Protein using an NHS Ester
Materials:
-
This compound
-
Amine-reactive NHS ester crosslinker
-
Protein to be labeled (in a suitable buffer, e.g., PBS)
-
Anhydrous DMSO
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve or dialyze the protein into the reaction buffer at a concentration of 2-10 mg/mL.[1]
-
Prepare this compound Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.[1]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO.
-
Activation of this compound (if not using a pre-activated ICG derivative): This step is for reacting this compound with an NHS-ester crosslinker. The specific protocol will depend on the crosslinker used.
-
Conjugation Reaction: While gently stirring, add the activated this compound (or commercially available ICG-NHS ester) solution to the protein solution at a desired molar ratio (e.g., 10:1 dye to protein).[1][13]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Quenching (Optional): Add the quenching solution to the reaction mixture and incubate for an additional 15-30 minutes to stop the reaction.
-
Purification: Separate the ICG-protein conjugate from unreacted dye and other small molecules using a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of this compound (~780 nm).
Visualizations
Signaling Pathway of this compound Cellular Uptake
Caption: Clathrin-mediated endocytosis of this compound.
Experimental Workflow for Direct Cell Labeling
Caption: Workflow for direct labeling of adherent cells.
Experimental Workflow for this compound Bioconjugation
Caption: Workflow for this compound bioconjugation to a protein.
Conclusion
This compound is a versatile and powerful tool for labeling cells and tissues for a variety of research and pre-clinical applications. Its favorable near-infrared fluorescence properties, coupled with the reactivity of its amine group, enable both direct and targeted labeling strategies. By carefully optimizing experimental parameters such as concentration, incubation time, and bioconjugation chemistry, researchers can achieve robust and specific labeling for applications ranging from in vitro cell tracking to in vivo imaging. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of this compound in your research endeavors.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxicity of indocyanine green on retinal pigment epithelium: implications for macular hole surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Enhancement of aqueous stability and fluorescence brightness of indocyanine green using small calix[4]arene micelles for near-infrared fluorescence imaging - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A simple method for in vivo labelling of infiltrating leukocytes in the mouse retina using indocyanine green dye - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2020120970A1 - Methods for enhancing indocyanine green medical imaging and phototherapy - Google Patents [patents.google.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Effect of indocyanine green on the growth and viability of cultured human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docs.aatbio.com [docs.aatbio.com]
Methodological & Application
Application Notes and Protocols for ICG-Amine Bioconjugation to Proteins and Antibodies
Introduction
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye widely used in medical diagnostics for applications such as cardiac output determination, hepatic function studies, and ophthalmic angiography.[1][2] Its peak spectral absorption near 800 nm allows for deep tissue penetration of light, making it an ideal candidate for in vivo imaging.[1][2] For targeted applications, ICG can be conjugated to proteins, such as antibodies, to create fluorescent probes for molecular imaging and therapeutic applications. This is typically achieved by using an amine-reactive derivative of ICG, such as ICG N-hydroxysuccinimide (NHS) ester, which forms a stable amide bond with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the surface of the protein.[3][4]
These application notes provide a detailed protocol for the bioconjugation of amine-reactive ICG to proteins and antibodies, offering guidance to researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The efficiency of ICG bioconjugation can be influenced by several factors, including the molar ratio of dye to protein, protein concentration, and purification methods. The following table summarizes quantitative data from various studies to provide a comparative overview.
| Parameter | Molar Ratio (ICG:Protein) | Protein Concentration | Resulting Dye-to-Protein Ratio | Yield of Conjugate | Purification Method | Reference |
| Panitumumab Conjugation | 5:1 | Not Specified | ~1 | 72% | SE-HPLC | [5][6] |
| Panitumumab Conjugation | 10:1 | Not Specified | ~2 | 53% | SE-HPLC | [5][6] |
| Panitumumab Conjugation | 20:1 | Not Specified | ~5 | 19% | SE-HPLC | [5][6] |
| TuBB-9 Antibody Conjugation | Not Specified | Not Specified | 0.6 | Less effective | NAP-5 mini-column | [7] |
| TuBB-9 Antibody Conjugation | Not Specified | Not Specified | 1.8 | Highest cell death | NAP-5 mini-column | [7][8][9] |
| TuBB-9 Antibody Conjugation | Not Specified | Not Specified | 5.2 | Decreased effectiveness | NAP-5 mini-column | [7] |
| General Protocol Recommendation | 10:1 (starting point) | >2 mg/mL | 4-6 recommended | Not Specified | Sephadex G-25 | [1] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the ICG-amine bioconjugation process.
Caption: Experimental workflow for ICG-protein/antibody bioconjugation.
Detailed Experimental Protocol
This protocol is a general guideline for the conjugation of amine-reactive ICG (e.g., ICG-NHS ester) to proteins and antibodies. Optimization may be required for specific proteins and applications.
Materials:
-
Protein or antibody of interest (in a buffer free of primary amines, e.g., PBS)
-
Amine-reactive ICG derivative (e.g., ICG-NHS ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 1 M sodium bicarbonate or 1 M phosphate (B84403) buffer (pH 8.5-9.0)[1]
-
Purification column (e.g., Sephadex G-25)[1]
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
1. Preparation of Protein Solution: a. The protein should be dissolved in a buffer that does not contain primary amines, such as Tris. PBS is a suitable buffer.[3] b. The recommended protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[1] c. Adjust the pH of the protein solution to 8.5 ± 0.5 using the reaction buffer (e.g., 1 M sodium bicarbonate).[1][3] This is crucial as the NHS ester reacts with non-protonated primary amines.
2. Preparation of Amine-Reactive ICG Stock Solution: a. Immediately before starting the conjugation, dissolve the amine-reactive ICG in anhydrous DMSO to a concentration of 10-20 mM.[1] b. Vortex the solution to ensure the dye is fully dissolved.[1] It is recommended to use the dye solution promptly as its reactivity can decrease over time with storage.[1]
3. Conjugation Reaction: a. A starting molar ratio of 10:1 (dye:protein) is recommended.[1] This ratio may need to be optimized for your specific protein to achieve the desired degree of labeling. b. Add the calculated volume of the ICG stock solution to the protein solution while gently vortexing.[1] The final concentration of DMSO in the reaction mixture should be less than 10%.[1] c. Incubate the reaction mixture for 1 hour at room temperature in the dark.
4. Purification of the ICG-Protein Conjugate: a. After the incubation period, the unreacted ICG must be removed from the conjugate. This is commonly achieved using size-exclusion chromatography, such as a Sephadex G-25 column.[1] b. Equilibrate the column with PBS (pH 7.2-7.4). c. Load the reaction mixture onto the column.[1] d. Elute the conjugate with PBS and collect the fractions. The first colored fraction will typically be the ICG-protein conjugate.
5. Characterization of the Conjugate: a. Degree of Labeling (DOL): The DOL, or dye-to-protein ratio, can be determined spectrophotometrically.[10][11] i. Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the maximum absorbance of ICG (around 800 nm). ii. The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] Where:
- A_max = Absorbance of the conjugate at the wavelength maximum of ICG.
- A_280 = Absorbance of the conjugate at 280 nm.
- ε_protein = Molar extinction coefficient of the protein at 280 nm.
- ε_dye = Molar extinction coefficient of ICG at its absorbance maximum.
- CF = Correction factor (A_280 of the dye / A_max of the dye).[11]
6. Storage of the Conjugate: a. Store the purified ICG-protein conjugate at 4°C for short-term storage (up to two months) in the presence of a preservative like 2 mM sodium azide (B81097) and protected from light.[1] b. For long-term storage, it is recommended to store the conjugate at -20°C or -80°C, potentially after lyophilization or aliquoting to avoid repeated freeze-thaw cycles.[1] The protein conjugate should be stored at a concentration greater than 0.5 mg/mL, and the addition of a carrier protein like 0.1% bovine serum albumin can improve stability.[1]
Troubleshooting and Considerations:
-
Low Labeling Efficiency: Ensure the pH of the reaction is optimal (8.5-9.0). Check the reactivity of the ICG-NHS ester, as it is moisture-sensitive. The protein concentration should be sufficiently high (>2 mg/mL).[1]
-
Protein Aggregation: ICG is hydrophobic and can cause aggregation of the labeled protein, especially at high dye-to-protein ratios.[5][6] Purification methods like size-exclusion HPLC can help to separate aggregates from the desired conjugate.[5][6]
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) as they will compete with the protein for reaction with the NHS ester.[3]
By following this detailed protocol and considering the provided quantitative data, researchers can successfully conjugate ICG to proteins and antibodies for a variety of applications in research and development.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. ICG amine | AAT Bioquest [aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. Can indocyanine green (ICG) be conjugated to antibodies? | AAT Bioquest [aatbio.com]
- 9. Indocyanine green as effective antibody conjugate for intracellular molecular targeted photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols: A Step-by-Step Guide to ICG-Amine Labeling of Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye widely utilized in medical imaging and diagnostics. Its application in labeling peptides has opened new avenues for in-vivo imaging, targeted drug delivery, and diagnostic assays. This document provides a detailed, step-by-step guide for the covalent labeling of peptides with ICG-amine derivatives, specifically focusing on the use of N-hydroxysuccinimide (NHS) esters for targeting primary amines on the peptide.
The protocol herein outlines the necessary materials, reaction conditions, purification methods, and characterization techniques to ensure successful and reproducible ICG-peptide conjugation. Adherence to these guidelines will enable researchers to generate high-quality fluorescently labeled peptides for a variety of research and development applications.
Principle of this compound Labeling
The most common strategy for labeling peptides with ICG involves the use of an amine-reactive ICG derivative, such as ICG-NHS ester. This reaction, known as acylation, targets the primary amino groups present on the peptide. These are typically found at the N-terminus of the peptide and on the side chains of lysine (B10760008) (Lys) residues.
The NHS ester of ICG reacts with the nucleophilic primary amine on the peptide under slightly basic conditions (pH 8.0-9.0) to form a stable amide bond. The reaction is efficient and relatively specific, making it a popular choice for bioconjugation.
Experimental Protocols
Materials and Reagents
-
Peptide: Lyophilized, purified peptide with at least one primary amine.
-
ICG-NHS Ester: Stored desiccated and protected from light at -20°C.
-
Anhydrous Dimethyl Sulfoxide (DMSO): For dissolving the ICG-NHS ester.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5. Ensure the buffer is free of primary amines (e.g., Tris).
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5.
-
Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
Spectrophotometer: Capable of measuring absorbance in the UV-Vis and NIR range.
Step 1: Peptide Preparation and Quantification
Accurate quantification of the peptide is crucial for controlling the molar ratio of the labeling reaction.
-
Solubilization: Dissolve the lyophilized peptide in an appropriate solvent. For many peptides, sterile, nuclease-free water is suitable. For hydrophobic peptides, a small amount of organic solvent like DMSO or acetonitrile may be required, followed by dilution with the reaction buffer.[1] It is recommended to test the solubility of a small amount of the peptide first.
-
Quantification: Determine the peptide concentration using a suitable method.
-
UV-Vis Spectroscopy: If the peptide contains aromatic amino acids (Trp, Tyr), absorbance at 280 nm can be used. The molar extinction coefficient of the peptide is required for accurate concentration determination.
-
Peptide Quantification Assays: Commercial colorimetric assays such as the Bicinchoninic Acid (BCA) assay can be used.[2]
-
Amino Acid Analysis: This is the most accurate method but is also more time-consuming and requires specialized equipment.
-
Step 2: ICG-NHS Ester Stock Solution Preparation
-
Allow the vial of ICG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the required volume of anhydrous DMSO to the vial to create a stock solution of 1-10 mg/mL.
-
Vortex briefly to ensure the dye is completely dissolved. This solution should be prepared fresh immediately before use and protected from light.
Step 3: Labeling Reaction
The molar ratio of ICG-NHS ester to peptide is a critical parameter that influences the degree of labeling. A molar excess of the dye is typically used to drive the reaction.
-
In a low-adhesion microcentrifuge tube, add the calculated volume of the peptide solution to the reaction buffer to achieve a final peptide concentration of 1-5 mg/mL.
-
While gently vortexing, add the calculated volume of the ICG-NHS ester stock solution to the peptide solution. The final concentration of DMSO in the reaction mixture should ideally be below 10% to avoid affecting peptide solubility and reaction efficiency.
-
Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with continuous gentle mixing and protected from light.
Step 4: Quenching the Reaction
To stop the labeling reaction and hydrolyze any unreacted ICG-NHS ester, a quenching agent is added.
-
Add the quenching solution to the reaction mixture.
-
Incubate for 30 minutes at room temperature.
Step 5: Purification of the ICG-Labeled Peptide
Purification is essential to remove unreacted ICG, hydrolyzed dye, and any side products from the labeled peptide. RP-HPLC is the most common and effective method.
-
Column: Use a C18 column suitable for peptide purification.
-
Mobile Phases:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the components. The unreacted hydrophilic dye will typically elute first, followed by the more hydrophobic ICG-labeled peptide. The exact gradient will need to be optimized based on the hydrophobicity of the specific peptide.
-
Detection: Monitor the elution profile at both 220 nm (for the peptide backbone) and ~780 nm (for ICG).
-
Fraction Collection: Collect the fractions corresponding to the peak that absorbs at both wavelengths.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final ICG-labeled peptide as a powder.
Data Presentation
Table 1: Example Parameters for this compound Labeling of a Model Peptide
| Parameter | Value | Notes |
| Peptide Molecular Weight | 2500 Da | - |
| Peptide Concentration | 2 mg/mL | In 0.1 M Sodium Bicarbonate, pH 8.5 |
| ICG-NHS Ester MW | ~950 Da | Check the value for the specific product used |
| Dye:Peptide Molar Ratio | 5:1 to 15:1 | Optimization may be required |
| Reaction Time | 2 hours | At room temperature |
| Reaction Temperature | 25°C | - |
Table 2: Illustrative Quantitative Outcomes of ICG-Peptide Labeling
| Dye:Peptide Molar Ratio | Degree of Labeling (DOL) | Labeling Efficiency (%) | Peptide Recovery (%) |
| 5:1 | 0.8 | 80 | 75 |
| 10:1 | 1.1 | 92 | 70 |
| 15:1 | 1.3 | 87 | 65 |
Note: The data in this table are for illustrative purposes only. Actual results will vary depending on the peptide sequence, reaction conditions, and purification method.
Characterization of the ICG-Labeled Peptide
Determination of Degree of Labeling (DOL)
The DOL, which is the average number of ICG molecules conjugated to each peptide molecule, can be determined using UV-Vis spectroscopy.
-
Dissolve the purified, lyophilized ICG-peptide in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the solution at 280 nm (A280) and at the maximum absorbance of ICG (~780 nm, Amax).
-
Calculate the concentration of the peptide and the ICG dye using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance
-
ε is the molar extinction coefficient
-
c is the concentration
-
l is the path length of the cuvette (typically 1 cm)
The molar extinction coefficient for ICG is approximately 223,000 M-1cm-1 at 780 nm. The molar extinction coefficient of the peptide at 280 nm needs to be known or calculated based on its amino acid sequence.
-
-
A correction factor must be applied to the A280 reading to account for the absorbance of ICG at this wavelength. The correction factor (CF) is the ratio of the absorbance of the free ICG dye at 280 nm to its absorbance at its Amax.
Corrected A280 = A280, measured - (Amax * CF)
-
DOL = (Amax / εICG) / (Corrected A280 / εpeptide)
Mandatory Visualization
Caption: Experimental workflow for this compound labeling of peptides.
Caption: Chemical reaction pathway for ICG-NHS ester conjugation to a peptide.
References
Application Notes and Protocols for ICG-Amine Conjugation to Carboxyl Groups using EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye widely utilized in medical imaging and diagnostics. Its amine-functionalized derivative, ICG-amine, allows for covalent conjugation to various biomolecules and nanoparticles, enabling targeted delivery and imaging. This document provides detailed application notes and protocols for the conjugation of this compound to carboxyl groups using the zero-length crosslinkers 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This method forms a stable amide bond, providing a robust strategy for labeling carboxylated molecules, proteins, and nanoparticles with ICG for a range of biomedical applications.
The conjugation process is a two-step reaction. First, EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS, forming a semi-stable NHS ester. The NHS ester readily reacts with the primary amine of this compound to form a stable amide linkage. The inclusion of NHS enhances the coupling efficiency and reduces side reactions.[1][2][3]
Key Experimental Parameters and Optimization
Successful conjugation of this compound to carboxyl groups is dependent on several critical parameters. The following table summarizes recommended starting conditions and key considerations for optimizing the reaction. It is important to note that the optimal conditions may vary depending on the specific properties of the carboxyl-containing molecule.
| Parameter | Recommended Starting Condition | Key Considerations & Optimization |
| Molar Ratio (Carboxyl:EDC:NHS) | 1 : (2-10) : (1.2-2) | A molar excess of EDC and NHS is generally recommended to drive the reaction forward.[4] An optimal EDC to NHS ratio of 2:1 has been reported for some systems.[5][6] The ideal ratio should be determined empirically for each specific application. |
| Molar Ratio (Carboxyl:this compound) | 1 : (1-10) | A molar excess of this compound can increase conjugation efficiency, but may also lead to challenges in purification.[7] |
| Activation Buffer | 0.1 M MES, pH 4.7-6.0 | The activation of carboxyl groups by EDC is most efficient in acidic conditions. MES (2-(N-morpholino)ethanesulfonic acid) is a suitable non-amine, non-carboxylate buffer.[4][8] |
| Coupling Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.0 | The reaction of the NHS ester with the primary amine of this compound is favored at a neutral to slightly basic pH.[8][9] |
| Reaction Time (Activation) | 15 - 30 minutes at room temperature | Prolonged activation can lead to hydrolysis of the EDC and the O-acylisourea intermediate.[10] |
| Reaction Time (Coupling) | 2 hours at room temperature to overnight at 4°C | Longer incubation times may be necessary for less reactive molecules. Reactions at 4°C can help to minimize hydrolysis of the NHS ester.[2] |
| Quenching | 10-50 mM Tris, Glycine, or Hydroxylamine | Quenching stops the reaction by consuming unreacted NHS esters, preventing unwanted side reactions.[8] |
Experimental Workflow
The following diagram illustrates the general workflow for the conjugation of this compound to a carboxyl-containing molecule.
Caption: A flowchart of the key steps in the this compound conjugation process.
Detailed Experimental Protocol
This protocol describes a general two-step procedure for conjugating this compound to a carboxyl-containing molecule.
Materials:
-
Carboxyl-containing molecule
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification supplies (e.g., dialysis tubing, size-exclusion chromatography columns, or HPLC system)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving this compound if necessary
Procedure:
-
Preparation of Reactants:
-
Dissolve the carboxyl-containing molecule in the Activation Buffer at the desired concentration.
-
Dissolve this compound in the Coupling Buffer. If this compound has limited aqueous solubility, it can be first dissolved in a minimal amount of DMF or DMSO and then diluted with the Coupling Buffer.
-
Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
To the solution of the carboxyl-containing molecule, add the freshly prepared EDC and NHS solutions. The final molar ratio should be optimized, with a starting point of a 2- to 10-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS over the carboxyl groups.[4]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation of this compound:
-
Add the this compound solution to the activated carboxyl-containing molecule solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification of the ICG-Conjugate:
-
Remove unreacted this compound, EDC, NHS, and byproducts. The choice of purification method will depend on the properties of the conjugate.
-
Dialysis: Suitable for large molecules like proteins or nanoparticles. Use a dialysis membrane with an appropriate molecular weight cutoff (MWCO).
-
Size-Exclusion Chromatography (SEC): Effective for separating the conjugate from smaller unreacted molecules.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for the purification of smaller molecule conjugates, providing high purity.
-
-
-
Characterization of the ICG-Conjugate:
-
UV-Vis Spectroscopy: Confirm the successful conjugation by observing the characteristic absorbance peaks of both the conjugated molecule and ICG. ICG typically exhibits a major absorbance peak around 780-800 nm.[5][11]
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectrum of the conjugate to confirm that the photophysical properties of ICG are retained. The emission maximum of ICG is typically around 810-830 nm.[5]
-
Mass Spectrometry or Gel Electrophoresis: For protein or larger molecule conjugates, these techniques can be used to confirm the increase in molecular weight upon conjugation.
-
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the chemical reaction mechanism of EDC/NHS-mediated this compound conjugation.
Caption: The chemical pathway of this compound conjugation to a carboxyl group.
References
- 1. toolify.ai [toolify.ai]
- 2. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. researchgate.net [researchgate.net]
- 6. electrochemsci.org [electrochemsci.org]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of ICG-Amine Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of antibodies labeled with indocyanine green (ICG)-amine derivatives. The protocols outlined below are essential for removing unconjugated dye, reaction byproducts, and aggregated antibody conjugates, ensuring a highly pure and functional final product for research, diagnostic, and therapeutic applications.
Introduction
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye widely used in medical imaging due to its deep tissue penetration and low autofluorescence. Amine-reactive ICG derivatives, such as ICG-NHS ester or ICG-sulfo-OSu, are commonly used to label antibodies by forming stable amide bonds with lysine (B10760008) residues on the protein. Following the conjugation reaction, a robust purification process is critical to ensure the removal of unreacted dye and other impurities that can interfere with downstream applications and lead to inaccurate results or adverse effects. This document details three common and effective methods for purifying ICG-amine labeled antibodies: Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).
Key Purification Strategies: A Comparative Overview
The choice of purification method depends on factors such as sample volume, desired purity, process time, and scalability. The following table summarizes the key quantitative parameters for each of the described purification techniques.
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size. | Separation based on differential diffusion across a semi-permeable membrane. | Size-based separation using a semi-permeable membrane with cross-flow to minimize fouling. |
| Typical Resin/Membrane | Sephadex G-25, Bio-Gel P-6 DG.[1][2] | Dialysis tubing or cassettes with a Molecular Weight Cut-Off (MWCO) of 10-100 kDa. | Ultrafiltration (UF) membranes with a MWCO of 10-100 kDa. |
| Sample Volume | Small to medium (µL to mL scale). | Small to large (mL to L scale). | Medium to large (mL to L scale). |
| Process Time | Fast (30-60 minutes per sample).[1] | Slow (12-48 hours with multiple buffer changes). | Fast to moderate (1-4 hours).[3] |
| Purity Achieved | High (>95%). | Good to high (>90-95%). | High (>95%).[4] |
| Antibody Recovery | Good to high (typically >80-90%). | High (>90%). | Very high (>95%). |
| Removal of Free Dye | Excellent. | Good (requires sufficient dialysis time and buffer volume). | Excellent.[4] |
| Scalability | Limited. | Good. | Excellent. |
| Key Advantage | Rapid purification and buffer exchange in a single step. | Simple setup, suitable for various volumes. | Fast, scalable, and suitable for process integration.[5][6] |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This method is ideal for small to medium-scale purifications and effectively separates the larger ICG-antibody conjugate from smaller, unconjugated ICG molecules.
Materials:
-
This compound labeled antibody reaction mixture
-
Size exclusion chromatography column (e.g., pre-packed Sephadex G-25 column)[1]
-
Equilibration and Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Fraction collection tubes
-
Spectrophotometer
Procedure:
-
Column Preparation: Equilibrate the SEC column with 3-5 column volumes of PBS (pH 7.2-7.4) at the recommended flow rate.
-
Sample Loading: Carefully load the ICG-antibody reaction mixture onto the top of the column.[1] Allow the sample to enter the column bed completely.
-
Elution: Begin the elution with PBS and collect fractions.[1][2] The larger ICG-antibody conjugates will elute first, appearing as a colored band. The smaller, unconjugated dye molecules will be retained longer and elute later.
-
Fraction Analysis: Monitor the elution profile by measuring the absorbance of the collected fractions at 280 nm (for protein) and ~780-800 nm (for ICG).[1][7]
-
Pooling and Concentration: Pool the fractions containing the purified ICG-antibody conjugate (the first colored peak). If necessary, concentrate the pooled fractions using a centrifugal filter device.
Protocol 2: Purification by Dialysis
Dialysis is a straightforward method for removing small molecules like unconjugated ICG from the antibody conjugate solution by diffusion.
Materials:
-
This compound labeled antibody reaction mixture
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 50 kDa)
-
Dialysis Buffer: PBS, pH 7.2-7.4
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions (e.g., pre-soaking).
-
Sample Loading: Load the ICG-antibody reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Dialysis: Place the sealed dialysis unit in a beaker containing a large volume of cold (4°C) PBS (e.g., 1000 times the sample volume). Stir the buffer gently.
-
Buffer Exchange: Change the dialysis buffer every 4-6 hours for a total of 3-4 changes to ensure complete removal of the free dye.
-
Sample Recovery: After the final buffer exchange, carefully remove the purified ICG-antibody conjugate from the dialysis unit.
Protocol 3: Purification by Tangential Flow Filtration (TFF)
TFF, also known as cross-flow filtration, is a rapid and scalable method for buffer exchange and purification of biomolecules. It is particularly well-suited for larger volume processing.[5][8]
Materials:
-
This compound labeled antibody reaction mixture
-
TFF system with an ultrafiltration (UF) membrane cassette (e.g., 30 kDa MWCO)
-
Diafiltration Buffer: PBS, pH 7.2-7.4
-
Pressure-rated tubing and reservoir
Procedure:
-
System Preparation: Set up the TFF system according to the manufacturer's instructions. Sanitize and equilibrate the membrane with PBS.
-
Concentration (Optional): Concentrate the reaction mixture to a smaller volume to expedite the diafiltration process.
-
Diafiltration: Perform diafiltration by adding PBS to the retentate at the same rate as the filtrate is being removed. This process exchanges the buffer and removes the unconjugated ICG. A common target is to perform 5-10 diavolumes of buffer exchange.
-
Final Concentration: After diafiltration, concentrate the purified ICG-antibody conjugate to the desired final concentration.
-
Product Recovery: Recover the purified product from the TFF system.
Quality Control of Purified ICG-Antibody Conjugates
After purification, it is crucial to characterize the conjugate to ensure its quality and suitability for the intended application.
1. Determination of Dye-to-Antibody Ratio (DAR): The DAR, or degree of labeling, is a critical quality attribute. It can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance of ICG (~780-800 nm).
The following equations are used to calculate the DAR:
-
Antibody Concentration (mg/mL) = [A₂₈₀ - (Aₘₐₓ × CF)] / 1.4
-
Where A₂₈₀ is the absorbance at 280 nm, Aₘₐₓ is the absorbance at the ICG maximum wavelength, and CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).[9] 1.4 is a typical extinction coefficient for IgG.
-
-
Dye-to-Antibody Ratio (DAR) = (Aₘₐₓ × Mₐₙₜᵢₒ𝒹ᵧ) / [Antibody Concentration (mg/mL) × εₐᵧₑ]
-
Where Mₐₙₜᵢₒ𝒹ᵧ is the molecular weight of the antibody (e.g., 150,000 Da) and εₐᵧₑ is the molar extinction coefficient of the ICG dye at its absorbance maximum.[9]
-
2. Purity and Aggregation Analysis: Size exclusion chromatography (SEC) coupled with UV-Vis and fluorescence detectors can be used to assess the purity of the conjugate and quantify the presence of aggregates or fragments.[10][11]
3. Immunoreactivity: The binding affinity of the ICG-labeled antibody to its target antigen should be confirmed using methods such as ELISA or surface plasmon resonance (SPR) to ensure that the conjugation process has not compromised its function.[12]
Visualizing the Purification Workflow
The following diagrams illustrate the experimental workflows for the described purification protocols.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of tangential flow filtration process parameters on antibody-drug conjugates [morressier.com]
- 6. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 7. dojindo.com [dojindo.com]
- 8. adcreview.com [adcreview.com]
- 9. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. pubs.acs.org [pubs.acs.org]
ICG-amine labeling kit for primary amines experimental protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye that has gained significant attention in biomedical research and clinical applications. Its fluorescence in the NIR window (700-900 nm) allows for deep tissue penetration with minimal autofluorescence, making it an ideal probe for in vivo imaging. Labeling molecules with primary amines, such as proteins, antibodies, peptides, and amine-modified oligonucleotides, with ICG enables the tracking and quantification of these molecules in various biological systems. This document provides a detailed experimental protocol for the conjugation of ICG to primary amines using an N-hydroxysuccinimide (NHS) ester-functionalized ICG derivative.
The labeling reaction involves the formation of a stable amide bond between the primary amine of the target molecule and the ICG-NHS ester. The efficiency of this reaction is dependent on several factors, including pH, temperature, and the molar ratio of the reactants.
Chemical Reaction
The fundamental reaction for labeling a primary amine with an ICG-NHS ester is a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Chemical reaction between ICG-NHS ester and a primary amine.
Experimental Workflow
The overall workflow for labeling primary amines with ICG consists of several key stages: preparation of the amine-containing molecule, reconstitution of the ICG-NHS ester, the conjugation reaction, and finally, the purification and characterization of the ICG-conjugate.
Caption: Workflow for this compound labeling.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the this compound labeling protocol.
Table 1: Reaction Conditions
| Parameter | Recommended Value | Notes |
| pH | 8.3 - 8.5 | Crucial for ensuring the primary amine is deprotonated and reactive.[1][2] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate (B84403) Buffer | Must be free of primary amines (e.g., Tris).[1][2] |
| Temperature | Room Temperature (20-25°C) or 37°C | Incubation at 37°C can significantly shorten the reaction time.[3][4] |
| Incubation Time | 10 minutes to 4 hours | Dependent on temperature and the specific molecules being conjugated.[1][3][4] |
Table 2: Reagent Concentrations and Ratios
| Parameter | Recommended Value | Notes |
| Protein Concentration | > 2 mg/mL | Higher concentrations generally lead to better labeling efficiency.[5] |
| ICG-NHS Ester Stock | 10-20 mM in anhydrous DMSO or DMF | Prepare fresh before use as NHS esters are moisture-sensitive.[5] |
| Molar Ratio (ICG:Protein) | 4:1 to 15:1 | This should be optimized for each specific protein to achieve the desired degree of substitution.[5] |
Table 3: Spectroscopic Properties
| Parameter | Wavelength (nm) |
| ICG Excitation Maximum | ~785 nm[6] |
| ICG Emission Maximum | ~811 nm[6] |
| Protein Absorbance | 280 nm |
Experimental Protocols
Materials and Equipment
-
ICG-NHS Ester
-
Amine-containing molecule (e.g., antibody, protein)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.3-8.5
-
Purification system: Size-exclusion chromatography (e.g., Sephadex G-25) or centrifugal filtration devices
-
Spectrophotometer (UV-Vis)
-
Pipettes and microcentrifuge tubes
-
Vortexer and microcentrifuge
Protocol
1. Preparation of the Amine-Containing Molecule
-
If your protein or molecule of interest is in a buffer containing primary amines (e.g., Tris, glycine), it must be exchanged into an amine-free buffer like 1X PBS at pH 7.2-7.4.[5] This can be achieved through dialysis or buffer exchange columns.
-
Adjust the concentration of the amine-containing molecule to be at least 2 mg/mL in the reaction buffer (0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5).[5]
2. Preparation of the ICG-NHS Ester Stock Solution
-
Allow the vial of ICG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a 10-20 mM stock solution.[5]
-
Vortex briefly to ensure the dye is fully dissolved. This solution should be used promptly as the NHS ester can hydrolyze in the presence of moisture.[5]
3. Labeling Reaction
-
Add the calculated volume of the ICG-NHS ester stock solution to the solution of the amine-containing molecule. A molar excess of 4 to 15-fold of the ICG dye is recommended.[5]
-
Mix the reaction solution thoroughly by gentle vortexing or pipetting.
-
Incubate the reaction mixture. Incubation can be performed for 1-4 hours at room temperature or for 10 minutes at 37°C.[1][3][4] Protect the reaction from light.
4. Purification of the ICG-Conjugate
-
Following incubation, it is crucial to remove the unreacted ICG-NHS ester and the NHS byproduct.
-
Size-Exclusion Chromatography (Gel Filtration): This is a common method for separating the larger ICG-protein conjugate from smaller, unreacted dye molecules.
-
Equilibrate a suitable gel filtration column (e.g., Sephadex G-25) with PBS.
-
Apply the reaction mixture to the column.
-
Elute with PBS and collect the fractions. The first colored fractions will contain the ICG-labeled protein.
-
-
Centrifugal Filtration:
5. Characterization of the ICG-Conjugate
The degree of substitution (DOS), which is the average number of ICG molecules per molecule of protein, is a critical parameter to determine.[5] An optimal DOS for antibodies is typically between 2 and 10.[5]
-
Measure the absorbance of the purified ICG-conjugate at 280 nm (A280) and at the maximum absorbance of ICG (~785 nm, Amax).
-
Calculate the concentration of the protein using the following equation, which corrects for the absorbance of ICG at 280 nm:
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where εprotein is the molar extinction coefficient of the protein at 280 nm and CF is the correction factor (A280/Amax) for the ICG dye.
-
-
Calculate the concentration of the ICG dye using the Beer-Lambert law:
ICG Concentration (M) = Amax / εICG
-
Where εICG is the molar extinction coefficient of ICG at its Amax.
-
-
Calculate the Degree of Substitution (DOS):
DOS = ICG Concentration (M) / Protein Concentration (M)
Storage
The purified ICG-protein conjugate should be stored at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles. The reconstituted ICG-NHS ester stock solution in DMSO can be stored at <-15°C for up to two weeks, protected from light and moisture.[5]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. interchim.fr [interchim.fr]
- 3. ICG Labeling Kit - NH2 LK31 manual | DOJINDO [dojindo.com]
- 4. dojindo.com [dojindo.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. BioActs Official Website [bioacts.com]
- 7. Dojindo Molecular Technologies Inc ICG Labeling Kit-NH2, is used for preparation | Fisher Scientific [fishersci.com]
Application Notes and Protocols: Using ICG-amine for In Vivo Imaging in Mouse Models
Introduction
Indocyanine Green (ICG) is a near-infrared (NIR) fluorescent dye approved by the U.S. Food and Drug Administration (FDA) for various clinical diagnostic applications, including cardiac output determination and liver function assessment.[1][2][3] Its optical properties, with absorption and emission in the NIR window (700-900 nm), make it highly suitable for in vivo imaging.[4] This spectral range minimizes photon attenuation by biological tissues and reduces autofluorescence, enabling deeper tissue penetration and a higher signal-to-background ratio.[4][5] ICG-amine is a derivative of ICG that possesses a reactive amine group, allowing for covalent conjugation to antibodies, proteins, or nanoparticles for targeted imaging applications. When used in its unconjugated form, its in vivo behavior is comparable to standard ICG. In oncology research, ICG accumulates non-specifically in tumor tissues primarily through the Enhanced Permeability and Retention (EPR) effect, making it a valuable tool for tumor visualization, angiography, and assessing vascular permeability in mouse models.[6][7]
Core Applications in Mouse Models
-
Tumor Delineation: ICG's tendency to accumulate in solid tumors allows for clear visualization and delineation of tumor margins during image-guided surgery research.[8][9][10] Studies have shown that ICG-based imaging can detect tumors as small as 0.2 mm.[8][9]
-
Vascular Imaging and Angiography: Upon intravenous injection, ICG rapidly binds to plasma proteins and is confined to the vasculature, enabling real-time imaging of blood flow and vessel integrity.[8]
-
Biodistribution Studies: Tracking the accumulation and clearance of this compound provides insights into its pharmacokinetic profile and can be used to evaluate organ function, particularly liver function, as the liver is the primary organ for clearance.[11][12][13]
-
Inflammation Imaging: ICG has been shown to accumulate in areas of inflammation, allowing for the differentiation between tumorous and inflamed tissues based on its kinetic profile.[6]
Data Presentation
Quantitative data for the use of this compound in mouse models is summarized below.
Table 1: Physicochemical and Optical Properties of ICG
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄₃H₄₇N₂NaO₆S₂ (for ICG) | Inferred |
| Absorption Max (in plasma) | ~800 nm | [8] |
| Emission Max (in plasma) | ~830 nm | [8] |
| Primary Clearance Route | Hepatic (liver) and biliary excretion | [1][8] |
| In Vivo Stability | Limited in aqueous solutions; encapsulation can improve stability. |[14] |
Table 2: Recommended Dosing and Administration for In Vivo Mouse Imaging
| Parameter | Recommendation | Reference |
|---|---|---|
| Mouse Models | Nude mice (e.g., BALB/c nude), ICR mice | [8] |
| Administration Route | Intravenous (IV) tail vein injection is most common. | [15][16][17] |
| Dosage Range | 0.1 - 5 mg/kg | [8][15][18] |
| Injection Volume | 100 - 200 µL | [11][15] |
| Needle Gauge | 27-30 G |[16][19] |
Table 3: Example Biodistribution of Free ICG in Healthy Mice (% Injected Dose/gram tissue)
| Organ | 15 min Post-Injection | 1 hr Post-Injection | 4 hrs Post-Injection | Reference |
|---|---|---|---|---|
| Liver | 25.4 ± 4.5 | 16.5 ± 3.2 | 8.2 ± 2.1 | [1] |
| Spleen | 2.1 ± 0.6 | 1.8 ± 0.4 | 1.1 ± 0.3 | [1] |
| Kidneys | 1.9 ± 0.5 | 1.5 ± 0.3 | 0.9 ± 0.2 | [1] |
| Lungs | 2.5 ± 0.7 | 2.1 ± 0.5 | 1.3 ± 0.4 | [1] |
| Heart | 1.5 ± 0.4 | 1.2 ± 0.3 | 0.7 ± 0.2 | [1] |
| Plasma | 10.2 ± 2.8 | 3.1 ± 0.9 | 0.5 ± 0.1 | [1] |
Data is adapted from studies on free ICG and presented as mean ± standard deviation.
Table 4: Typical In Vivo Imaging System Parameters for ICG
| Parameter | Setting | Reference |
|---|---|---|
| Excitation Wavelength | 700-770 nm bandpass filter | [15] |
| Emission Wavelength | 780 nm or 790 nm long-pass filter | [15][20] |
| Exposure Time | 500 ms (B15284909) (can be adjusted based on signal intensity) | [15] |
| Imaging Time Points | Dynamic imaging immediately post-injection for vascular phase; static images at 4, 6, 12, 24, 48 hours for tumor accumulation. |[18][20][21] |
Visualized Mechanisms and Workflows
Caption: The Enhanced Permeability and Retention (EPR) effect.
Caption: A typical workflow for ICG-based tumor imaging in a mouse model.
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
Materials:
-
This compound powder
-
Sterile Water for Injection or sterile Phosphate-Buffered Saline (PBS)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (0.3-1.0 mL) and needles (27-30 G)[16]
Procedure:
-
Reconstitution: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. Reconstitute the powder in sterile water or PBS to create a stock solution (e.g., 1 mg/mL). Protect the solution from light as ICG is light-sensitive.
-
Dilution: Based on the average weight of the mice and the desired dose (e.g., 2 mg/kg), calculate the final concentration needed. Dilute the stock solution with sterile PBS to achieve the final concentration that allows for an injection volume of 100-200 µL per mouse.
-
Example Calculation for a 25g mouse at 2 mg/kg:
-
Dose = 2 mg/kg * 0.025 kg = 0.05 mg
-
If injecting 100 µL (0.1 mL), the required concentration is 0.05 mg / 0.1 mL = 0.5 mg/mL.
-
-
-
Preparation for Injection: Draw the calculated volume into a sterile syringe. Ensure no air bubbles are present.[16] The solution should be used promptly after preparation to avoid degradation.
Protocol 2: In Vivo Imaging of Subcutaneous Tumors
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Prepared this compound solution
-
Anesthesia system (e.g., isoflurane (B1672236) vaporizer with induction chamber and nose cone)[17]
-
In vivo imaging system (IVIS) equipped for NIR fluorescence[17]
-
Heating pad or lamp to maintain animal body temperature[16][17]
-
Electric clippers for hair removal
Procedure:
-
Animal Preparation: a. Anesthetize the mouse using isoflurane (2-5% for induction, 1-2.5% for maintenance).[17] Confirm proper anesthetic depth by lack of pedal reflex. b. Once anesthetized, remove hair from the area overlying the tumor and any other regions of interest to minimize fluorescence signal obstruction. c. Place the mouse on a heated stage within the imaging chamber to maintain body temperature throughout the procedure.[17][22]
-
Baseline Imaging: a. Acquire a pre-injection (baseline) fluorescence image to determine the level of autofluorescence.
-
This compound Administration: a. To aid visualization of the tail veins, warm the mouse's tail using a heat lamp or warm water. This causes vasodilation.[16][19] b. Position the mouse in a restraint device, leaving the tail accessible.[19] c. Disinfect the tail with 70% isopropyl alcohol.[16] d. Insert a 27-30 G needle, bevel up, into one of the lateral tail veins.[16][19] e. Slowly inject the prepared this compound solution (100-200 µL). A successful injection is indicated by the vein blanching and a lack of resistance.[19] f. Withdraw the needle and apply gentle pressure with gauze to prevent bleeding.[19]
-
In Vivo Fluorescence Imaging: a. Immediately place the mouse back into the imaging system. b. For dynamic vascular imaging, begin acquiring a series of images every 5-10 seconds for the first 5 minutes.[20] c. For tumor accumulation studies, acquire images at multiple time points post-injection, such as 1, 4, 6, 12, 24, and 48 hours.[18][20] Anesthesia is required for each imaging session. d. Use appropriate filter sets (e.g., Excitation: ~745 nm, Emission: >790 nm).[15][20]
-
Ex Vivo Analysis (at the final time point): a. Euthanize the mouse according to IACUC-approved guidelines. b. Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).[15] c. Arrange the excised organs in the imaging chamber and acquire a final fluorescence image. This confirms the in vivo signal source and provides a clear view of biodistribution.[20]
-
Data Analysis: a. Using the imaging software, define regions of interest (ROIs) over the tumor and a non-tumor tissue area (e.g., muscle) for each time point.[20] b. Measure the average fluorescence intensity (e.g., in radiant efficiency) within each ROI. c. Calculate the Tumor-to-Background Ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI. d. For ex vivo analysis, quantify the fluorescence intensity per organ.
References
- 1. Biodistribution of Encapsulated Indocyanine Green in Healthy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICG amine | AAT Bioquest [aatbio.com]
- 3. Enhanced tumor treatment using biofunctional indocyanine green-containing nanostructure by intratumoral or intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Fluorescence Reflectance Imaging with Subcutaneous Mouse Tumor Models | Springer Nature Experiments [experiments.springernature.com]
- 6. Kinetics analysis of indocyanine green based on a novel mouse model to distinguish between tumor and inflammation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Application of an indocyanine green-mediated fluorescence imaging navigation system in detecting mice tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of an indocyanine green-mediated fluorescence imaging navigation system in detecting mice tumors - Zhao - Annals of Translational Medicine [atm.amegroups.org]
- 10. Indocyanine Green-Loaded Nanoparticles for Image-Guided Tumor Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of nanoencapsulation and PEGylation on biodistribution of indocyanine green in healthy mice: quantitative fluorescence imaging and analysis of organs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imaging of pharmacokinetic rates of indocyanine green in mouse liver with a hybrid fluorescence molecular tomography/x-ray computed tomography system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessing indocyanine green pharmacokinetics in mouse liver with a dynamic diffuse fluorescence tomography system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced Stability of Indocyanine Green by Encapsulation in Zein-Phosphatidylcholine Hybrid Nanoparticles for Use in the Phototherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. research.charlotte.edu [research.charlotte.edu]
- 18. mdpi.com [mdpi.com]
- 19. research.vt.edu [research.vt.edu]
- 20. benchchem.com [benchchem.com]
- 21. Real-Time Fluorescence Imaging Using Indocyanine Green to Assess Therapeutic Effects of Near-Infrared Photoimmunotherapy in Tumor Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ICG-amine Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and dosage guidelines for the administration of Indocyanine Green (ICG) and its amine derivatives in preclinical animal studies. ICG is a near-infrared (NIR) fluorescent dye widely used for in vivo imaging applications, including tumor visualization, angiography, and sentinel lymph node mapping.[1][2][3] ICG-amine, a derivative of ICG, allows for conjugation to molecules of interest.[1][4]
Data Summary: ICG Administration and Dosage
The following tables summarize recommended dosages and administration parameters for ICG and its derivatives in various animal models based on published research.
Table 1: Recommended ICG Dosage for Rodent Models
| Animal Model | Application | Administration Route | Dosage Range (mg/kg) | Vehicle/Solvent | Reference |
| Mouse | Tumor Imaging | Intravenous (tail vein) | 1.0 - 4.0 | Saline or PBS | [5][6] |
| Near-Infrared Photoimmunotherapy | Intravenous (tail vein) | 0.1 - 1.0 | 1:4 H₂O:PBS | [7] | |
| General In Vivo Imaging | Intravenous (tail vein) | 2.0 | ICG Solution | [8][9] | |
| Colitis-Associated Colon Cancer Imaging | Intravenous | 7.5 | Not Specified | [10] | |
| Glioma Tumor Delivery | Intravenous (tail vein) | 200 nmol in 0.15 mL | ICG Solution | [11] | |
| Rat | Choroidal Neovascularization Imaging | Intravenous | 0.05 - 0.15 | ICG/HS 15 Formulation | [12] |
| Pharmacokinetic Studies | Intravenous | 0.39 | Water | [13] | |
| Hepatic Disease Model | Intravenous | Not Specified | Not Specified | [14] | |
| Multi-angiosome Perforator Flap Harvest | Intravenous (femoral vein) | Not Specified | Not Specified | [15] |
Table 2: Recommended ICG Dosage for Larger Animal Models
| Animal Model | Application | Administration Route | Dosage (mg/kg) | Vehicle/Solvent | Reference |
| Rabbit | Atherosclerotic Plaque Imaging | Intravenous | Not Specified | Saline | [4] |
| Pharmacokinetics | Intravenous | Not Specified | Not Specified | [16] | |
| Piglet | Laser-Assisted Blood Vessel Coagulation | Intravenous | Not Specified | Not Specified | [17] |
| Dog | Hepatic Function Evaluation | Intravenous | 0.5 | Not Specified | [18] |
Experimental Protocols
Preparation of this compound Solution
Proper preparation of the this compound solution is critical for successful in vivo administration.
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS) or sterile water for injection[2][7]
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Reconstitution of this compound: Dissolve the this compound powder in anhydrous DMSO to create a stock solution, typically at a concentration of 10-20 mM.[4] Mix thoroughly by vortexing or pipetting.[4] This stock solution should be prepared fresh and used promptly, as extended storage can reduce its activity.[4]
-
Dilution for Injection: Based on the desired final dosage and injection volume, dilute the this compound stock solution with a sterile vehicle such as PBS or saline.[2][7] For intravenous injections in mice, a final injection volume of 100-200 µL is common.[5][6] Ensure the final concentration of DMSO in the injected solution is low (ideally <10%) to avoid toxicity.[4]
-
Final Preparation: Visually inspect the final solution to ensure it is clear and free of particles.[2] The reconstituted solution should be used within 6 hours.[19]
Administration of this compound
The most common route of administration for systemic imaging is intravenous injection.
a) Intravenous (IV) Tail Vein Injection in Mice/Rats
Materials:
-
Animal restrainer
-
Heat lamp or warming pad
-
27-30 gauge needle with a 1 mL syringe[20]
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Prepared this compound solution
Protocol:
-
Animal Preparation: Place the mouse or rat in a suitable restrainer. To dilate the tail veins and facilitate injection, warm the tail using a heat lamp or a warming pad for a few minutes.
-
Vein Visualization: Gently wipe the tail with a 70% ethanol wipe to clean the injection site and improve visualization of the lateral tail veins.
-
Injection: With the bevel of the needle facing up, carefully insert the needle into one of the lateral tail veins. A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Administration: Slowly inject the prepared this compound solution. If significant resistance is met or a blister forms, the needle is not in the vein. In such a case, withdraw the needle and attempt the injection in a more proximal location on the same or opposite vein.
-
Post-Injection: After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Monitor the animal for any immediate adverse reactions.
b) Other Administration Routes
-
Subcutaneous (SC) Injection: For applications like lymph node mapping, ICG can be injected subcutaneously.[15] Use a small, sharp needle (25-27G) to inject the solution into a skin fold, often in the scruff of the neck or the flank.[20]
-
Intradermal (ID) Injection: For specific applications such as melanoma imaging, intradermal injections may be used.[21] This involves injecting a small volume of the ICG solution into the dermal layer of the skin.[20]
Experimental Workflow and Imaging
The following diagram illustrates a typical workflow for an in vivo imaging experiment using this compound.
Caption: Experimental workflow for this compound based in vivo imaging.
Mechanism of Action: Enhanced Permeability and Retention (EPR) Effect
In the context of tumor imaging, the accumulation of ICG is often attributed to the Enhanced Permeability and Retention (EPR) effect. This is a passive targeting mechanism.
Caption: Simplified diagram of the EPR effect for ICG accumulation in tumors.
Important Considerations
-
Toxicity: ICG has minimal toxicity and is rapidly cleared by the liver.[3][4] However, it is essential to adhere to recommended dosages to avoid potential adverse effects. The total dose should generally be kept below 2 mg/kg in clinical settings, providing a safety reference for preclinical studies.[19]
-
Pharmacokinetics: ICG binds tightly to plasma proteins and is cleared from circulation with a half-life of 150 to 180 seconds.[4] This rapid clearance should be considered when planning imaging time points.
-
Imaging System: A near-infrared (NIR) imaging system with appropriate excitation (around 780 nm) and emission (around 830 nm) filters is required for fluorescence detection.[2][7]
-
Controls: Appropriate control groups, such as animals receiving the vehicle alone or non-tumor-bearing animals receiving this compound, should be included in the experimental design.
References
- 1. ICG amine | AAT Bioquest [aatbio.com]
- 2. The Use of ICG in Animal Health | Diagnostic Green [diagnosticgreen.com]
- 3. Is indocyanine green (ICG) used for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Application of an indocyanine green-mediated fluorescence imaging navigation system in detecting mice tumors - Zhao - Annals of Translational Medicine [atm.amegroups.org]
- 6. Application of an indocyanine green-mediated fluorescence imaging navigation system in detecting mice tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Fluorescence Imaging Using Indocyanine Green to Assess Therapeutic Effects of Near-Infrared Photoimmunotherapy in Tumor Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biodistribution of Encapsulated Indocyanine Green in Healthy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence tumor imaging by i.v. administered indocyanine green in a mouse model of colitis‐associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. A Simple and Sensitive LC-MS/MS for Quantitation of ICG in Rat Plasma: Application to a Pre-Clinical Pharmacokinetic Study [mdpi.com]
- 14. Pharmacokinetics of indocyanine green in rats with experimentally induced hepatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An animal experiment study on the application of indocyanine green angiography in the harvest of multi-angiosome perforator flap - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nonlinear pharmacokinetics of indocyanine green in the rabbit and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intravenous injection of indocyanine green to enhance laser-assisted coagulation of blood vessels in skin - an animal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Indocyanine green disposition in healthy dogs and dogs with mild, moderate, or severe dimethylnitrosamine-induced hepatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
- 20. az.research.umich.edu [az.research.umich.edu]
- 21. isfgs.org [isfgs.org]
Application Notes and Protocols for ICG-Amine Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a long history of use in medical imaging. Its emission in the NIR window (700-900 nm) allows for deep tissue penetration with minimal autofluorescence from biological samples. Amine-reactive derivatives of ICG can be covalently conjugated to primary amines on proteins, such as antibodies, enabling targeted fluorescent labeling of specific cellular components. This application note provides detailed protocols and recommended settings for fluorescence microscopy of samples labeled with ICG-amine conjugates.
Spectral Properties of ICG
ICG exhibits a maximum excitation peak at approximately 789 nm and a maximum emission peak around 813 nm.[1] These spectral characteristics necessitate the use of a fluorescence microscope equipped with a light source and filter sets optimized for the NIR range.
Microscope Configuration
Successful imaging of this compound conjugates requires a fluorescence microscope equipped with appropriate filter sets to isolate the excitation and emission signals effectively. High-transmission bandpass filters and a suitable dichroic mirror are crucial for maximizing signal collection and minimizing background noise.
Recommended Filter Sets
Several commercially available filter sets are specifically designed for ICG imaging. The ideal filter set will have a high transmission for both the excitation and emission wavelengths of ICG while providing deep blocking of unwanted light.
| Component | Wavelength (nm) | Vendor Example 1 | Vendor Example 2 | Vendor Example 3 |
| Excitation Filter | 769/41 | FF01-769/41[2] | 748 - 789[3][4] | ET775/50x[5] |
| Dichroic Mirror | 801 | FF801-Di02[2] | 801.00 (Cut-On)[3][4] | T810lpxr |
| Emission Filter | 832/37 | FF01-832/37[2] | 814 - 851[3][4] | ET845/55m[5] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the general procedure for labeling a primary antibody with an amine-reactive ICG derivative.
Materials:
-
Antibody of interest (at >2 mg/mL in an amine-free buffer like PBS)
-
Amine-reactive ICG (e.g., ICG-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.0)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Antibody Solution: Adjust the pH of the antibody solution to 8.5-9.0 using the reaction buffer.
-
Prepare ICG Stock Solution: Dissolve the amine-reactive ICG in DMSO to a concentration of 10-20 mM. This solution should be prepared fresh.
-
Conjugation Reaction: Add the ICG stock solution to the antibody solution at a molar ratio of approximately 10:1 (ICG:antibody). Gently mix and incubate for 30-60 minutes at room temperature, protected from light.
-
Purification: Remove unconjugated ICG by running the reaction mixture through a Sephadex G-25 column equilibrated with PBS.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~785 nm (for ICG).
Protocol 2: Immunofluorescence Staining of Adherent Cells
This protocol outlines the steps for staining fixed and permeabilized adherent cells with an ICG-conjugated primary antibody.
Materials:
-
Cells grown on coverslips
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
ICG-conjugated primary antibody
-
Antifade mounting medium
Procedure:
-
Cell Culture: Plate cells on coverslips and grow to the desired confluency.
-
Fixation: Aspirate the culture medium, rinse with PBS, and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the ICG-conjugated primary antibody in blocking buffer to the optimal concentration (typically 1-10 µg/mL, but should be empirically determined). Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope equipped with an appropriate ICG filter set.
Image Acquisition and Analysis
Image Acquisition:
-
Light Source: Use a light source with sufficient power in the NIR range (e.g., a xenon arc lamp or a laser line at ~780 nm).
-
Exposure Time: Adjust the exposure time to achieve a good signal-to-noise ratio without saturating the detector. This will depend on the brightness of the sample and the sensitivity of the camera.
-
Detector: A camera with good sensitivity in the NIR region is recommended.
-
Photobleaching Mitigation: ICG is susceptible to photobleaching. To minimize this, use the lowest possible excitation light intensity and exposure time. The use of an antifade mounting medium is also highly recommended.
Quantitative Analysis:
-
Background Subtraction: Correct for background fluorescence by subtracting the average intensity of a region of interest with no specific staining from the entire image.
-
Signal Quantification: Measure the mean fluorescence intensity of the specifically stained regions.
-
Signal-to-Noise Ratio (SNR): Calculate the SNR by dividing the mean signal intensity by the standard deviation of the background intensity. A higher SNR indicates a better quality image.
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | Suboptimal antibody concentration. | Perform a titration to determine the optimal antibody concentration. |
| Inefficient ICG conjugation. | Verify the degree of labeling of the antibody conjugate. | |
| Microscope settings not optimized. | Ensure the correct filter set is in use and increase exposure time or light source intensity (while being mindful of photobleaching). | |
| High Background | Non-specific antibody binding. | Increase the blocking time and/or add a detergent like Tween-20 to the wash buffers. |
| Excess unbound ICG conjugate. | Ensure thorough washing after the antibody incubation step. | |
| Rapid Photobleaching | High excitation light intensity. | Reduce the light source power and/or use a neutral density filter. |
| Long exposure times. | Use the shortest possible exposure time that provides an adequate signal. | |
| Absence of antifade reagent. | Use a commercially available antifade mounting medium. |
Visualizations
Caption: Experimental workflow for this compound fluorescence microscopy.
Caption: Principle of ICG fluorescence excitation and emission.
References
Troubleshooting & Optimization
troubleshooting low ICG-amine conjugation efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low efficiency with Indocyanine Green (ICG)-amine conjugation.
Troubleshooting Guide
Low conjugation efficiency between ICG derivatives (like ICG-NHS ester) and amine-containing molecules (e.g., proteins, antibodies) is a common issue. This guide provides a systematic approach to identify and resolve the root causes of suboptimal conjugation.
Q1: My ICG-amine conjugation yield is low. What are the first steps to troubleshoot?
Low yield, often indicated by a low Degree of Substitution (DOS), can stem from several factors. Systematically evaluating your reagents and reaction conditions is the best approach.
Initial Checks:
-
Verify Reagent Quality and Storage:
-
ICG Dye: Amine-reactive ICG derivatives are sensitive to moisture.[1] Ensure your dye has been stored properly at < -15°C, protected from light and moisture.[1] Reconstituted ICG stock solutions in anhydrous DMSO should be used promptly and can be stored at < -15°C for less than two weeks; avoid repeated freeze-thaw cycles.[1]
-
Molecule to be Labeled (e.g., Protein/Antibody): Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine) and preservatives like sodium azide (B81097), which can compete with the labeling reaction.[1][2] If present, these should be removed by dialysis or buffer exchange.[1] The protein concentration should ideally be between 2-10 mg/mL for optimal efficiency.[1]
-
-
Confirm Reaction Conditions:
-
pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically 8.0 to 9.0.[1][3] At a lower pH, the amine groups are protonated and less reactive.
-
Buffer Composition: Use amine-free buffers such as phosphate-buffered saline (PBS), carbonate/bicarbonate buffer, or borate (B1201080) buffer.[1][2]
-
A logical workflow for troubleshooting low conjugation yield is presented below.
Frequently Asked Questions (FAQs)
Reagent and Buffer-Related Issues
Q2: Can the buffer I use for my protein affect the conjugation efficiency?
A2: Yes, absolutely. Buffers containing primary amines, such as Tris or glycine, will compete with the amine groups on your protein for reaction with the ICG-NHS ester, significantly reducing conjugation efficiency.[1][2] It is crucial to use amine-free buffers like PBS, sodium carbonate/bicarbonate, or borate buffers at a pH of 8.0-9.0.[1] If your protein is in an incompatible buffer, you must perform a buffer exchange using methods like dialysis or size-exclusion chromatography before starting the conjugation.
Q3: My protein solution contains sodium azide as a preservative. Do I need to remove it?
A3: Yes, it is highly recommended to remove sodium azide. While low concentrations might not completely inhibit the reaction, it can interfere with the conjugation process.[1] Removal via dialysis or a spin column is recommended for optimal labeling results.[1]
Q4: How should I prepare and store my amine-reactive ICG dye?
A4: Upon receipt, the lyophilized ICG dye should be stored at -20°C or colder, protected from light and moisture.[1] For conjugation, create a stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] This stock solution should be used immediately. If short-term storage is necessary, it can be kept at -15°C or colder for up to two weeks, but repeated freeze-thaw cycles should be avoided.[1] ICG is unstable in aqueous solutions; its stability decreases at higher temperatures and in acidic conditions.[4][5][6][7]
Reaction Condition-Related Issues
Q5: What is the optimal molar ratio of ICG dye to protein?
A5: The optimal molar ratio can vary depending on the protein and the desired Degree of Substitution (DOS). A common starting point is a 5- to 20-fold molar excess of the ICG dye to the protein.[8][9] However, it is important to note that increasing the molar ratio of ICG can lead to the formation of high molecular weight aggregates.[8][9] It is often necessary to perform small-scale optimization experiments with different molar ratios (e.g., 5:1, 10:1, 20:1) to find the best balance between conjugation efficiency and aggregation.[8]
Q6: What is the recommended protein concentration for the reaction?
A6: For optimal labeling efficiency, a final protein concentration in the range of 2-10 mg/mL is recommended.[1] Conjugation efficiency is significantly reduced if the protein concentration is less than 2 mg/mL.[1]
Q7: What are the ideal incubation time and temperature for the conjugation reaction?
A7: A typical protocol involves incubating the reaction mixture at room temperature for 30-60 minutes.[1] Alternatively, the reaction can be performed overnight at 4°C, which can sometimes improve efficiency, especially for sensitive proteins.[2]
Purification and Analysis Issues
Q8: I see a lot of precipitate after my conjugation reaction. What is causing this?
A8: Precipitation or aggregation is a common issue, particularly at higher dye-to-protein ratios.[8][9] ICG is an amphiphilic molecule that can facilitate the aggregation of proteins.[8][9] To mitigate this, consider the following:
-
Reduce the Molar Ratio: Use a lower molar excess of the ICG dye.
-
Purification: Use size-exclusion high-performance liquid chromatography (SE-HPLC) to separate the desired conjugate from high molecular weight aggregates.[8][9] Standard dialysis may not be effective at removing these aggregates.[9]
Q9: How do I calculate the Degree of Substitution (DOS) for my ICG-conjugate?
A9: The DOS, which is the average number of dye molecules conjugated to each protein molecule, can be calculated using spectrophotometry. You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of ICG (~785 nm).[1]
The calculation is as follows:
-
Protein Concentration [Protein]: [Protein] (M) = (A₂₈₀ - (A₇₈₅ × CF₂₈₀)) / ε_protein
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A₇₈₅: Absorbance of the conjugate at ~785 nm.
-
CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (e.g., for ICG-OSu, this is ~0.073).[1]
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
Dye Concentration [Dye]: [Dye] (M) = A₇₈₅ / ε_dye
-
ε_dye: Molar extinction coefficient of the ICG dye at ~785 nm (e.g., ~230,000 M⁻¹cm⁻¹ for ICG-OSu derivatives).[1]
-
-
Degree of Substitution (DOS): DOS = [Dye] / [Protein]
The optimal DOS for most antibodies is typically between 2 and 10.[1]
Q10: My purified conjugate has low fluorescence, even with a good DOS. What could be the problem?
A10: Low fluorescence despite successful conjugation can be due to self-quenching.[2] If too many dye molecules are attached to a single protein (a high DOS), they can interact with each other and dissipate energy as heat rather than light.[2] This is why it's crucial to optimize the dye-to-protein ratio. If you suspect over-labeling, repeat the conjugation with a lower molar excess of the ICG dye.
Data and Protocols
Table 1: Impact of ICG-sOSu to Antibody Molar Ratio on Conjugation
This table summarizes the effect of increasing the molar ratio of an amine-reactive ICG derivative (ICG-sOSu) to the antibody panitumumab on the yield of the desired conjugate and the formation of high molecular weight (HMW) aggregates.
| Molar Ratio (ICG:Antibody) | Desired Conjugate Yield (%) | HMW Aggregates (%) | Average DOS |
| 5:1 | 72% | 14% | ~1 |
| 10:1 | 53% | 30% | ~2 |
| 20:1 | 19% | 51% | ~5 |
| Data adapted from a study on ICG-sOSu conjugation with panitumumab.[8][9] |
Experimental Protocol: General ICG-NHS Ester Conjugation to an Antibody
This protocol provides a general methodology for conjugating an ICG-NHS ester to an antibody. Optimization may be required for specific antibodies and ICG derivatives.
1. Preparation of Reagents:
-
Antibody Solution (Solution A):
-
Ensure the antibody is in an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4). If not, perform a buffer exchange.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
Add a reaction buffer (e.g., 1 M sodium bicarbonate, pH 9.0) to achieve a final reaction pH of 8.5 ± 0.5. A common method is to add 100 µL of 1 M buffer to 900 µL of the antibody solution.[1]
-
-
ICG Dye Stock Solution (Solution B):
-
Allow the vial of ICG-NHS ester to warm to room temperature before opening.
-
Add anhydrous DMSO to the vial to create a 10-20 mM stock solution.[1]
-
Mix well by vortexing or pipetting. Prepare this solution immediately before use.
-
2. Conjugation Reaction:
-
Add the calculated volume of the ICG dye stock solution (Solution B) to the antibody solution (Solution A) to achieve the desired molar ratio (e.g., 10:1 dye:antibody).
-
Mix gently and immediately.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[1]
3. Purification:
-
Purify the conjugate from unreacted dye and any aggregates. Size-exclusion chromatography (e.g., using a Sephadex G-25 column or an SEC-HPLC system) is a common and effective method.[1][8]
-
Collect the fractions corresponding to the purified conjugate.
4. Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm and ~785 nm.
-
Calculate the final protein concentration and the Degree of Substitution (DOS) as described in FAQ Q9.
-
Store the final conjugate at 4°C, protected from light. For long-term storage, aliquots can be stored at ≤ -60°C.[1]
The workflow for this experimental protocol is illustrated below.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. Frontiers | Enhancing the Stability and Photothermal Conversion Efficiency of ICG by Pillar[5]arene-Based Host-Guest Interaction [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing ICG-Amine Conjugate Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address the aggregation of Indocyanine Green (ICG)-amine conjugates during experimental workflows.
Troubleshooting Guide
Our troubleshooting guide is designed to help you identify and resolve common issues related to ICG-amine conjugate aggregation.
Problem: I am observing a color change or precipitation in my this compound conjugate solution.
This is a common indicator of aggregation. The solution may appear cloudy, or you might see solid particles. This can be caused by several factors, including high concentrations, inappropriate solvent conditions, or suboptimal pH.
| Potential Cause | Recommended Solution |
| High Concentration | Dilute the conjugate solution. ICG aggregation is concentration-dependent.[1][2][3] |
| Aqueous Buffer | If possible, replace the aqueous buffer with a less polar solvent like ethanol (B145695) or DMSO, where ICG tends to remain in its monomeric form.[2][3] For amine-reactive ICG derivatives, initial dissolution in anhydrous DMSO is recommended before conjugation.[4] |
| Suboptimal pH | Adjust the pH of your solution. ICG is more stable in a slightly basic environment (pH 8-10).[5] It can rapidly decompose at a pH below 5 or above 11.[5] |
| Ionic Strength | The ionic strength of the solvent can influence aggregation.[2] Consider optimizing the salt concentration in your buffer. |
Problem: My this compound conjugate shows a blue-shifted absorption spectrum.
A blue-shift in the absorption spectrum, with the appearance of a peak around 700 nm, is a characteristic sign of H-type aggregation.[1][2][3] This aggregation can quench the fluorescence of the ICG molecule.
| Potential Cause | Recommended Solution |
| H-Aggregation in Aqueous Media | Add a stabilizing agent to the solution. Bovine Serum Albumin (BSA) can bind to monomeric ICG, reducing aggregation and enhancing fluorescence.[1][6][7] |
| Self-Assembly | Encapsulate the this compound conjugate in micelles or nanoparticles. This physically separates the molecules and prevents them from aggregating.[8][9][10] |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about preventing this compound conjugate aggregation.
Q1: What are the main causes of this compound conjugate aggregation?
A1: The primary drivers of this compound conjugate aggregation include:
-
High Concentrations: At higher concentrations, ICG molecules have a greater tendency to self-assemble into aggregates.[1][2][3]
-
Aqueous Environments: Water is a polar solvent that promotes the H-aggregation of ICG.[2]
-
Suboptimal pH: ICG is unstable at acidic (pH < 5) and highly alkaline (pH > 11) conditions, which can lead to degradation and aggregation.[5]
-
Hydrophobic Interactions: The hydrophobic nature of the ICG molecule can lead to aggregation in aqueous solutions to minimize exposure to water.[11]
Q2: How can I prevent aggregation during the conjugation reaction?
A2: To minimize aggregation during the conjugation of an amine-reactive ICG to a protein or other molecule:
-
Control Reagent Concentrations: Use the lowest effective concentrations of both the ICG derivative and the amine-containing molecule.[12]
-
Optimize pH: Maintain the reaction buffer at a pH that is optimal for both the conjugation reaction and the stability of the ICG and the target molecule, typically between 7.2 and 8.5.[12]
-
Use Co-solvents: For amine-reactive ICG, which is often dissolved in DMSO, ensure the final concentration of the organic solvent is low enough (<10%) to avoid precipitating the protein.[12]
-
Add Stabilizers: Consider including stabilizing excipients like arginine, sucrose, or non-ionic surfactants (e.g., Polysorbate 20) in the reaction buffer.[11][12]
Q3: What are some effective methods to stabilize this compound conjugates post-conjugation?
A3: Several strategies can enhance the stability of your this compound conjugate and prevent aggregation after the reaction:
-
Formulation with Surfactants: Non-ionic surfactants like Polysorbate 20 and Polysorbate 80 can prevent protein adsorption to surfaces and reduce aggregation.[11]
-
Encapsulation: Encapsulating the conjugate in liposomes, micelles, or polymeric nanoparticles can provide a protective environment and prevent aggregation.[8][9][10][13]
-
Addition of Stabilizing Proteins: The presence of proteins like Bovine Serum Albumin (BSA) can help to keep ICG in its monomeric form.[1][6][7]
-
Lyophilization: Freeze-drying the conjugate can improve its long-term stability, though the lyophilization process itself should be optimized to prevent aggregation.[14]
Q4: How can I detect and quantify aggregation in my this compound conjugate sample?
A4: You can use the following techniques to assess the aggregation state of your conjugate:
-
UV-Vis Spectroscopy: A blue-shift in the absorbance spectrum with a peak appearing around 700 nm indicates H-aggregation. The ratio of the monomer peak (around 780 nm) to the aggregate peak can provide a qualitative measure of aggregation.[1][2]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in your solution and is highly sensitive to the presence of larger aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and larger aggregates.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Aggregation during this compound Conjugation
This protocol provides a general workflow for conjugating an amine-reactive ICG derivative to a protein while minimizing aggregation.
Caption: A generalized workflow for this compound conjugation with steps to minimize aggregation.
Signaling Pathways and Logical Relationships
Mechanism of BSA-mediated Prevention of ICG Aggregation
Bovine Serum Albumin (BSA) can effectively prevent the aggregation of ICG by binding to the monomeric form of the dye. This interaction sequesters the ICG monomers, preventing them from self-assembling into H-aggregates.
Caption: BSA binds to ICG monomers, preventing their aggregation and preserving fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. matilda.science [matilda.science]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Physiochemical studies of indocyanine green (ICG): absorbance/concentration relationship, pH tolerance and assay precision in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Photobleaching Process of Indocyanine Green for Killing Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of photobleaching process of indocyanine green for killing neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. Enhanced Stability of Indocyanine Green by Encapsulation in Zein-Phosphatidylcholine Hybrid Nanoparticles for Use in the Phototherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. benchchem.com [benchchem.com]
- 13. Liposome-Templated Indocyanine Green J- Aggregates for In Vivo Near-Infrared Imaging and Stable Photothermal Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ICG-Amine Labeling
Welcome to the technical support center for optimizing the dye-to-protein ratio for Indocyanine Green (ICG)-amine labeling. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein molar ratio for ICG-amine labeling?
A1: The optimal dye-to-protein molar ratio for this compound labeling can vary depending on the specific protein and the desired degree of labeling (DOL). However, a common starting point is a 10:1 molar ratio of this compound to the protein.[1] It is often recommended to experimentally determine the best ratio by testing a range of molar ratios, such as 5:1, 10:1, 15:1, and 20:1.[1] For most antibodies, an effective labeling is achieved with 4-10 moles of ICG per mole of antibody.[1]
Q2: What is the ideal pH for the this compound labeling reaction?
A2: The reaction between NHS esters (commonly used in this compound reactive dyes) and primary amines on proteins is highly pH-dependent. The optimal pH range is typically between 8.0 and 9.0.[1][2] A pH below 8.0 can lead to protonation of the amine groups, making them less reactive, while a pH above 9.5 can cause rapid hydrolysis of the NHS ester, reducing conjugation efficiency.[2][3] It is often recommended to use a buffer such as 1 M sodium bicarbonate or a phosphate (B84403) buffer at pH ~9.0.[1]
Q3: What are the best buffer conditions for the conjugation reaction?
A3: It is crucial to use an amine-free buffer for the conjugation reaction. Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the this compound, significantly reducing the labeling efficiency.[1][2][3][4] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffers.[1][2] If your protein is in a buffer containing primary amines, it must be dialyzed against a suitable amine-free buffer before labeling.[1][4]
Q4: What is the Degree of Labeling (DOL) and why is it important?
A4: The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), represents the average number of dye molecules conjugated to a single protein molecule.[1][5][6] It is a critical parameter for characterizing and optimizing your ICG-protein conjugate. A low DOL may result in a weak fluorescent signal, while a very high DOL (e.g., >6) can lead to fluorescence quenching, where the dye molecules interact and dissipate energy as heat instead of light, and can also cause protein precipitation.[1][2][5] For most antibodies, the optimal DOL is typically between 2 and 10.[1][5]
Q5: How do I remove unconjugated ICG dye after the labeling reaction?
A5: It is essential to remove all free, unconjugated ICG dye from the labeled protein to ensure accurate characterization and to avoid background signal in downstream applications.[7] Common methods for purification include:
-
Gel filtration chromatography: Using resins like Sephadex G-25.[1][8]
-
Dialysis: Extensive dialysis against an appropriate buffer.[1][7]
-
Spin columns: Convenient for small-scale purifications.[1]
-
Filtration tubes: Some kits provide filtration tubes for easy removal of excess dye.[9][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Low Degree of Labeling (DOL): Insufficient dye was conjugated to the protein. | - Increase the dye-to-protein molar ratio in the labeling reaction.[2] - Ensure the reaction pH is optimal (8.0-9.0).[2] - Verify that the protein concentration is adequate (ideally 2-10 mg/mL).[1] - Extend the reaction time.[2] |
| Fluorescence Quenching: The DOL is too high, causing the dye molecules to quench each other's fluorescence.[2][5] | - Decrease the dye-to-protein molar ratio in the labeling reaction to achieve a lower DOL.[2] - The optimal DOL for most antibodies is between 2 and 10.[1] | |
| Photobleaching: The ICG dye has been degraded due to excessive exposure to light. | - Protect the dye stock solution and the final conjugate from light during all steps of the experiment and storage.[1][2][11] | |
| Protein Precipitation During or After Labeling | High Degree of Labeling (DOL): Over-labeling can alter the protein's properties and lead to aggregation.[2] ICG itself is amphiphilic and can facilitate aggregation.[12][13] | - Reduce the dye-to-protein molar ratio to achieve a lower DOL.[2] - Optimize purification to remove aggregates, for example, by size-exclusion chromatography.[12] |
| Incorrect Buffer pH: The reaction buffer pH is close to the isoelectric point (pI) of the protein, reducing its solubility. | - Adjust the buffer pH to be further from the protein's pI.[2] | |
| High Concentration of Organic Solvent: The DMSO or DMF used to dissolve the this compound dye can denature the protein if the concentration is too high. | - Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).[1] | |
| Inconsistent Labeling Results | Inaccurate Reagent Concentrations: Errors in determining the protein or dye concentration. | - Accurately determine the protein concentration using a reliable method (e.g., A280 measurement or a protein assay). - Prepare the dye stock solution fresh and handle it quickly as reactive dyes are not very stable in solution.[14] |
| Presence of Interfering Substances: Primary amines (e.g., Tris, glycine) or stabilizers (e.g., BSA, gelatin) in the protein solution are competing with the labeling reaction.[1][3][4] | - Purify the protein to remove interfering substances. This can be done by dialysis or buffer exchange into an amine-free buffer like PBS.[1][4] | |
| Degraded this compound Reagent: The reactive dye has lost its activity due to improper storage or handling. | - Store the this compound dye desiccated at <-15°C and protected from light.[1][11] - Reconstituted dye stock solution in DMSO can be stored at <-15°C for a limited time (e.g., up to two weeks).[1] Avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: this compound Labeling of a Protein (e.g., Antibody)
This protocol provides a general procedure for labeling a protein with an amine-reactive ICG dye.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL.
-
Amine-reactive ICG dye (e.g., ICG-NHS ester).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Reaction buffer: 1 M sodium bicarbonate or 1 M phosphate buffer, pH 9.0.
-
Purification column (e.g., Sephadex G-25).
Procedure:
-
Prepare the Protein Solution:
-
If your protein is in a buffer containing primary amines (e.g., Tris, glycine), it must be dialyzed against an amine-free buffer such as PBS (pH 7.2-7.4).[1]
-
Ensure the protein concentration is between 2-10 mg/mL for optimal labeling.[1]
-
Adjust the pH of the protein solution to 8.5-9.0 by adding the reaction buffer (e.g., add 100 µL of 1 M sodium bicarbonate to 900 µL of protein solution).[1]
-
-
Prepare the ICG Dye Stock Solution:
-
Allow the vial of this compound dye to warm to room temperature before opening.
-
Add anhydrous DMSO to the vial to create a 10-20 mM stock solution.[1] This solution should be prepared immediately before use.
-
-
Perform the Conjugation Reaction:
-
To determine the optimal dye-to-protein ratio, it is recommended to perform several small-scale reactions with varying molar ratios (e.g., 5:1, 10:1, 15:1, 20:1 of dye to protein).[1]
-
As a starting point, use a 10:1 molar ratio.[1] Add the calculated volume of the ICG dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light, with continuous stirring or rotation.[1]
-
-
Purify the ICG-Protein Conjugate:
-
Remove the unreacted ICG dye and other small molecules using a pre-packed gel filtration column (e.g., Sephadex G-25).[1]
-
Equilibrate the column with PBS (pH 7.2-7.4).
-
Apply the reaction mixture to the column and collect the fractions containing the labeled protein (the first colored band to elute).
-
-
Characterize the Conjugate:
Protocol 2: Determination of the Degree of Labeling (DOL)
Materials:
-
Purified ICG-protein conjugate.
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified ICG-protein conjugate at 280 nm (A280) and at the maximum absorbance of the ICG dye (approximately 785-800 nm, Amax).[1][9]
-
Dilute the sample if necessary to ensure the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 to 1.0).[1]
-
-
Calculate the Degree of Labeling (DOL):
-
The DOL can be calculated using the following formula:
DOL = (Amax * ε_protein) / [(A280 - (Amax * CF)) * ε_dye]
Where:
-
Amax = Absorbance of the conjugate at the maximum absorbance wavelength of ICG.[6][7]
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, this is ~203,000 or 216,000 M⁻¹cm⁻¹).[1][9]
-
ε_dye = Molar extinction coefficient of the ICG dye at its Amax (e.g., for ICG-Sulfo-OSu, this is ~230,000 M⁻¹cm⁻¹; for ICG in PBS, it's ~147,000 M⁻¹cm⁻¹).[1][9]
-
CF = Correction factor to account for the dye's absorbance at 280 nm (CF = A280 of dye / Amax of dye). For ICG-Sulfo-OSu, this is approximately 0.073.[1]
-
-
Visualizations
Caption: Workflow for this compound protein labeling.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 5. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 6. Degree of labeling (DOL) step by step [abberior.rocks]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 9. ICG Labeling Kit - NH2 LK31 manual | DOJINDO [dojindo.com]
- 10. dojindo.com [dojindo.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
effect of buffer pH on ICG-amine conjugation reaction
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of buffer pH on the conjugation of indocyanine green (ICG) derivatives to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ICG-amine conjugation?
The optimal pH for conjugating amine-reactive ICG derivatives, such as ICG-NHS ester, to primary amines is in the range of pH 8.0 to 9.0.[1][2][3] A commonly recommended pH is between 8.3 and 8.5.[4][5][6] This pH range provides a balance between having a sufficient concentration of deprotonated, nucleophilic primary amines and minimizing the hydrolysis of the ICG-NHS ester.[7]
Q2: How does pH affect the amine group and the ICG-NHS ester?
The pH of the reaction buffer is a critical parameter that influences two competing processes:
-
Amine Reactivity: Primary amines need to be in their deprotonated, nucleophilic state (-NH2) to react with the NHS ester. At acidic pH (below the pKa of the amine, typically around 10.5 for lysine), the amine group is protonated (-NH3+), making it non-nucleophilic and significantly reducing the reaction rate.[7] As the pH increases, the concentration of the reactive deprotonated amine increases.
-
ICG-NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive for conjugation. The rate of this hydrolysis reaction increases significantly at higher pH values.[7][8]
Therefore, the optimal pH is a compromise to maximize the availability of the reactive amine while minimizing the degradation of the ICG-NHS ester.
Q3: What happens if the pH is too low or too high?
-
Low pH (<7.5): The concentration of protonated, non-reactive amine groups increases, leading to a very slow or incomplete conjugation reaction.[4][5][6]
-
High pH (>9.0): The rate of ICG-NHS ester hydrolysis becomes rapid, leading to a low yield of the desired conjugate as the ICG derivative is inactivated before it can react with the amine.[4][5][6][9]
Q4: Which buffers are recommended for this compound conjugation?
Amine-free buffers are essential to prevent the buffer components from competing with your target molecule for reaction with the ICG-NHS ester.[4][5][10] Recommended buffers include:
-
Phosphate (B84403) buffer (0.1 M)[4][5]
-
Borate (B1201080) buffer[2]
-
HEPES buffer[2]
Q5: Are there any buffers I should avoid?
Yes, you should avoid buffers that contain primary amines, such as:
These buffers will compete with the amine groups on your target molecule, reducing the efficiency of the conjugation reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH: The reaction buffer pH is outside the optimal range of 8.0-9.0.[10] | Verify the pH of your reaction buffer and adjust it to 8.3-8.5 using an appropriate amine-free buffer like phosphate or bicarbonate buffer.[4][5] |
| Presence of primary amines in the buffer: Using buffers like Tris or glycine.[10] | Switch to an amine-free buffer system such as phosphate, bicarbonate, or borate buffer.[2][4] | |
| Hydrolysis of ICG-NHS ester: The ICG-NHS ester has degraded due to moisture or high pH. | Prepare the ICG-NHS ester solution in anhydrous DMSO or DMF immediately before use.[1][5] Avoid prolonged storage of the reconstituted ester. Ensure the reaction pH is not excessively high. | |
| No Conjugation | Protonated amine groups: The reaction pH is too low (acidic).[4][5][6] | Increase the pH of the reaction buffer to the optimal range of 8.3-8.5 to ensure the primary amines are deprotonated and reactive.[4][5] |
| Inactive ICG-NHS ester: The reagent has hydrolyzed due to improper storage or handling. | Use a fresh vial of ICG-NHS ester. Store the reagent under desiccated conditions and allow it to warm to room temperature before opening to prevent condensation.[11] | |
| Precipitation of Conjugate | High degree of labeling (DOL): Over-labeling can lead to aggregation and precipitation.[10] | Reduce the molar ratio of ICG-NHS ester to your target molecule in the reaction. |
| Protein concentration is too high: High concentrations can sometimes lead to aggregation during labeling. | While higher concentrations are generally better for efficiency, if precipitation is an issue, try reducing the protein concentration slightly.[10] | |
| Low Fluorescence of Conjugate | Self-quenching: A very high degree of labeling can cause the ICG molecules to quench each other's fluorescence.[10] | Optimize the dye-to-protein ratio to achieve a lower degree of labeling. |
Quantitative Data Summary
Table 1: Effect of pH on NHS Ester Hydrolysis
| pH | Half-life of NHS Ester | Implication for this compound Conjugation |
| 7.0 | 4-5 hours (at 0°C) | Slower reaction with amine, but longer stability of the ester.[2][8] |
| 8.6 | 10 minutes (at 4°C) | Faster reaction with amine, but rapid hydrolysis of the ester leading to lower yields if the reaction is not efficient.[2][8] |
Experimental Protocols
Protocol: ICG-NHS Ester Conjugation to an Amine-Containing Protein
-
Prepare the Protein Solution:
-
Prepare the ICG-NHS Ester Solution:
-
Allow the vial of ICG-NHS ester to warm to room temperature before opening.
-
Dissolve the ICG-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10-20 mM.[1] This solution should be prepared immediately before use.
-
-
Perform the Conjugation Reaction:
-
Purify the Conjugate:
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength for ICG (around 780-800 nm).[1]
-
Visualizations
Caption: Workflow for this compound conjugation.
Caption: Competing reactions in this compound conjugation.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 10. benchchem.com [benchchem.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: ICG-Amine Stability and Proper Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of ICG-amine. Adherence to these guidelines is critical for ensuring the integrity and performance of the molecule in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at temperatures below -15°C, protected from light and moisture.[1][2] When stored under these conditions, it has a shelf life of approximately 12 months from the date of receipt.[2]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][3][4] It is recommended to prepare a stock solution at a concentration of 10-20 mM.[1] This reconstituted DMSO stock solution can be stored at less than -15°C for up to two weeks, though using it promptly is advised as extended storage may reduce its activity.[1] It is crucial to protect the stock solution from light and moisture and to avoid repeated freeze-thaw cycles.[1]
Q3: How stable is this compound in aqueous solutions?
A3: Indocyanine green (ICG) and its derivatives, including this compound, are known for their instability in aqueous solutions.[5][6][7][8][9] Degradation can be accelerated by factors such as light exposure and elevated temperatures.[8] Therefore, it is recommended to use aqueous solutions of this compound immediately after preparation. For short-term storage of ICG in water (not specifically this compound), it has been observed that at 4°C in the dark, the solution is stable for about three days, with a 20% loss in fluorescence intensity over that period.[10]
Q4: What are the main factors that cause this compound degradation?
A4: The primary factors leading to the degradation of ICG and its derivatives are:
-
Light: Exposure to light can induce photochemical degradation.[1][8]
-
Temperature: Higher temperatures accelerate the degradation process.[8][11]
-
Moisture/Aqueous Environments: ICG is unstable in water, leading to aggregation and degradation.[5][6][7][9]
-
pH: While some studies show stability at high pH for short periods, extreme pH values can affect stability.[11]
-
Oxygen: The presence of air can contribute to oxidative degradation pathways.[12]
Q5: How should I store protein conjugates of this compound?
A5: Protein conjugates of this compound should be stored at a concentration greater than 0.5 mg/mL in the presence of a carrier protein like 0.1% bovine serum albumin (BSA).[1] For short-term storage, the conjugate solution can be kept at 4°C for up to two months in the presence of a bacteriostatic agent like 2 mM sodium azide, while being protected from light.[1] For longer-term storage, it is recommended to lyophilize the conjugate or divide it into single-use aliquots and store them at or below -60°C, always protected from light.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low fluorescence intensity of this compound conjugate | Degradation of this compound stock solution. | Prepare a fresh stock solution of this compound in anhydrous DMSO.[1] Avoid extended storage of the stock solution. |
| Suboptimal dye-to-protein ratio. | Optimize the dye/protein ratio for your specific protein. Over-labeling can quench fluorescence.[1] | |
| Precipitation observed in reconstituted this compound solution | This compound was reconstituted in an aqueous buffer instead of DMSO. | This compound should be dissolved in anhydrous DMSO for the stock solution.[1][3][4] |
| The reconstituted solution was stored improperly. | Ensure the DMSO stock solution is stored at < -15°C and protected from moisture.[1] | |
| Inconsistent experimental results | Degradation of this compound during the experiment. | Minimize exposure of this compound solutions and conjugates to light and elevated temperatures throughout the experimental workflow. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[1] |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound and its Solutions
| Form | Solvent | Storage Temperature | Duration | Key Considerations |
| Solid | N/A | < -15°C | ~12 months[2] | Protect from light and moisture.[1][2] |
| Stock Solution | Anhydrous DMSO | < -15°C | < 2 weeks[1] | Protect from light and moisture; avoid freeze-thaw cycles.[1] |
| Aqueous Solution | Water/Buffer | Use immediately | N/A | Highly unstable in aqueous environments.[5][6][7][9] |
| Protein Conjugate (Short-term) | Buffer with carrier protein | 4°C | Up to 2 months[1] | Add sodium azide; protect from light.[1] |
| Protein Conjugate (Long-term) | N/A (Lyophilized) or Buffer | ≤ -60°C | Extended | Protect from light; store in single-use aliquots.[1] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a sufficient volume of anhydrous DMSO to the vial to achieve a stock solution concentration of 10-20 mM.[1]
-
Mix thoroughly by vortexing or pipetting until all the solid is completely dissolved.
-
Use the stock solution promptly. If short-term storage is necessary, aliquot into single-use vials and store at < -15°C, protected from light and moisture, for no longer than two weeks.[1]
Visualizations
Caption: Factors influencing the stability and degradation of this compound.
Caption: Recommended workflow for handling and storing this compound.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. omichem.com [omichem.com]
- 4. ICG amine | AAT Bioquest | Biomol.com [biomol.com]
- 5. Deuterated Indocyanine Green (ICG) with Extended Aqueous Storage Shelf‐Life: Chemical and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Stability of Indocyanine Green by Encapsulation in Zein-Phosphatidylcholine Hybrid Nanoparticles for Use in the Phototherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xiralite.com [xiralite.com]
- 8. Degradation kinetics of indocyanine green in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - Deuterated Indocyanine Green (ICG) with Extended Aqueous Storage Shelf-Life: Chemical and Clinical Implications - University of Notre Dame - Figshare [curate.nd.edu]
- 10. Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. Stability assessment of indocyanine green within dextran-coated mesocapsules by absorbance spectroscopy [spiedigitallibrary.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of ICG-Amine Labeled Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unconjugated ICG-amine from labeling reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound after a labeling reaction?
A1: The removal of free, unconjugated this compound is a critical step for several reasons:
-
Accurate Quantification: Excess free dye will interfere with the accurate determination of the degree of labeling (DOL), which is the molar ratio of dye to protein. This can lead to incorrect assumptions about the conjugation efficiency and the fluorescent properties of the final product.
-
Cellular and In Vivo Studies: Free dye can exhibit different pharmacokinetic and biodistribution profiles compared to the labeled conjugate, leading to misleading results in cellular uptake and in vivo imaging studies.
-
Preventing Non-Specific Interactions: Unconjugated dye may bind non-specifically to cells or other molecules, causing artifacts and complicating data interpretation.
Q2: What are the primary methods for removing unconjugated this compound?
A2: The most common methods for purifying this compound labeled conjugates are based on size differences between the large, labeled protein and the small, free dye molecule. These methods include:
-
Size Exclusion Chromatography (SEC) / Desalting Columns: This technique separates molecules based on their size as they pass through a column packed with a porous resin.[1] Larger molecules, like the ICG-conjugate, are excluded from the pores and elute first, while smaller molecules, like the unconjugated this compound, enter the pores and elute later.[1]
-
Dialysis: This method involves the use of a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that allows the passage of small molecules while retaining larger ones. The reaction mixture is placed in a dialysis bag or cassette and submerged in a large volume of buffer, allowing the free dye to diffuse out.
-
Tangential Flow Filtration (TFF) / Ultrafiltration (Spin Columns): TFF is a filtration technique where the sample solution flows parallel to the filter membrane.[2] Smaller molecules like the unconjugated dye pass through the membrane (permeate), while the larger conjugate is retained (retentate).[2] Ultrafiltration spin columns operate on a similar principle but use centrifugal force to drive the separation.
Q3: How do I choose the best purification method for my experiment?
A3: The choice of purification method depends on several factors, including:
-
Sample Volume: For small sample volumes (typically < 2 mL), desalting spin columns are a convenient and rapid option. For larger volumes, dialysis or TFF are more suitable.[2]
-
Protein Concentration: If maintaining a high protein concentration is important, TFF can be advantageous as it can simultaneously concentrate the sample. Dialysis may result in some sample dilution.
-
Time Constraints: Desalting spin columns and TFF are generally faster methods compared to dialysis, which often requires several hours to overnight for complete removal of the free dye.
-
Equipment Availability: TFF systems require specific equipment, while desalting columns and dialysis are more commonly available in standard laboratories.
To aid in your decision-making process, a workflow diagram is provided below.
Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (Spin Columns) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size | Diffusion across a semi-permeable membrane | Convective transport across a semi-permeable membrane |
| Typical Protein Recovery | >90% | >90% (can be lower due to handling) | >95% |
| Free Dye Removal Efficiency | High (>95%) | High (>99% with sufficient buffer changes) | Very High (>99%) |
| Processing Time | Fast (5-15 minutes) | Slow (4 hours to overnight) | Fast (minutes to hours, depending on volume) |
| Sample Volume | Small (< 2 mL) | Small to Large | Small to Very Large (mL to L) |
| Final Concentration | Diluted | Diluted | Concentrated |
| Key Advantages | Speed, ease of use | Gentle, effective for large buffer exchange | Fast, scalable, can concentrate the sample |
| Key Disadvantages | Sample dilution, limited to small volumes | Time-consuming, potential for sample loss | Requires specialized equipment, potential for membrane fouling |
Troubleshooting Guide
Issue 1: Low Protein Recovery After Purification
| Potential Cause | Recommended Solution |
| Protein Aggregation | Over-labeling with hydrophobic ICG dye can lead to protein aggregation. Reduce the molar ratio of this compound to protein in the labeling reaction. Analyze the sample by SEC to check for high molecular weight aggregates.[3][4] |
| Non-specific Binding to Purification Media | Some proteins may adsorb to the SEC resin or dialysis membrane. Pre-treat the purification device according to the manufacturer's instructions. Consider using a different type of resin or membrane material (e.g., low protein binding). |
| Incorrect MWCO for Dialysis/TFF | The Molecular Weight Cut-Off (MWCO) of the membrane may be too large, leading to the loss of your protein. Ensure the MWCO is at least 3-5 times smaller than the molecular weight of your protein.[5] |
| Protein Precipitation During TFF | High local concentrations at the membrane surface can cause precipitation. Optimize the cross-flow rate and transmembrane pressure (TMP) to minimize concentration polarization.[2] Consider adding stabilizing excipients to the buffer.[6] |
Issue 2: Incomplete Removal of Unconjugated this compound
| Potential Cause | Recommended Solution |
| Insufficient Purification Steps (SEC) | A single pass through a desalting column may not be sufficient for complete removal. Consider a second desalting step. |
| Inadequate Buffer Exchange (Dialysis) | The volume of the dialysis buffer may be too small, or the number of buffer changes may be insufficient. Use a buffer volume that is at least 200-500 times the sample volume and perform at least 3-4 buffer changes. |
| Membrane Fouling (TFF) | The membrane may become clogged with protein aggregates or other components, reducing its efficiency. Optimize the TFF parameters (cross-flow rate, TMP) and consider a pre-filtration step if the sample contains particulates.[2] |
| Quenching of the Labeling Reaction | Unreacted this compound can continue to react with the protein if not properly quenched. Before purification, add a quenching reagent such as Tris, glycine, or hydroxylamine (B1172632) to consume any remaining reactive dye.[7][8][9] |
Issue 3: Labeled Antibody Has Lost Activity
| Potential Cause | Recommended Solution |
| Modification of Key Amino Acid Residues | The this compound may have conjugated to amino acid residues within the antigen-binding site of the antibody. Reduce the molar excess of the dye in the labeling reaction to decrease the degree of labeling. Consider site-specific labeling technologies if preserving the binding site is critical. |
| Denaturation During Purification | Harsh conditions during purification (e.g., excessive shear stress in TFF) can denature the antibody. Optimize purification parameters to be as gentle as possible. Ensure the buffer composition (pH, ionic strength) is optimal for antibody stability. |
Experimental Protocols
Protocol 1: Quenching the this compound Labeling Reaction
-
After the incubation period for the labeling reaction is complete, add a quenching buffer to stop the reaction.
-
Common quenching reagents include Tris buffer, glycine, or hydroxylamine at a final concentration of 20-50 mM.[8][9]
-
Incubate the reaction mixture with the quenching reagent for an additional 15-30 minutes at room temperature.
-
Proceed immediately to the purification step.
Protocol 2: Purification using a Desalting Spin Column (SEC)
-
Select a desalting spin column with a MWCO appropriate for your protein (e.g., 7K MWCO for proteins >20 kDa).
-
Prepare the column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Equilibrate the column with your desired final buffer by adding the buffer and centrifuging. Repeat this step 2-3 times.
-
Load your quenched labeling reaction mixture onto the center of the resin bed.
-
Centrifuge the column to elute the purified, labeled protein. The unconjugated this compound will be retained in the resin.
Protocol 3: Purification via Dialysis
-
Select a dialysis membrane (tubing or cassette) with an appropriate MWCO (at least 3-5 times smaller than your protein's molecular weight).
-
Prepare the dialysis membrane according to the manufacturer's protocol.
-
Load your quenched labeling reaction into the dialysis device.
-
Immerse the device in a large volume of dialysis buffer (at least 200-500 times the sample volume) at 4°C with gentle stirring.
-
Change the dialysis buffer at least 3-4 times over a period of 4-24 hours. An overnight dialysis is often recommended for complete removal of the free dye.
-
Recover the purified protein from the dialysis device.
Protocol 4: Purification using Tangential Flow Filtration (TFF)
-
Select a TFF cassette with an appropriate MWCO for your protein.
-
Set up the TFF system according to the manufacturer's instructions, including flushing and equilibrating the system with the desired buffer.
-
Load the quenched labeling reaction into the sample reservoir.
-
Perform diafiltration by adding fresh buffer to the reservoir at the same rate as the permeate is being removed. This washes out the unconjugated this compound. A common target is to exchange 5-10 diavolumes of buffer.
-
After diafiltration, the sample can be concentrated to the desired final volume.
-
Recover the purified and concentrated ICG-conjugate from the system.
Visualizations
Caption: Experimental workflow for this compound labeling and purification.
Caption: Decision tree for selecting a purification method.
References
- 1. goldbio.com [goldbio.com]
- 2. repligen.com [repligen.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. sartorius.com [sartorius.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. researchgate.net [researchgate.net]
minimizing non-specific binding of ICG-amine conjugates
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Indocyanine Green (ICG)-amine conjugates in their experiments.
Troubleshooting Guide: High Background & Non-Specific Binding
This guide addresses the common issue of high background signal, which can obscure specific signals and lead to poor contrast in imaging and assay experiments.
Problem: My experiment shows high background fluorescence and/or non-specific binding of the ICG-amine conjugate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound conjugates?
A1: Non-specific binding is primarily caused by unintended interactions between the ICG conjugate and various surfaces or molecules in your sample. The main drivers for this are:
-
Hydrophobic and Ionic Interactions: The inherent chemical properties of the conjugate and the sample components can lead to non-specific adhesion.[1] Most proteins have some hydrophobicity that can promote this binding.[1]
-
Excess Free ICG: Unconjugated ICG dye that was not removed after the labeling reaction can bind non-specifically to proteins and surfaces.[2] This is a critical reason why thorough purification is necessary.[3]
-
Conjugate Aggregation: ICG has a tendency to aggregate in aqueous solutions, a phenomenon that can be exacerbated by over-labeling a protein (a high degree of substitution).[4][5] These aggregates are "sticky" and contribute significantly to background signal.
-
High Conjugate Concentration: Using an excessive concentration of the ICG conjugate increases the likelihood of low-affinity, non-specific interactions.[2][6]
Q2: How can I optimize my this compound conjugation reaction to minimize issues later?
A2: A successful conjugation is the first step to minimizing non-specific binding. Key parameters to control include:
-
Reaction pH: The reaction between an NHS ester (a common form of amine-reactive ICG) and a primary amine is highly pH-dependent. The optimal pH is between 8.3 and 9.0.[3][7]
-
Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the ICG-NHS ester.[3] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[3]
-
Protein Concentration: For efficient labeling, the protein concentration should ideally be between 2-10 mg/mL.[3] Lower concentrations can significantly reduce conjugation efficiency.[3]
-
Degree of Substitution (DOS): Over-labeling can lead to aggregation and reduced fluorescence. The optimal DOS for most antibodies is typically between 2 and 10 ICG molecules per protein.[3] It is recommended to perform trial reactions with different dye-to-protein molar ratios to determine the optimal DOS for your specific application.[3]
Q3: What are the most effective blocking agents to prevent non-specific binding?
A3: Blocking involves pre-incubating your sample with a protein-rich solution to saturate non-specific binding sites before adding your ICG conjugate.[8] This is a crucial step in many applications, like IHC and ICC.[1]
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% | A very common and effective blocking agent for reducing non-specific hydrophobic interactions.[1] |
| Normal Serum | 5-20% | Use serum from the same species that the secondary antibody (if used) was raised in. Never use serum from the same species as your primary antibody conjugate.[8] |
| Non-fat Dry Milk | 1-5% | Often used in applications like Western blotting, but can also be effective in other immunoassays.[1] |
| Gelatin | 0.1-2% | An alternative protein-based blocking agent.[8] |
| Synthetic Polymers (e.g., PEG) | Varies | Incorporating polyethylene (B3416737) glycol (PEG) linkers into the ICG conjugate or using PEG as a blocking agent can create a hydrophilic barrier that repels non-specific protein adhesion.[9][10] |
Q4: How critical is the purification of the ICG conjugate?
A4: Purification is absolutely critical. After the conjugation reaction, the mixture contains the desired ICG-protein conjugate, unreacted (free) ICG, and potentially aggregated conjugates. Free ICG binds tightly to plasma proteins and can adhere non-specifically to surfaces, leading to high background.[2][3] Removing this excess dye is one of the most important steps to ensure a low-background experiment.[3] Size-exclusion chromatography (e.g., using a Sephadex G-25 column) is a common and effective method for separating the larger conjugate from the smaller, unbound ICG molecules.[3]
Caption: Workflow for this compound conjugation and subsequent purification.
Q5: Can my buffer composition, apart from the blocking agent, affect non-specific binding?
A5: Yes. The buffers used for washing and incubation can have a significant impact.
-
Ionic Strength: Increasing the ionic strength (e.g., salt concentration) of your buffers can help disrupt non-specific ionic interactions, but this must be optimized, as it could also potentially interfere with the specific binding of your conjugate.[1]
-
Detergents: Adding a low concentration (e.g., 0.05% - 0.3%) of a non-ionic detergent like Tween 20 or Triton X-100 to your wash buffers is a very common strategy to reduce non-specific hydrophobic interactions.[1][11]
Experimental Protocols
Protocol 1: General Procedure for ICG-NHS Ester Conjugation to a Protein
This protocol is a general guideline and should be optimized for your specific protein and ICG derivative.
-
Prepare Protein Solution:
-
Dissolve your protein (e.g., antibody) in a non-amine-containing buffer, such as 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, to a final concentration of 2-10 mg/mL.[3]
-
Adjust the pH of the protein solution to 8.3-9.0.[3][7] If the protein is in a buffer like PBS (pH 7.4), add a small amount of 1 M sodium bicarbonate to raise the pH.[3]
-
Ensure the protein solution is free of stabilizers like BSA or gelatin and preservatives like sodium azide, which can interfere with the reaction.[3] Dialysis against the reaction buffer may be necessary.[3]
-
-
Prepare ICG-NHS Ester Stock Solution:
-
Immediately before use, dissolve the amine-reactive ICG-NHS ester in anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a 10-20 mM stock solution.[3] Vortex to ensure it is fully dissolved.[3]
-
-
Perform Conjugation Reaction:
-
Calculate the volume of ICG stock solution needed to achieve the desired molar ratio of dye to protein (a 10:1 to 20:1 ratio is a common starting point).[3][12]
-
While gently stirring or vortexing the protein solution, add the calculated amount of ICG stock solution.
-
Incubate the reaction for 60-120 minutes at room temperature, protected from light.[13]
-
-
Purify the Conjugate:
-
Immediately purify the conjugate to remove unreacted ICG using size-exclusion chromatography (see Protocol 2).[3]
-
Protocol 2: Purification via Size-Exclusion Chromatography (SEC)
-
Prepare the Column:
-
Use a pre-packed desalting column (e.g., Sephadex G-25) or manually pack a column according to the manufacturer's instructions.
-
Equilibrate the column with at least 3-5 column volumes of a suitable storage buffer, such as PBS (pH 7.2-7.4).[3]
-
-
Load and Run the Sample:
-
Elute and Collect Fractions:
-
Begin eluting the sample by adding elution buffer (PBS) to the column.[3]
-
The ICG-protein conjugate is larger and will elute first, appearing as a colored band. The smaller, free ICG dye will be retained longer and elute in later fractions.
-
Collect fractions and monitor the absorbance at both 280 nm (for protein) and ~785 nm (for ICG) to identify the fractions containing the purified conjugate.[3]
-
Pool the fractions that contain the desired conjugate.
-
Protocol 3: General Method for Blocking Non-Specific Binding
-
Prepare Blocking Buffer: Prepare a solution of your chosen blocking agent (e.g., 3% BSA or 10% Normal Goat Serum) in a suitable buffer like PBS or TBS.[1][8]
-
Incubate Sample: Cover the entire sample (e.g., tissue section, cells on a coverslip, or wells of a microplate) with the blocking buffer.
-
Incubation Time and Temperature: Incubate for at least 30-60 minutes at room temperature. For particularly difficult samples, incubation can be extended or performed at 4°C overnight.
-
Proceed with Staining: After incubation, gently decant the blocking buffer. Do NOT wash the sample. Proceed directly to the incubation step with your purified this compound conjugate diluted in a buffer that may also contain a small amount of the blocking agent (e.g., 1% BSA).
Caption: How blocking agents prevent non-specific binding.
References
- 1. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Interactions of Indocyanine Green and Lipid in Enhancing Near-Infrared Fluorescence Properties: The Basis for Near-Infrared Imaging in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reducing the antigen-independent toxicity of antibody-drug conjugates by minimizing their non-specific clearance through PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. stallardediting.com [stallardediting.com]
- 13. Affibody-Indocyanine Green Based Contrast Agent for Photoacoustic and Fluorescence Molecular Imaging of B7–H3 Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
issues with ICG-amine fluorescence quenching and how to solve them
Welcome to the technical support center for ICG-amine and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues with this compound fluorescence quenching and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses common problems encountered during this compound conjugation and fluorescence imaging experiments.
My this compound conjugate has a weak or no fluorescent signal. What are the possible causes and solutions?
A weak or absent fluorescent signal can be due to several factors, from inefficient labeling to fluorescence quenching. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for a weak or nonexistent this compound signal.
My protein precipitates during or after labeling with this compound. Why is this happening and what can I do?
Protein precipitation is a common issue when labeling with hydrophobic dyes like ICG.
-
Cause: Over-labeling can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[1]
-
Solution: Reduce the molar ratio of this compound to your protein in the labeling reaction. It is recommended to perform a titration to find the optimal degree of labeling (DOL) that provides a good signal without causing precipitation. For most antibodies, a DOL of 2-10 is recommended.[2]
How can I reduce high background fluorescence in my imaging experiments?
High background can obscure the specific signal from your this compound conjugate.
-
Cause: High background can be caused by an excess of unconjugated this compound, non-specific binding of the conjugate, or autofluorescence of the sample.[3]
-
Solutions:
-
Optimize Conjugate Concentration: Titrate the concentration of your this compound conjugate to find the lowest effective concentration.
-
Thorough Washing: Increase the number and duration of washing steps after incubation with the conjugate to remove unbound molecules.
-
Blocking: Use an appropriate blocking agent (e.g., bovine serum albumin, BSA) to reduce non-specific binding.
-
Purification: Ensure that your conjugate is properly purified to remove all unconjugated dye. Size-exclusion chromatography is an effective method.[4]
-
Frequently Asked Questions (FAQs)
What is fluorescence quenching and what are the main causes for this compound?
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. For this compound, the primary causes are:
-
Aggregation (Self-Quenching): At high concentrations, ICG molecules can form non-fluorescent aggregates (dimers and oligomers). This is a major cause of quenching. The absorption spectrum of ICG can indicate aggregation; a shift in the peak absorbance from around 780-810 nm to a lower wavelength (around 680-730 nm) suggests the formation of aggregates.[5][6][7]
-
Photobleaching: Prolonged exposure to excitation light can cause irreversible damage to the ICG molecule, rendering it non-fluorescent.[8] This is influenced by factors like light intensity, oxygen presence, and the solvent.[8][9]
-
Environmental Factors: The fluorescence of ICG is sensitive to its local environment. Factors such as solvent polarity, pH, and binding to certain molecules can affect its fluorescence intensity.[8][10] For instance, ICG is less stable in acidic conditions (pH < 5) and highly alkaline conditions (pH > 11).[10]
How can I differentiate between quenching caused by aggregation and photobleaching?
-
Aggregation is concentration-dependent. You can check for aggregation by diluting your sample; if the fluorescence per mole of ICG increases upon dilution, aggregation was likely occurring. You can also analyze the absorbance spectrum for the characteristic blue shift of the H-aggregate peak.[11][12]
-
Photobleaching is dependent on light exposure. A decrease in fluorescence intensity over time during imaging, while keeping the concentration constant, is indicative of photobleaching.[13]
What is the optimal dye-to-protein ratio for labeling with this compound?
The optimal dye-to-protein ratio, or Degree of Labeling (DOL), depends on the specific protein and application.
-
General Recommendation: For antibodies, a DOL of 2-10 is often recommended.[2]
-
Optimization is Key: It is crucial to experimentally determine the optimal DOL. Over-labeling can lead to fluorescence quenching and protein precipitation, while under-labeling results in a weak signal.[1][14][15] A good starting point for optimization is a 10:1 molar ratio of dye to protein in the reaction mixture.[2]
What are the best practices for storing this compound and its conjugates?
Proper storage is critical to maintain the stability and fluorescence of this compound and its conjugates.
-
This compound (unconjugated): Store at -20°C, protected from light and moisture.[2]
-
This compound stock solution (in DMSO): Can be stored at -20°C for up to two weeks, protected from light. Avoid repeated freeze-thaw cycles.[2]
-
This compound protein conjugates: For short-term storage, keep at 4°C, protected from light. For long-term storage, aliquot and store at -20°C or -80°C. Adding a carrier protein like BSA (0.1%) can improve stability.[2] When diluted in water and stored at 4°C in the dark, ICG is stable for about three days with a 20% loss in fluorescence intensity.[16]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound fluorescence and stability.
Table 1: ICG Stability in Different Conditions
| Condition | Stability | Fluorescence Loss | Reference |
| Diluted in water, 4°C, dark | 3 days | ~20% | [16] |
| In whole blood, 37°C, light exposure | 5 hours | Not specified | [16] |
| pH < 5 or > 11 | Rapid decomposition (< 1 hour) | Complete loss | [10] |
| pH 8-10 | Relatively stable for 48 hours | Not specified | [10] |
Table 2: Impact of Stabilizing Agents on ICG Fluorescence
| Stabilizing Agent | Effect on Fluorescence | Quantitative Improvement | Reference |
| Human Serum Albumin (HSA) | Enhanced fluorescence intensity | Up to 6.61-fold increase | [9] |
| Encapsulation in liposomes | Reduced photobleaching | Retained ~15% of initial emission vs. 5% for free ICG after irradiation | [13] |
| Encapsulation in mesocapsules | Reduced thermal and light-induced degradation | Monomers degraded by 13% at 3°C vs. 42% at 40°C | [5] |
Key Experimental Protocols
Protocol for Labeling an Antibody with Amine-Reactive ICG
This protocol provides a general guideline for conjugating an amine-reactive ICG derivative to an antibody. Optimization for your specific antibody and application is recommended.
Caption: Experimental workflow for labeling an antibody with amine-reactive ICG.
Detailed Steps:
-
Prepare Protein Solution:
-
Dissolve your antibody in an amine-free buffer such as phosphate-buffered saline (PBS). Buffers containing primary amines like Tris will compete with the labeling reaction and should be avoided.[2]
-
Adjust the pH of the protein solution to 8.5-9.0 using a carbonate-bicarbonate buffer. This pH is optimal for the reaction between the amine-reactive group on the ICG and the primary amines on the protein.[2]
-
The recommended protein concentration is between 2-10 mg/mL for efficient labeling.[2]
-
-
Prepare Dye Stock Solution:
-
Immediately before use, dissolve the amine-reactive ICG in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10-20 mM.[2] Amine-reactive dyes are susceptible to hydrolysis, so it is crucial to use a fresh solution.
-
-
Conjugation Reaction:
-
Purify the Conjugate:
-
It is essential to remove any unreacted ICG to prevent high background and inaccurate characterization.
-
Size-exclusion chromatography (e.g., using a Sephadex G-25 column) is a common and effective method for separating the labeled protein from the free dye.[4]
-
-
Characterize the Conjugate:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of ICG (around 785 nm).[2]
-
Calculate the Degree of Labeling (DOL) to determine the average number of ICG molecules per protein.
-
-
Store the Conjugate:
-
Store the purified conjugate at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage. Always protect the conjugate from light.[2]
-
Protocol for Assessing ICG Aggregation using Absorption Spectroscopy
This protocol describes how to use a spectrophotometer to determine if this compound is aggregating in your solution.
Caption: Workflow for assessing this compound aggregation via absorption spectroscopy.
Detailed Steps:
-
Prepare this compound Sample:
-
Dilute your this compound or its conjugate to the concentration you are using in your experiment in the appropriate buffer.
-
-
Measure Absorbance Spectrum:
-
Using a spectrophotometer, measure the absorbance spectrum of the sample from approximately 600 nm to 900 nm.
-
-
Analyze the Spectrum:
-
Monomeric ICG: A solution where ICG is primarily in its monomeric (non-aggregated and fluorescent) form will exhibit a major absorbance peak around 780-810 nm.[11][17]
-
Aggregated ICG: If aggregation is occurring, you will observe a shift in the absorbance maximum to a shorter wavelength, typically around 680-730 nm. This is known as the "H-aggregate" peak. Often, you may see both peaks, with the relative intensity of the H-aggregate peak increasing with higher concentrations.[11][17][18]
-
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. Emission and absorption properties of indocyanine green in Intralipid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of Photobleaching Process of Indocyanine Green for Killing Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiochemical studies of indocyanine green (ICG): absorbance/concentration relationship, pH tolerance and assay precision in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
impact of protein concentration on ICG-amine labeling success
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of protein concentration on the success of Indocyanine Green (ICG)-amine labeling.
Frequently Asked questions (FAQs)
Q1: What is the optimal protein concentration for ICG-amine labeling?
For optimal labeling efficiency, a final protein concentration in the range of 2-10 mg/mL is recommended.[1][2] Conjugation efficiency is significantly reduced if the protein concentration is less than 2 mg/mL.[1][2] Some protocols suggest that at a protein concentration of about 2.5 mg/mL, the labeling efficiency is generally around 35%, and while lower concentrations can be used, the efficiency will be lower.[3] For labeling low amounts of biomolecules, it's advised to keep the reaction mixture volume to a minimum (10-20 µL).[4]
Q2: How does pH affect the this compound labeling reaction?
The pH of the reaction buffer is critical for successful labeling. The reaction of NHS esters (like this compound) with primary amino groups is strongly pH-dependent.[4][5] An optimal pH range of 8.3-8.5 is recommended.[4][5][6] At a lower pH, the amine groups on the protein are protonated and become unreactive.[4][5][6] At a pH higher than optimal, the NHS ester is prone to rapid hydrolysis, which reduces the yield of the labeled protein.[4][5]
Q3: What buffers are recommended for the labeling reaction?
It is crucial to use a buffer that is free of primary amines. Suitable buffers include 0.1 M sodium bicarbonate, phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers.[3][4][7] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the this compound, leading to significantly lower labeling efficiency.[1][6][7][8] If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.[1][7]
Q4: What is the recommended molar ratio of ICG dye to protein?
The optimal dye-to-protein molar ratio can vary depending on the specific protein and dye. A common starting point is a 10:1 to 20:1 molar excess of the dye to the protein.[6] For many common proteins and peptides, an 8-fold molar excess of NHS ester is a good empirical value for mono-labeling.[4][5] It is often recommended to experimentally determine the best dye-to-protein ratio by testing a series of different ratios, for example, 5:1, 10:1, 15:1, and 20:1.[1][2][9] Over-labeling can lead to fluorescence quenching and potentially cause protein precipitation, while under-labeling results in reduced sensitivity.[7][10]
Q5: How can I determine the success of my labeling reaction?
The success of the labeling reaction is often determined by calculating the Degree of Substitution (DOS), which is the average number of dye molecules conjugated to each protein molecule.[1][3] This is typically done by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength for the ICG dye (around 785 nm).[1] The optimal DOS for most antibodies is generally between 2 and 10.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency / Low Degree of Labeling (DOL) | Protein concentration is too low. | Concentrate the protein to the recommended range of 2-10 mg/mL.[1][2] For low amounts of protein, minimize the reaction volume.[4][5] |
| Incorrect buffer pH. | Ensure the reaction buffer pH is between 8.3 and 8.5.[4][5][6] Adjust the pH if necessary. | |
| Presence of competing primary amines in the buffer. | Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or borate buffer.[1][7] Avoid buffers containing Tris or glycine.[1][6] | |
| Inactive or hydrolyzed this compound reagent. | Use a fresh aliquot of the this compound dye. Ensure it has been stored correctly, protected from light and moisture.[1][6] Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[1][6][9] | |
| Insufficient dye-to-protein molar ratio. | Increase the molar excess of the this compound dye in the reaction. Consider titrating the ratio to find the optimum.[6] | |
| Protein Precipitation During or After Labeling | Over-labeling of the protein. | Reduce the molar excess of the this compound reagent. Attaching too many dye molecules can alter the protein's physicochemical properties, leading to aggregation.[7] Perform a titration to find the optimal ratio.[7][10] |
| Protein is unstable at the reaction pH. | While a pH of 8.3-8.5 is optimal for the reaction, if the protein is not stable, a slightly lower pH may be used, though this may reduce labeling efficiency. | |
| Weak Fluorescence Signal Despite Apparent Labeling | Fluorescence quenching due to over-labeling. | Reduce the dye-to-protein molar ratio to achieve a lower DOL. High densities of fluorophores can lead to self-quenching.[6][10] |
| Environmental sensitivity of the dye. | The fluorescence of ICG can be influenced by its local microenvironment on the protein surface.[6] | |
| Degradation of the ICG dye. | Protect the labeling reaction and the final conjugate from light to prevent photobleaching.[1][9] |
Experimental Protocols
General Protocol for this compound Labeling of Proteins
This protocol is a general guideline and may require optimization for specific proteins.
1. Preparation of Protein Solution:
-
Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, PBS, or HEPES) at a pH of 8.3-8.5.[3][4]
-
If the protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange via dialysis or a desalting column.[1][7]
-
Adjust the protein concentration to be within the optimal range of 2-10 mg/mL.[1][2]
2. Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7]
-
Prepare a 10-20 mM stock solution of the this compound dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][9]
-
This stock solution should be prepared fresh and used promptly as the dye's activity can decrease with extended storage.[1]
3. Labeling Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution while gently stirring or vortexing.[9] A common starting molar ratio is 10:1 (dye:protein).[2]
-
Incubate the reaction for 60 minutes at room temperature, protected from light.[9]
4. Quenching the Reaction (Optional):
-
To stop the reaction, you can add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[9]
-
Incubate for an additional 10-15 minutes at room temperature.[9]
5. Purification of the Labeled Protein:
-
Remove excess, unreacted this compound dye and quenching buffer components using a desalting column (e.g., Sephadex) or through dialysis.[3][7]
6. Characterization of the Conjugate:
-
Determine the protein concentration and the Degree of Substitution (DOS) by measuring the absorbance of the purified conjugate at 280 nm and ~785 nm.[1]
7. Storage of the Labeled Protein:
-
Store the final ICG-protein conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA (to a final concentration of 5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%).[3] The conjugate can also be stored at -20°C if glycerol (B35011) is added to a final concentration of 50%.[3]
Visualizations
Caption: Experimental workflow for this compound protein labeling.
Caption: Troubleshooting decision tree for this compound labeling.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. biotium.com [biotium.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of ICG-Amine Conjugate Purity: SDS-PAGE vs. HPLC
For researchers, scientists, and drug development professionals, establishing the purity of protein conjugates is a critical step in ensuring the quality, efficacy, and safety of therapeutic and diagnostic agents. This guide provides an objective comparison of two common analytical techniques, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and High-Performance Liquid Chromatography (HPLC), for the validation of Indocyanine Green (ICG)-amine conjugate purity. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.
Comparison of Analytical Methods
Both SDS-PAGE and HPLC are powerful techniques for assessing protein purity, each offering distinct advantages and limitations.[1][2] SDS-PAGE separates proteins based on their molecular weight, providing a straightforward and visual assessment of conjugation and the presence of impurities.[3][4] In contrast, HPLC, particularly reverse-phase HPLC (RP-HPLC), separates molecules based on their physicochemical properties, such as hydrophobicity, offering superior resolution and quantitative accuracy.[1][5][6] For ICG-amine conjugates, where the addition of the hydrophobic ICG molecule alters the protein's properties, both techniques can provide valuable and often complementary information.
Key Performance Indicators
The following table summarizes the key performance indicators for SDS-PAGE and HPLC in the context of this compound conjugate purity assessment.
| Feature | SDS-PAGE | HPLC (RP-HPLC) |
| Principle | Separation based on molecular weight.[3][7] | Separation based on hydrophobicity.[5][8] |
| Resolution | Lower, may not distinguish between species of similar molecular weight.[1] | Higher, capable of separating closely related isoforms and conjugates with different dye-to-protein ratios.[1][5] |
| Quantification | Semi-quantitative, based on band intensity. | Highly quantitative, based on peak area.[2] |
| Throughput | High, multiple samples can be run on a single gel. | Lower, samples are analyzed sequentially. |
| Information Provided | Molecular weight, presence of aggregates or fragments, degree of conjugation (via band shift). | Retention time, purity (as % peak area), presence of isomers, and quantification of free dye. |
| Advantages | Simple, cost-effective, provides a visual representation of the sample components.[1] | High sensitivity, high resolution, accurate quantification, and automation-friendly.[1][2] |
| Limitations | Limited resolution for complex mixtures, less accurate for quantification.[1] | Can be complex to develop methods, potential for protein denaturation on the column.[8] |
Experimental Workflows
The following diagram illustrates a typical experimental workflow for the validation of this compound conjugate purity using both SDS-PAGE and HPLC.
Experimental Protocols
SDS-PAGE Protocol
This protocol outlines the key steps for analyzing an this compound conjugate using SDS-PAGE.
Materials:
-
This compound conjugate sample
-
Unconjugated protein control
-
Molecular weight markers
-
Laemmli sample buffer (2x) containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT)
-
Polyacrylamide gels (appropriate percentage for the protein of interest)
-
SDS-PAGE running buffer
-
Staining solution (e.g., Coomassie Brilliant Blue) or a fluorescence gel imager
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Mix the this compound conjugate, unconjugated protein control, and molecular weight marker with an equal volume of 2x Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.[7]
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
-
-
Electrophoresis:
-
Assemble the electrophoresis apparatus and fill the inner and outer chambers with 1x SDS-PAGE running buffer.[7]
-
Load the prepared samples and molecular weight marker into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.[7]
-
-
Visualization:
-
Coomassie Staining:
-
Carefully remove the gel and place it in the staining solution for at least 1 hour.
-
Transfer the gel to a destaining solution until the protein bands are clearly visible against a clear background.
-
-
Fluorescence Imaging:
-
If the ICG fluorescence is to be detected directly in the gel, use a gel imaging system with appropriate excitation and emission filters for ICG (typically in the near-infrared range).
-
-
-
Analysis:
-
Image the gel using a gel documentation system.
-
Compare the lane containing the this compound conjugate to the unconjugated protein control. A successful conjugation will result in a shift in the molecular weight of the protein band.
-
Assess the purity of the conjugate by observing the presence of any additional bands, which may indicate impurities, aggregates, or protein fragments.
-
HPLC Protocol
This protocol provides a general method for analyzing this compound conjugate purity using reverse-phase HPLC.
Instrumentation and Reagents:
-
HPLC system with a UV-Vis or fluorescence detector
-
Reverse-phase C4 or C18 column suitable for protein separations (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
This compound conjugate sample
-
Unconjugated protein control
-
Free this compound control
Procedure:
-
Sample Preparation:
-
Dissolve the this compound conjugate, unconjugated protein control, and free this compound control in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column Temperature: 40°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelengths: 280 nm (for protein) and ~780-800 nm (for ICG).
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B (re-equilibration)
-
-
-
Analysis:
-
Integrate the peak areas in the chromatogram.
-
The purity of the this compound conjugate is calculated as the percentage of the main peak area relative to the total peak area.
-
Compare the retention time of the conjugate to the unconjugated protein. A successful conjugation will typically result in an increased retention time due to the hydrophobicity of the ICG molecule.
-
Analyze the chromatogram for the presence of peaks corresponding to the unconjugated protein and free this compound to assess the completeness of the conjugation and purification.
-
Data Presentation and Interpretation
The following table presents example data from the analysis of an this compound conjugate using both SDS-PAGE and HPLC.
| Analysis Method | Parameter | Unconjugated Protein | This compound Conjugate |
| SDS-PAGE | Apparent Molecular Weight (kDa) | 50 | 52-55 |
| Purity (by densitometry) | >98% | ~95% | |
| HPLC | Retention Time (min) | 12.5 | 15.2 |
| Purity (% Peak Area @ 280 nm) | >99% | 96.5% | |
| Free this compound | Not Applicable | Detected (<0.5%) | |
| Aggregates | <0.5% | 2.0% |
Interpretation of Results:
-
The SDS-PAGE analysis shows a clear increase in the apparent molecular weight of the conjugate compared to the unconjugated protein, confirming successful conjugation. The purity, as estimated by densitometry, is approximately 95%.
-
The HPLC analysis provides a more precise quantification of purity at 96.5%. The shift in retention time from 12.5 to 15.2 minutes is also indicative of successful conjugation. Furthermore, HPLC is able to detect and quantify low levels of free this compound and aggregates that may not be easily resolved or quantified by SDS-PAGE.
Conclusion
Both SDS-PAGE and HPLC are indispensable tools for the validation of this compound conjugate purity. SDS-PAGE offers a rapid, qualitative assessment of conjugation and the presence of major impurities.[1] In contrast, HPLC provides high-resolution separation and accurate quantification, making it the preferred method for detailed purity analysis and quality control.[1][2] For a comprehensive characterization of this compound conjugates, a dual approach utilizing both techniques is highly recommended. This allows for the visualization of the conjugate and the precise quantification of its purity, ensuring the reliability and reproducibility of subsequent applications.
References
- 1. SDS-PAGE vs. HPLC: Which Method Is More Suitable for Protein Purity Assessment? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
- 3. joannecpratt.com [joannecpratt.com]
- 4. SDS-PAGE guide: Sample preparation to analysis | Abcam [abcam.com]
- 5. hplc.eu [hplc.eu]
- 6. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SDS-PAGE Protocol | Rockland [rockland.com]
- 8. Reversed-Phase Chromatography of Proteins | Springer Nature Experiments [experiments.springernature.com]
Measuring the Fluorescence Quantum Yield of ICG-Amine: A Comparative Guide
For researchers, scientists, and drug development professionals working with near-infrared (NIR) fluorescent probes, accurately determining the fluorescence quantum yield (Φf) is paramount for evaluating and comparing their performance. This guide provides a comprehensive overview of how to measure the fluorescence quantum yield of ICG-amine, a derivative of the widely used indocyanine green (ICG) dye. It also presents a comparative analysis with alternative NIR dyes, supported by experimental data and detailed protocols.
Understanding Fluorescence Quantum Yield
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A higher quantum yield indicates a brighter fluorophore, which is a critical parameter for sensitive imaging applications.
The most common method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence intensity of the sample to that of a reference standard with a known quantum yield.[1][2]
Experimental Protocol: Relative Fluorescence Quantum Yield Measurement
This protocol outlines the steps for measuring the fluorescence quantum yield of this compound using a reference standard.
Materials:
-
This compound
-
Reference Standard: Indocyanine Green (ICG) in DMSO (Φf = 0.13) or other certified NIR standards.
-
Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Phosphate-buffered saline (PBS))
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound and the reference standard (e.g., ICG) in the chosen solvent.
-
Prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to ensure a linear relationship between absorbance and fluorescence.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.
-
Determine the absorbance value at the chosen excitation wavelength for each solution. The excitation wavelength should be the same for both the sample and the standard.
-
-
Fluorescence Measurement:
-
Using a fluorometer, measure the fluorescence emission spectra of all prepared solutions.
-
The excitation wavelength should be identical to the one used for absorbance measurements.
-
Record the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the this compound and the reference standard.
-
Determine the slope of the linear fit for each plot.
-
Calculate the fluorescence quantum yield of this compound (Φx) using the following equation:
Φx = Φs * (Gradx / Grads) * (ηx² / ηs²)
Where:
-
Φs is the quantum yield of the reference standard.
-
Gradx and Grads are the gradients of the plots for the sample and the standard, respectively.
-
ηx and ηs are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Performance Comparison: this compound vs. Alternative NIR Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Solvent | Reference |
| Indocyanine Green (ICG) | ~780 | ~820 | ~200,000 | 0.02 - 0.13 | Various | [1] |
| Indocyanine Blue (ICB) | ~680 | ~700 | ~200,000 | 0.05 | HBS | [3] |
| IRDye 800CW | ~774 | ~789 | ~240,000 | 0.08 | Aqueous Buffer | [4] |
| Alexa Fluor 750 | ~749 | ~775 | ~270,000 | 0.12 | Aqueous Buffer | |
| Cy7 | ~750 | ~776 | ~250,000 | 0.28 | Methanol | |
| IR-125 | ~790 | ~815 | ~220,000 | 0.132 | Ethanol | [5] |
| HITCI | ~740 | ~775 | ~250,000 | 0.283 | Ethanol | [5] |
Visualizing the Experimental Workflow and Comparisons
To further clarify the experimental process and the relationships between the key parameters, the following diagrams are provided.
References
- 1. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.uci.edu [chem.uci.edu]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to ICG-Amine and Cyanine 7 (Cy7) for In Vivo Near-Infrared Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
In the realm of preclinical and clinical research, in vivo near-infrared (NIR) fluorescence imaging is an indispensable tool for visualizing biological processes in real-time. The choice of a fluorescent probe is critical to the success of these studies, directly impacting sensitivity, tissue penetration depth, and signal-to-noise ratio. This guide provides an objective comparison between two widely used NIR fluorophores: Indocyanine Green (ICG), particularly its amine-reactive derivative, and Cyanine (B1664457) 7 (Cy7).
Indocyanine Green (ICG) is a tricarbocyanine dye and the only NIR dye currently approved by the U.S. Food and Drug Administration (FDA) for human use, primarily in applications like ophthalmic angiography and assessing cardiac and hepatic function.[1][2] Its amine-reactive forms allow for covalent conjugation to biomolecules. Cyanine 7 (Cy7), a member of the extensive cyanine dye family, is a popular choice in preclinical research due to its favorable spectral properties within the NIR-I window (700-900 nm), a range where tissue autofluorescence and light absorption by endogenous molecules like hemoglobin are minimized.[3][4]
This guide will delve into their comparative performance, supported by quantitative data and detailed experimental protocols, to aid researchers in selecting the optimal dye for their in vivo imaging applications.
Data Presentation: Quantitative Comparison
The selection of a fluorophore is governed by its intrinsic photophysical properties and its behavior in a biological environment. The following tables summarize the key quantitative parameters for ICG and Cy7.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Indocyanine Green (ICG) | Cyanine 7 (Cy7) | References |
| Maximum Excitation (λex) | ~780 nm | ~750 - 756 nm | [1][3][5][] |
| Maximum Emission (λem) | ~810 - 830 nm | ~776 - 779 nm | [1][3][][7] |
| Molar Extinction Coefficient (ε) | ~200,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ | [3][][8] |
| Quantum Yield (Φ) | Low (~2.5% - 2.9% in aqueous solution) | ~0.3 (30%) | [3][][9][10][11] |
| Molecular Weight | ~775 g/mol (Varies for derivatives) | ~682.85 g/mol (Varies for derivatives) | [3][12] |
| Stability | Susceptible to photobleaching; aqueous instability. Stable for 5h in whole blood at 37°C. | Relatively photolabile compared to other cyanines; should be stored cold and dark. | [2][13][14] |
| Solubility | Water-soluble.[1] ICG-amine derivatives have improved water solubility. | Low water solubility for base form; sulfonated versions offer good water solubility.[] | [1][] |
Table 2: In Vivo Performance Characteristics
| Performance Metric | Indocyanine Green (ICG) | Cyanine 7 (Cy7) | References |
| FDA Approval (Human Use) | Yes | No | [1][2] |
| Primary Clearance Route | Exclusively Hepatobiliary | Primarily Hepatobiliary | [9][15] |
| Circulation Half-life | 2-4 minutes | Rapid (minutes) | [9][16] |
| Tissue Penetration Depth | Up to 10-24 mm, depending on tissue type and conditions. | Deep tissue penetration due to NIR properties. | [3][14][17][18][19] |
| Targeting Strategy | Primarily passive (EPR effect); active when conjugated. | Primarily active (requires conjugation). | [9][20] |
| Tumor Accumulation | Passive accumulation via the Enhanced Permeability and Retention (EPR) effect.[9] | Negligible in unconjugated form; relies on the targeting moiety.[9][20] | [9][20] |
Mechanisms of Tumor Uptake and Targeting
A significant differentiator between unconjugated ICG and Cy7 is their mechanism of accumulation in tumors. Unconjugated ICG leverages the Enhanced Permeability and Retention (EPR) effect, passively accumulating in tumor tissues due to their leaky vasculature and poor lymphatic drainage.[9] Cy7, conversely, shows minimal passive tumor uptake and is almost exclusively used in a conjugated form for active, targeted imaging.[9][20] Amine-reactive versions of ICG (this compound) and Cy7 (e.g., Cy7-NHS ester) are designed for covalent attachment to targeting ligands such as antibodies, peptides, or nanoparticles, enabling specific binding to molecular targets in vivo.
References
- 1. macsenlab.com [macsenlab.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. optolongfilter.com [optolongfilter.com]
- 5. benchchem.com [benchchem.com]
- 7. Use of Indocyanine Green (ICG), a Medical Near Infrared Dye, for Enhanced Fluorescent Imaging—Comparison of Organic Anion Transporting Polypeptide 1B3 (OATP1B3) and Sodium-Taurocholate Cotransporting Polypeptide (NTCP) Reporter Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indocyanine Blue (ICB) as a Functional Alternative to Indocyanine Green (ICG) for Enhanced 700 nm NIR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyanine 7 amine [equivalent to Cy7® amine] | AAT Bioquest [aatbio.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 15. Cyanine dyes as contrast agents for near-infrared imaging in vivo: acute tolerance, pharmacokinetics, and fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Indocyanine green: An old drug with novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A practical guide for the use of indocyanine green and methylene blue in fluorescence‐guided abdominal surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fluorescent Indocyanine Green versus Technetium-99m and Blue Dye for Bilateral SENTinel Lymph Node Detection in Stage I–IIA Cervical Cancer (FluoreSENT): protocol for a non-inferiority study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quality Control of ICG-Amine Bioconjugates
For researchers, scientists, and drug development professionals, the robust quality control of Indocyanine Green (ICG)-amine bioconjugates is paramount to ensure their efficacy, safety, and reproducibility in preclinical and clinical applications. This guide provides an objective comparison of key analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate quality control strategies.
The conjugation of ICG, a near-infrared fluorescent dye, to biomolecules via amine-reactive chemistry is a widely used strategy for creating targeted imaging agents and therapeutic drug conjugates. However, the inherent properties of ICG and the conjugation process can lead to product heterogeneity, including the formation of aggregates and the presence of unconjugated starting materials. Therefore, a multi-faceted analytical approach is crucial to thoroughly characterize these bioconjugates and ensure their quality.
This guide will delve into the most common and effective analytical techniques for the quality control of ICG-amine bioconjugates: Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC), UV-Vis Spectroscopy, Polyacrylamide Gel Electrophoresis (PAGE), and Mass Spectrometry (MS). We will also touch upon alternative and complementary methods.
Comparative Analysis of Key Quality Control Methods
A comprehensive quality control workflow for this compound bioconjugates typically involves a combination of chromatographic, spectroscopic, and electrophoretic techniques to assess purity, determine the degree of labeling, and characterize the integrity of the conjugate.
| Analytical Method | Primary Application for this compound Bioconjugates | Strengths | Limitations |
| SE-HPLC | - Quantification of monomeric conjugate, aggregates, and free dye.[1] - Determination of purity. | - High resolution for separating species based on size.[1] - Quantitative and reproducible. | - May not distinguish between covalent and non-covalent aggregates. - Potential for non-specific interactions with the column matrix. |
| UV-Vis Spectroscopy | - Determination of Dye-to-Protein Ratio (Degree of Labeling - DOL).[2][3] - Concentration measurement of the bioconjugate. | - Rapid and straightforward. - Non-destructive. | - Indirect method for purity assessment. - Accuracy can be affected by the presence of free dye and aggregates.[4] |
| SDS-PAGE | - Assessment of covalent bond formation. - Estimation of molecular weight and purity. - Detection of fragmentation. | - Can distinguish between covalent and non-covalent interactions (under reducing vs. non-reducing conditions).[1] - Relatively simple and low-cost. | - Primarily qualitative or semi-quantitative. - Lower resolution compared to HPLC. |
| Native PAGE | - Analysis of conjugate integrity and aggregation state under non-denaturing conditions. | - Preserves the native structure and potential biological activity of the conjugate. - Can provide information on conformational changes upon conjugation. | - Lower resolution for size separation compared to SDS-PAGE. - Migration is dependent on both size and charge. |
| Mass Spectrometry (MS) | - Absolute confirmation of conjugate mass. - Precise determination of the drug-to-antibody ratio (DAR) distribution.[2] - Identification of conjugation sites (peptide mapping). | - High accuracy and sensitivity.[4] - Provides detailed structural information. | - Requires specialized instrumentation and expertise. - Can be challenging for heterogeneous and large protein conjugates. |
| SEC-MALS | - Absolute determination of molar mass and size of the conjugate and aggregates. | - Does not rely on column calibration standards. - Provides information on the oligomeric state. | - Higher cost and complexity compared to standard SEC. |
| Flow Cytometry | - Assessment of the binding affinity and immunoreactivity of antibody-ICG conjugates. | - Provides functional information about the bioconjugate. - High-throughput capabilities. | - Indirect measure of purity and aggregation. - Requires cell-based assays. |
Experimental Protocols
Detailed methodologies for the key quality control experiments are provided below to ensure reproducibility and accuracy.
Protocol 1: Purity Analysis by Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)
This protocol is designed to separate and quantify the monomeric this compound bioconjugate from high-molecular-weight aggregates and unconjugated (free) ICG.
Materials:
-
This compound bioconjugate sample
-
SE-HPLC system with a UV-Vis detector
-
Size-exclusion column suitable for the molecular weight range of the protein (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.4
-
Molecular weight standards for column calibration
Procedure:
-
System Preparation: Equilibrate the SE-HPLC system and the size-exclusion column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the this compound bioconjugate sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject 20-100 µL of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at both 280 nm (for protein) and ~780 nm (for ICG).
-
Analysis: Integrate the peaks corresponding to the aggregate, monomer, and free dye. Calculate the percentage of each species relative to the total peak area at both wavelengths to determine the purity of the bioconjugate.[1]
Protocol 2: Determination of Dye-to-Protein Ratio by UV-Vis Spectroscopy
This protocol allows for the calculation of the average number of ICG molecules conjugated to each protein molecule.
Materials:
-
Purified this compound bioconjugate sample (free ICG removed)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Buffer used for final bioconjugate formulation (e.g., PBS)
Procedure:
-
Spectra Acquisition: Measure the absorbance of the bioconjugate solution at 280 nm (A280) and the maximum absorbance of ICG, typically around 780-800 nm (Amax). Dilute the sample if the absorbance exceeds the linear range of the spectrophotometer.
-
Calculations:
-
Correction Factor (CF) for ICG absorbance at 280 nm: This value is specific to the ICG derivative used and should be obtained from the manufacturer's data sheet or determined experimentally. A typical CF for ICG derivatives is around 0.05-0.1.
-
Corrected Protein Absorbance (Aprotein): Aprotein = A280 - (Amax * CF)
-
Protein Concentration [Protein]: [Protein] (M) = Aprotein / εprotein, where εprotein is the molar extinction coefficient of the protein at 280 nm.
-
Dye Concentration [Dye]: [Dye] (M) = Amax / εdye, where εdye is the molar extinction coefficient of the ICG derivative at its Amax.
-
Dye-to-Protein Ratio (DOL): DOL = [Dye] / [Protein][3]
-
Protocol 3: Assessment of Covalent Conjugation by SDS-PAGE
This protocol helps to visualize the covalent attachment of ICG to the protein and to assess the purity and integrity of the conjugate under denaturing conditions.
Materials:
-
This compound bioconjugate sample
-
Unconjugated protein control
-
SDS-PAGE gel (appropriate percentage for the protein's molecular weight)
-
SDS-PAGE running buffer
-
Sample loading buffer (with and without a reducing agent like β-mercaptoethanol or DTT)
-
Molecular weight markers
-
Coomassie Brilliant Blue stain or a fluorescence imager
Procedure:
-
Sample Preparation:
-
Non-reducing: Mix the bioconjugate and unconjugated protein with non-reducing sample buffer.
-
Reducing: Mix the bioconjugate and unconjugated protein with reducing sample buffer.
-
Heat all samples at 95-100°C for 5 minutes.
-
-
Electrophoresis: Load the prepared samples and molecular weight markers onto the SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Visualization:
-
Coomassie Staining: Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.
-
Fluorescence Imaging: If the ICG fluorescence is not quenched by SDS, the gel can be imaged directly using a near-infrared fluorescence scanner before Coomassie staining.
-
-
Analysis: Compare the migration pattern of the this compound bioconjugate with the unconjugated protein. A shift to a higher apparent molecular weight for the conjugate indicates successful covalent attachment of ICG. Under reducing conditions, for antibody conjugates, observe the shift in both the heavy and light chains. The presence of bands corresponding to the unconjugated protein in the conjugate lane indicates incomplete conjugation.
Protocol 4: Characterization by Mass Spectrometry
This protocol provides a general workflow for the analysis of this compound bioconjugates using mass spectrometry to confirm the molecular weight and determine the distribution of dye-labeled species.
Materials:
-
Purified this compound bioconjugate sample
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase or size-exclusion column suitable for proteins
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
Procedure:
-
Sample Preparation: Desalt the bioconjugate sample using a suitable method (e.g., buffer exchange spin column). Dilute the sample in an appropriate solvent for MS analysis. For antibody conjugates, deglycosylation may be performed to reduce spectral complexity.
-
LC-MS Analysis: Inject the sample into the LC-MS system. Elute the conjugate using a suitable gradient.
-
Mass Spectrometry: Acquire the mass spectra in the appropriate mass range.
-
Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of the different species present in the sample. This will reveal the distribution of the number of ICG molecules per protein molecule (the DAR distribution). Compare the experimental masses with the theoretical masses of the expected conjugate species.
Visualization of Quality Control Workflow and Challenges
To better illustrate the relationships between the different quality control steps and the challenges encountered in this compound bioconjugate characterization, the following diagrams are provided.
Conclusion
The quality control of this compound bioconjugates is a critical process that requires a suite of orthogonal analytical techniques. While UV-Vis spectroscopy provides a rapid assessment of the degree of labeling, chromatographic methods such as SE-HPLC are essential for determining purity and quantifying aggregates. Electrophoretic techniques, including SDS-PAGE and native PAGE, offer valuable insights into the covalent nature and integrity of the conjugate. For a definitive characterization of molecular weight and dye distribution, mass spectrometry is the gold standard. By employing a combination of these methods, researchers and drug developers can ensure the quality, consistency, and performance of their this compound bioconjugates, ultimately facilitating their successful translation into advanced diagnostic and therapeutic applications.
References
- 1. Analysis of the composition of immunoconjugates using size-exclusion chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Native-PAGE [assay-protocol.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ICG-Amine and Other Near-Infrared Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Indocyanine Green (ICG)-amine with other commonly used near-infrared (NIR) fluorescent probes. The information presented herein is intended to assist researchers in selecting the most appropriate probe for their specific applications, with a focus on objective performance metrics and supporting experimental data.
Introduction to Near-Infrared (NIR) Fluorescence Imaging
NIR fluorescence imaging (typically in the 700-900 nm window) has emerged as a powerful tool in biomedical research and drug development.[1][2][3] Its principal advantages over imaging in the visible spectrum include deeper tissue penetration due to reduced light scattering and absorption by endogenous chromophores like hemoglobin, and a higher signal-to-background ratio (SBR) owing to lower tissue autofluorescence.[1][2][3] These characteristics make NIR probes ideal for a range of in vivo applications, including tumor imaging, angiography, and tracking of therapeutic agents.
ICG, a tricarbocyanine dye, is a well-established NIR fluorophore and the only one approved by the U.S. Food and Drug Administration (FDA) for clinical use. ICG-amine, a derivative of ICG, features a reactive amine group that allows for covalent conjugation to various biomolecules, such as antibodies and peptides, enabling targeted imaging.[4][5]
Performance Comparison of NIR Fluorescent Probes
The selection of an appropriate NIR probe depends on several key photophysical and photochemical properties. This section provides a quantitative comparison of this compound with other widely used NIR probes, including IRDye® 800CW and Cyanine7 (Cy7).
| Property | This compound | IRDye® 800CW | Cyanine7 (Cy7) |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~230,000[6] | ~240,000[7][8] | ~150,000 - 250,000[9] |
| Fluorescence Quantum Yield (Φf) | ~0.04 (in aqueous buffer)[6] | ~0.12 (in fetal bovine serum)[7][8] | ~0.1 - 0.3[9] |
| Brightness (ε × Φf) (relative to this compound) | 1.0 | ~1.3 | ~1.6 - 3.3 |
| Photostability | Moderate[10][11] | High | Moderate to High |
| Solubility | Good in aqueous solutions | High in aqueous solutions | Variable, can aggregate in aqueous solutions |
| Reactivity | Amine-reactive for conjugation to carboxyl groups | NHS ester or maleimide (B117702) for conjugation to amines or thiols | NHS ester or other reactive groups for conjugation |
Note: Molar extinction coefficient and quantum yield can be influenced by the solvent and conjugation to other molecules.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of NIR fluorescent probes.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Reference standard with a known quantum yield in the same solvent (e.g., IR-26, Φf = 0.5% in 1,2-dichloroethane).[12][13]
-
NIR probe solutions of unknown quantum yield.
Procedure:
-
Prepare a series of diluted solutions of both the reference standard and the sample probe in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the total fluorescence intensity (F).
-
Calculate the quantum yield of the sample (Φx) using the following equation:
Φx = Φst * (Fx / Fst) * (A_st / A_x) * (ηx² / ηst²)
Where:
-
Φst is the quantum yield of the standard.
-
Fx and Fst are the integrated fluorescence intensities of the sample and standard, respectively.
-
A_x and A_st are the absorbances of the sample and standard at the excitation wavelength, respectively.
-
ηx and ηst are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Evaluation of Photostability
Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to light.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector.
-
Solutions of the NIR probes at a standardized concentration.
-
Microscope slides and coverslips.
Procedure:
-
Prepare a sample of the NIR probe on a microscope slide.
-
Focus on a region of the sample and acquire an initial fluorescence image (time = 0).
-
Continuously illuminate the same region with the excitation light at a constant intensity.
-
Acquire fluorescence images at regular time intervals until the fluorescence intensity has significantly decreased.
-
Measure the mean fluorescence intensity of the illuminated region in each image.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time. The time it takes for the fluorescence to decrease to 50% of its initial value (t₁/₂) is a common metric for photostability. A longer t₁/₂ indicates higher photostability.
In Vivo Tumor Imaging and Signal-to-Background Ratio (SBR) Calculation
This protocol outlines a general procedure for evaluating the tumor-targeting efficacy of a NIR probe in vivo.
Materials:
-
NIR probe conjugated to a targeting moiety (e.g., an antibody).
-
Tumor-bearing animal model (e.g., nude mice with subcutaneous xenografts).
-
In vivo fluorescence imaging system equipped with appropriate excitation and emission filters.
-
Anesthesia.
-
Image analysis software.
Procedure:
-
Probe Administration: Inject the NIR probe conjugate intravenously (e.g., via the tail vein) into the tumor-bearing mouse. The dosage will depend on the probe and targeting molecule.
-
Image Acquisition: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mouse and acquire whole-body fluorescence images using the in vivo imaging system.
-
Data Analysis:
-
Using the image analysis software, draw a region of interest (ROI) over the tumor and a background region (e.g., an area of non-tumor tissue).
-
Measure the average fluorescence intensity within each ROI.
-
Calculate the Signal-to-Background Ratio (SBR) using the formula: SBR = (Mean fluorescence intensity of tumor ROI) / (Mean fluorescence intensity of background ROI)[14]
-
A higher SBR indicates better tumor-specific accumulation and contrast.
-
Mandatory Visualizations
Experimental Workflow for NIR Probe Comparison
References
- 1. In-vivo imaging of murine tumors using complete-angle projection fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Tumor Angiogenesis Imaging Using Peptide-Based Near-Infrared Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Versatile Technique for the In Vivo Imaging of Human Tumor Xenografts Using Near-Infrared Fluorochrome-Conjugated Macromolecule Probes | PLOS One [journals.plos.org]
- 4. Signal intensity analysis and optimization for in vivo imaging of Cherenkov and excited luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. IRDye 800CW-Epidermal growth factor - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enhanced photostability of ICG in close proximity to gold colloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Near-infrared fluorescence imaging in the largely unexplored window of 900-1,000 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Bright Organic Fluorophore for Accurate Measurement of the Relative Quantum Yield in the NIR‐II Window - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validating ICG-Amine Targeting Specificity in Cell Culture: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the precise targeting of therapeutic and imaging agents is paramount. Indocyanine green (ICG)-amine conjugates have emerged as a valuable tool for near-infrared (NIR) fluorescence imaging in cell culture, offering a means to validate the specificity of targeted molecules. This guide provides a comprehensive comparison of ICG-amine with alternative NIR dyes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagents for your research needs.
Performance Comparison of Amine-Reactive NIR Dyes
The selection of a fluorescent probe for validating targeting specificity in cell culture depends on several key performance indicators. While ICG is a widely used and FDA-approved dye, several alternatives offer competitive or superior photophysical properties. The following table summarizes the key characteristics of ICG and its common alternatives, IRDye 800CW and Alexa Fluor 750.
| Feature | ICG-NHS Ester | IRDye® 800CW NHS Ester | Alexa Fluor™ 750 NHS Ester |
| Excitation Max (nm) | ~785 | 774 | 749 |
| Emission Max (nm) | ~810 | 789 | 775 |
| Quantum Yield | Low in aqueous solution, increases upon protein binding | Moderate | High |
| Photostability | Moderate | High | High |
| Brightness | Moderate | High | Very High |
| Water Solubility | Moderate | High | High |
| pH Sensitivity | Less sensitive in physiological range | Insensitive in physiological range | Insensitive in physiological range |
| Background | Minimal autofluorescence in the NIR range[1] | Minimal autofluorescence in the NIR range[1] | Minimal autofluorescence in the NIR range[1] |
Experimental Protocols for Targeting Specificity Validation
The validation of targeting specificity typically involves bioconjugation of the fluorescent dye to a targeting moiety (e.g., an antibody or peptide), followed by cell-based assays to assess specific binding.
Bioconjugation of Amine-Reactive Dyes to Targeting Proteins
This protocol outlines the general steps for conjugating an amine-reactive NIR dye to a protein, such as an antibody.
| Step | ICG-NHS Ester | IRDye® 800CW NHS Ester / Alexa Fluor™ 750 NHS Ester |
| 1. Protein Preparation | Dissolve the protein in a carbonate/bicarbonate buffer (pH 8.5-9.5) or phosphate-buffered saline (PBS, pH 7.2-7.4). Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) salts. | Dissolve the protein in a carbonate/bicarbonate buffer (pH 8.5-9.5) or PBS (pH 7.2-7.4). Ensure the buffer is free of primary amines. |
| 2. Dye Preparation | Dissolve the ICG-NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use. | Dissolve the dye in high-quality, anhydrous DMSO. |
| 3. Conjugation Reaction | Add the dissolved dye to the protein solution at a molar ratio of 5-10 moles of dye per mole of protein. Incubate for 1-2 hours at room temperature, protected from light. | Add the dissolved dye to the protein solution at a molar ratio of 5-15 moles of dye per mole of protein. Incubate for 1 hour at room temperature, protected from light. |
| 4. Purification | Remove unconjugated dye using a desalting column (e.g., Sephadex G-25), dialysis, or tangential flow filtration. | Purify the conjugate using a desalting column, dialysis, or chromatography. |
| 5. Characterization | Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the dye's absorption maximum (~785 nm for ICG). | Calculate the DOL by measuring the absorbance at 280 nm and the dye's specific absorption maximum (774 nm for IRDye 800CW, 749 nm for Alexa Fluor 750). |
Fluorescence Microscopy Protocol for Specificity Assessment
Fluorescence microscopy provides a visual confirmation of the targeting specificity of the dye-conjugate.
| Step | Protocol |
| 1. Cell Seeding | Seed target cells (expressing the receptor of interest) and control cells (lacking the receptor) in a multi-well imaging plate or on coverslips and allow them to adhere overnight. |
| 2. Conjugate Incubation | Incubate the cells with the dye-conjugate at a predetermined concentration (typically 1-10 µg/mL) in cell culture medium for 1-4 hours at 37°C. For blocking experiments, pre-incubate target cells with an excess of unlabeled targeting moiety for 30 minutes before adding the dye-conjugate. |
| 3. Washing | Wash the cells three times with PBS to remove unbound conjugate. |
| 4. Counterstaining (Optional) | Stain the cell nuclei with a suitable counterstain (e.g., DAPI or Hoechst) to aid in visualization. |
| 5. Imaging | Mount the coverslips or image the plate using a fluorescence microscope equipped with appropriate filters for the chosen NIR dye. |
| 6. Analysis | Compare the fluorescence intensity and localization between target and control cells, as well as between blocked and unblocked target cells. |
Flow Cytometry Protocol for Quantitative Analysis
Flow cytometry allows for the quantification of the percentage of labeled cells and the mean fluorescence intensity, providing robust data on targeting specificity.
| Step | Protocol |
| 1. Cell Preparation | Harvest target and control cells and prepare single-cell suspensions. |
| 2. Conjugate Incubation | Incubate the cells with the dye-conjugate in a suitable buffer (e.g., FACS buffer containing PBS, 2% FBS, and 0.1% sodium azide) for 30-60 minutes on ice or at 4°C to minimize internalization. Include a blocking control as described for microscopy. |
| 3. Washing | Wash the cells twice with cold FACS buffer by centrifugation. |
| 4. Data Acquisition | Resuspend the cells in FACS buffer and acquire data on a flow cytometer equipped with a laser and detectors appropriate for the NIR dye. |
| 5. Data Analysis | Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity for each sample. Compare the results between target and control cells, and blocked and unblocked conditions. |
Visualizing the Process: Workflows and Pathways
To better understand the experimental process and the underlying biological mechanisms, the following diagrams illustrate the key workflows and cellular pathways involved in validating targeting specificity.
Caption: Workflow for validating targeting specificity.
The uptake of a targeted this compound conjugate into a cell is primarily driven by the interaction of the targeting moiety with its specific cell surface receptor. This process often involves receptor-mediated endocytosis.
Caption: Receptor-mediated endocytosis pathway.
For certain cell types and in the absence of a specific targeting moiety, ICG and its derivatives can be internalized through other mechanisms, such as via organic anion-transporting polypeptides (OATPs).
Caption: Factors influencing ICG cellular uptake.
References
Evaluating the Photostability of ICG-Amine Conjugates Under Laser Illumination: A Comparative Guide
For researchers, scientists, and drug development professionals, the photostability of fluorescent probes is a critical parameter influencing the reliability and reproducibility of experimental results. Indocyanine green (ICG), an FDA-approved near-infrared (NIR) dye, and its amine-reactive derivatives are widely used for bioconjugation. However, the inherent photolability of ICG can limit its application in imaging and therapeutic modalities that require prolonged laser exposure. This guide provides a comparative overview of the photostability of ICG-amine conjugates, supported by experimental data and detailed protocols to aid in the selection of the most robust probes for your research needs.
Understanding ICG Photobleaching
Indocyanine green is susceptible to photodegradation, a process known as photobleaching, where the molecule irreversibly loses its ability to fluoresce upon exposure to light. This process is influenced by several factors, including the solvent environment, concentration, and the presence of oxygen. When conjugated to biomolecules, the nature of the chemical linker and the local environment of the attached molecule can significantly impact the photostability of the ICG core. Generally, restricting the intramolecular motion of the ICG molecule and shielding it from the aqueous environment can enhance its photostability.
Comparative Photostability of this compound Conjugates
Direct, peer-reviewed, head-to-head comparisons of the photostability of different this compound conjugates under identical conditions are limited in the existing literature. However, available data and manufacturer information provide valuable insights into the relative stability of various ICG formulations.
Encapsulation or conjugation of ICG to nanoparticles has been consistently shown to improve its photostability. For instance, ICG loaded onto amine-functionalized mesoporous silica (B1680970) nanoparticles demonstrated no photodegradation over a 3-hour exposure to an 800 nm light source, while free ICG showed a 20% reduction in photoluminescence under the same conditions. Similarly, ICG conjugated to magnetic nanoparticles exhibited enhanced photostability compared to free ICG, with the fluorescence signal of the conjugated form remaining detectable after 5 minutes of irradiation, whereas the signal from free ICG was nearly absent.
Commercially available, pre-activated ICG derivatives also offer improved characteristics. For example, "Aqua-ICG NHS Ester," a chemically modified version of ICG, is reported by the manufacturer to have approximately twice the photostability of standard ICG. This enhancement is attributed to a chemical modification that protects the ICG core.
The length of the linker used to conjugate ICG to a target molecule can also play a crucial role in its photostability. Studies on other fluorophores have demonstrated that a shorter linker can restrict the movement of the dye more effectively, leading to improved photostability. This principle is likely applicable to this compound conjugates as well.
Below is a summary of available quantitative data on the photostability of different ICG forms.
| ICG Formulation | Laser Wavelength (nm) | Irradiation Power | Duration | Photostability Outcome |
| Free ICG in aqueous solution | 808 | 2.8 W | 6 min | Retained ~5% of initial fluorescence[1] |
| ICG in micelles | 808 | 2.8 W | 6 min | Retained ~15% of initial fluorescence[1] |
| ICG co-encapsulated with IR-1061 in micelles | 808 | 2.8 W | 6 min | Retained almost 90% of initial fluorescence |
| Free ICG | Not specified | Not specified | Not specified | Manufacturer claims "Aqua-ICG" is 2x more photostable |
| "Aqua-ICG NHS Ester" | Not specified | Not specified | Not specified | Manufacturer claims 2x improvement over free ICG |
| Free ICG | 800 | Not specified | 3 hours | 20% reduction in photoluminescence |
| ICG on amine-functionalized mesoporous silica nanoparticles | 800 | Not specified | 3 hours | No photodegradation observed |
| Free ICG | 785 | Not specified | 5 min | Fluorescence signal nearly absent |
| ICG conjugated to magnetic nanoparticles | 785 | Not specified | 5 min | Fluorescence signal detectable |
Experimental Protocols for Evaluating Photostability
To enable researchers to conduct their own comparative studies, a standardized experimental protocol for evaluating the photostability of this compound conjugates is provided below.
Objective:
To compare the photobleaching rates of different this compound conjugates in a controlled in vitro setting.
Materials:
-
This compound conjugates to be tested (e.g., ICG-NHS ester, ICG-maleimide, custom conjugates)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer or a fluorescence microscope equipped with a suitable laser source and detector
-
Quartz cuvettes or microscope slides/cover slips
-
Laser source with adjustable power output (e.g., 785 nm or 808 nm diode laser)
-
Power meter
-
Timer
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of each this compound conjugate in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solutions in PBS (pH 7.4) to a final concentration with an initial absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
For conjugated samples, ensure the removal of any free ICG.
-
-
Instrumentation Setup:
-
Set the excitation wavelength of the laser to the absorption maximum of the ICG conjugates (typically around 780-800 nm).
-
Adjust the laser power to a constant and relevant level (e.g., 100 mW/cm²). Measure the power at the sample position using a power meter.
-
Set the emission detection wavelength to the fluorescence maximum of the ICG conjugates (typically around 810-830 nm).
-
-
Photobleaching Experiment:
-
Place the sample in the spectrofluorometer or on the microscope stage.
-
Record the initial fluorescence intensity (F₀) before continuous laser illumination.
-
Start continuous laser illumination of the sample.
-
Record the fluorescence intensity (Fₜ) at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes) or until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point to the initial intensity (Fₜ / F₀).
-
Plot the normalized fluorescence intensity as a function of irradiation time for each conjugate.
-
Calculate the photobleaching half-life (t₁/₂), which is the time required for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Alternatively, fit the decay curve to a single or double exponential decay model to determine the photobleaching rate constant(s).
-
Visualizing the Experimental Workflow and Photobleaching Mechanism
To further clarify the experimental process and the underlying mechanism, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of ICG-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of ICG-amine, a near-infrared fluorescent probe. Adherence to these procedures is crucial for minimizing environmental impact and maintaining a safe workspace.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its safety profile. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.[1][2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[2]
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[1]
-
Body Protection: Wear a lab coat or other suitable protective clothing.[2]
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[1] Avoid contact with skin, eyes, and clothing.[1]
Hazard Summary
The following table summarizes the key hazard information for Indocyanine Green (ICG), a closely related compound to this compound.
| Hazard Classification | Description | Primary Route of Exposure |
| Skin Irritation | Causes skin irritation.[3][4] | Skin contact |
| Eye Irritation | Causes serious eye irritation.[3][4] | Eye contact |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Inhalation of dust |
In case of exposure:
-
Skin Contact: Wash off immediately with plenty of water. If skin irritation persists, seek medical advice.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention if irritation persists.[1][2][3]
-
Inhalation: Remove the person to fresh air. If you feel unwell, call a poison center or doctor.[1][2]
-
Ingestion: Rinse mouth and seek medical attention. Do not induce vomiting.[1][3]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is critical. The following protocol outlines general procedures and should be adapted to comply with your institution's specific policies and local regulations. Discharge into the environment must be avoided.[5]
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes unused or expired product, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Segregate this compound waste from other chemical waste streams to prevent incompatible mixtures. Keep solid and liquid waste in separate containers.[6]
Step 2: Containerization
-
Use chemically compatible and leak-proof containers for waste collection. Plastic containers are often preferred for chemical waste.[6]
-
The container must be in good condition with a secure, tight-fitting lid.[6]
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste" (if applicable according to your institution's guidelines) and the full chemical name, "this compound".[6]
-
If it is a mixture, indicate all components and their approximate percentages.[6]
Step 4: Storage
-
Store the waste container in a designated and clearly marked Satellite Accumulation Area (SAA).
-
Ensure the storage area has secondary containment to capture any potential leaks.[6]
-
Keep the container closed at all times, except when adding waste.[5][6]
Step 5: Disposal
-
Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[6]
-
Do not dispose of this compound down the drain or in the regular trash.[5][4]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This guide provides general recommendations. Always consult your institution's specific waste disposal policies and local, state, and federal regulations to ensure full compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
